tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJXDCDOIUIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
This guide provides a comprehensive structural analysis of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate, a key building block for researchers, scientists, and professionals in drug development. Its unique spirocyclic scaffold offers a three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. This document delves into the synthesis, spectroscopic characterization, and conformational analysis of this important molecule.
Introduction
The quest for novel chemical entities with enhanced pharmacological profiles has led to a growing interest in three-dimensional molecular scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as particularly valuable motifs. They introduce conformational rigidity and novel exit vectors for substituent placement, often leading to improved metabolic stability and target-binding affinity. This compound, featuring a cyclopropane ring fused to a pyrrolidine core, is a prime example of such a scaffold. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, making it an ideal intermediate for further chemical elaboration. A notable application of a derivative of this scaffold is in the synthesis of Ledipasvir, a potent antiviral agent used in the treatment of Hepatitis C[1].
Synthesis and Elucidation of Structure
Proposed Synthetic Pathway
A logical synthetic approach involves the construction of the N-Boc protected pyrrolidine ring followed by the introduction of the spiro-fused cyclopropane ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted)
The following protocol is an adaptation based on the synthesis of a closely related carboxylic acid derivative[1].
-
N-Boc Protection of a Suitable Pyrrolidine Precursor: A commercially available 4-substituted pyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base such as triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (CH₂Cl₂). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Functionalization for Cyclopropanation: The N-Boc protected pyrrolidine is then functionalized at the 4-position to introduce a suitable precursor for cyclopropanation. This could involve the introduction of a double bond or a leaving group.
-
Cyclopropanation: The spiro-fused cyclopropane ring is formed via a cyclopropanation reaction. A common method involves the use of a carbene or carbenoid species, for example, generated from diazomethane or via the Simmons-Smith reaction.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel.
Spectroscopic Structural Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the spirocyclic core and the Boc protecting group. The presence of the chiral spirocenter renders the methylene protons of both the pyrrolidine and cyclopropane rings diastereotopic, leading to more complex splitting patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopropane CH₂ | 0.5 - 1.0 | Multiplet | Highly shielded due to the ring strain and anisotropy of the cyclopropane ring. |
| Pyrrolidine CH₂ (C2, C5) | 3.2 - 3.6 | Multiplet | Protons adjacent to the nitrogen atom are deshielded. |
| Pyrrolidine CH₂ (C3) | 1.8 - 2.3 | Multiplet | |
| tert-Butyl CH₃ | ~1.45 | Singlet | A characteristic intense singlet integrating to 9 protons. |
Note: The presence of rotamers due to the hindered rotation around the N-C(O) bond of the carbamate can lead to the observation of two sets of signals for some protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Cyclopropane CH₂ | 10 - 20 | Highly shielded. |
| Spiro Carbon (C4) | ~40 | Quaternary carbon, may show a weaker signal. |
| Pyrrolidine CH₂ | 50 - 60 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine CH₂ | 25 - 35 | |
| tert-Butyl C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |
| tert-Butyl C(CH₃)₃ | ~28.5 | Methyl carbons of the Boc group. |
| Carbonyl C=O | ~155 | Carbonyl carbon of the Boc group. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching |
| C=O (carbamate) | 1680 - 1700 | Strong | Stretching |
| C-N | 1160 - 1250 | Medium | Stretching |
The strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group. The absence of N-H stretching bands confirms the tertiary nature of the protected amine.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 197.14
-
Common Fragments:
-
[M - C₄H₉]⁺ (loss of tert-butyl group): m/z = 140.09
-
[M - Boc]⁺ (loss of the Boc group): m/z = 97.09
-
[C₄H₉]⁺ (tert-butyl cation): m/z = 57.07
-
Conformational Analysis
The three-dimensional structure of the 4-azaspiro[2.4]heptane core is of significant interest as it dictates the spatial orientation of substituents and influences biological activity. The pyrrolidine ring in this system is not planar and can adopt various envelope or twisted conformations. The presence of the rigid, spiro-fused cyclopropane ring restricts the conformational flexibility of the five-membered ring.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers between them.
Caption: Key factors and techniques in the conformational analysis of the title compound.
The bulky tert-butyl group of the Boc protecting moiety will likely play a significant role in dictating the preferred conformation by minimizing steric interactions. The lowest energy conformer is expected to be one where the Boc group occupies a pseudo-equatorial position relative to the pyrrolidine ring.
Applications in Drug Discovery
The 4-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry due to its unique structural features. Its incorporation into drug candidates can lead to:
-
Improved Physicochemical Properties: The spirocyclic nature can enhance solubility and reduce lipophilicity compared to simpler cyclic amines.
-
Enhanced Metabolic Stability: The rigid framework can protect adjacent chemical bonds from metabolic degradation.
-
Novel Intellectual Property: The use of such unique scaffolds can provide a pathway to new chemical entities with strong patent protection.
Conclusion
This compound is a structurally intriguing and synthetically valuable molecule. Its detailed structural analysis, achievable through a combination of spectroscopic techniques and computational modeling, provides a solid foundation for its application in the design and synthesis of next-generation therapeutics. The insights presented in this guide are intended to empower researchers in their efforts to leverage this and similar spirocyclic scaffolds in the pursuit of innovative drug discovery.
References
-
MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
- Google Patents. (Year). Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate. [Link]
-
PubChem. (n.d.). Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate. [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
Sources
An In-depth Technical Guide to tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis, and potential applications of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate. As a unique spirocyclic scaffold, this molecule represents a valuable building block in modern medicinal chemistry for the development of novel therapeutics. This document is intended to be a resource for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif.[1] The inherent three-dimensionality of spirocycles allows for a more precise and diverse projection of functional groups into three-dimensional space, which can lead to enhanced interactions with biological targets.[1]
This compound, featuring a pyrrolidine ring fused to a cyclopropane ring at the alpha-position to the nitrogen, is a prime example of a spirocyclic building block. The pyrrolidine moiety is a common feature in many biologically active compounds and natural products.[2][3] The incorporation of a spirocyclic junction introduces conformational rigidity and a defined three-dimensional geometry. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for versatile synthetic manipulations, making it an ideal intermediate for the construction of more complex molecules.[4] This guide will delve into the known characteristics of this compound and provide a framework for its potential use in research and development.
Molecular Identity and Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental molecular properties have been established.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1420294-82-1 | - |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| Molecular Weight | 197.27 g/mol | - |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC2 | - |
| Physical State | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
It is important to note that properties such as melting point, boiling point, and solubility have not been experimentally determined in publicly available literature and would need to be established empirically.
Caption: Chemical structure of this compound.
Spectroscopic Characterization: A Predictive Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule and the potential for diastereotopic protons.
-
tert-Butyl group: A sharp singlet integrating to 9 protons, typically observed in the upfield region around 1.4-1.5 ppm.
-
Pyrrolidine ring protons: A series of multiplets between approximately 2.5 and 3.5 ppm, corresponding to the methylene groups of the pyrrolidine ring. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield.
-
Cyclopropane ring protons: A set of complex multiplets in the upfield region, likely between 0.5 and 1.5 ppm, characteristic of cyclopropyl protons.
Exemplary Protocol for ¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
tert-Butyl group: Two signals, one for the quaternary carbon (around 80 ppm) and one for the three equivalent methyl carbons (around 28 ppm).
-
Carbonyl group: A signal in the downfield region, typically around 155 ppm for a carbamate carbonyl.
-
Pyrrolidine and Cyclopropane rings: A series of signals in the aliphatic region (approximately 20-60 ppm), including a spiro-carbon signal.
Exemplary Protocol for ¹³C NMR Spectroscopy:
-
Prepare the sample as described for ¹H NMR, though a higher concentration may be beneficial.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Additional experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is useful for identifying key functional groups.
-
N-H stretch: Absent, as the nitrogen is part of a tertiary amine (carbamate).
-
C-H stretch: Signals just below 3000 cm⁻¹ for the sp³ hybridized carbons.
-
C=O stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[5]
-
C-O stretch: Bands in the region of 1150-1250 cm⁻¹ corresponding to the C-O bonds of the carbamate.
Exemplary Protocol for FT-IR Spectroscopy:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 197.27. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 198.28 or the sodium adduct [M+Na]⁺ at m/z = 220.26 would likely be observed.
-
Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of carbon dioxide (44 Da).[6]
Exemplary Protocol for Mass Spectrometry (ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis of this compound
Caption: A generalized workflow for the synthesis and characterization of the target compound.
A Representative Protocol for N-Boc Protection:
This protocol is a general method for the N-Boc protection of a secondary amine, which would be the final step in a hypothetical synthesis of the title compound.[7]
-
Dissolve the 4-azaspiro[2.4]heptane precursor (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
If necessary, add a base such as triethylamine or sodium bicarbonate to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules for several reasons:
-
Three-Dimensional Diversity: The spirocyclic core provides a rigid, three-dimensional scaffold that can be elaborated with various substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8]
-
Improved Physicochemical Properties: The introduction of spirocenters can lead to improved physicochemical properties such as solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]
-
Novel Chemical Space: As a non-planar, saturated heterocyclic system, it allows access to novel chemical space, which is often desirable for developing compounds with new biological activities and intellectual property potential.[1]
-
Versatile Synthetic Handle: The Boc-protected nitrogen allows for deprotection under acidic conditions, revealing a secondary amine that can be further functionalized through a variety of reactions, including amidation, alkylation, and reductive amination.[4]
Analogues of this compound, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are key intermediates in the synthesis of antiviral drugs like Ledipasvir, which is used to treat Hepatitis C.[9] This highlights the potential of the 4-azaspiro[2.4]heptane scaffold in the development of important therapeutic agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For related compounds, hazards such as skin and eye irritation have been noted. It is prudent to assume this compound may have similar properties until proven otherwise.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its unique spirocyclic structure offers a pathway to novel, three-dimensional molecules with potentially favorable biological and physicochemical properties. While detailed experimental data is currently sparse, this guide provides a solid foundation for its expected characteristics and a framework for its synthesis and application. As the demand for innovative drug candidates continues to grow, the utility of such unique scaffolds is expected to increase, making this compound a compound of significant interest for further investigation.
References
-
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
tert-butyl 5,5-dioxo-6-oxa-5λ⁶-thia-4-azaspiro[2.4]heptane-4-carboxylate. 广州甄皓贸易有限公司官网. (n.d.). Retrieved from [Link]
-
Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
Spirocyclic pyrrolidines in drug discovery. ResearchGate. (n.d.). Retrieved from [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. (n.d.). Retrieved from [Link]
-
tert-Butyl carbamate. NIST WebBook. (n.d.). Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. (2021). Retrieved from [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. (2020). Retrieved from [Link]
-
tert-Butyl carbamate. PubChem. (n.d.). Retrieved from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. (2025). Retrieved from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. (2021). Retrieved from [Link]
-
(PDF) Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. ResearchGate. (2025). Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020). Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. (1998). Retrieved from [Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. (2012). Retrieved from [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. (n.d.). Retrieved from [Link]
-
tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. mzCloud. (2017). Retrieved from [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. MDPI. (n.d.). Retrieved from [Link]
-
Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate (C11H17NO3). PubChemLite. (n.d.). Retrieved from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Technical Guide to tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. Due to the limited publicly available data on this specific unsubstituted compound, this document synthesizes information from closely related analogues to present a comprehensive technical overview, including its nomenclature, physicochemical properties, a proposed synthetic pathway, and its strategic application in drug design.
Core Compound Identification and Nomenclature
This compound is a saturated heterocyclic compound featuring a pyrrolidine ring fused to a cyclopropane ring in a spirocyclic arrangement. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to mask the reactivity of an amine during multi-step sequences.
Systematic Nomenclature (IUPAC): this compound
CAS Number: 1420294-82-1[1]
Molecular Formula: C₁₁H₁₉NO₂[1]
Molecular Weight: 197.28 g/mol [1]
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Expected Characteristics |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. |
| Stability | Stable under standard conditions. The Boc-protecting group is labile under strong acidic conditions. |
| ¹H NMR | Expected signals include a singlet for the tert-butyl protons (~1.4-1.5 ppm), multiplets for the pyrrolidine ring protons (~2.5-3.5 ppm), and multiplets for the cyclopropane ring protons in the upfield region (~0.5-1.5 ppm). |
| ¹³C NMR | Expected signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and distinct signals for the spiro carbon, as well as the methylene carbons of both rings. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 198.1489. |
Strategic Importance in Drug Discovery
The azaspiro[2.4]heptane scaffold is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic rings by enabling more precise spatial orientation of substituents, which can lead to improved potency and selectivity for biological targets.
The incorporation of spirocyclic centers is a recognized strategy to "escape from flatland," increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates. This has been correlated with higher clinical success rates due to improved physicochemical properties such as solubility and reduced off-target effects.
While direct applications of the title compound are not extensively published, its derivatives have been successfully employed in the development of potent therapeutics:
-
Antiviral Agents: The closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[2]
-
Orexin Receptor Antagonists: 5-Azaspiro[2.4]heptane derivatives have been identified as potent dual orexin 1 and orexin 2 receptor antagonists, which are targets for the treatment of sleep disorders.[3][4]
-
Dopamine D3 Receptor Antagonists: Novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity for the dopamine D3 receptor, a target for neurological and psychiatric disorders.[5]
Caption: Workflow for the use of the title compound in drug discovery.
Proposed Synthetic Pathway
Retrosynthetic Analysis:
A logical retrosynthetic approach involves disconnecting the cyclopropane ring, leading back to a 4-methylene-pyrrolidine derivative, which can be accessed from commercially available starting materials.
Sources
- 1. This compound [Q02721] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azaspiro[2.4]heptane Scaffold
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique exploration of chemical space compared to traditional flat, aromatic ring systems. The 4-azaspiro[2.4]heptane core, a motif present in a variety of biologically active compounds, provides a desirable combination of structural rigidity and synthetic tractability. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules containing this scaffold due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
Molecular Structure and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| CAS Number | 1420294-82-1 |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate, electrospray ionization (ESI) in positive ion mode is a suitable method for generating the molecular ion.
Predicted Mass Spectrum Data
| m/z | Ion | Predicted Relative Abundance |
| 198.1438 | [M+H]⁺ | High |
| 142.0808 | [M+H - C₄H₈]⁺ | Moderate |
| 100.0757 | [M+H - C₅H₉O₂]⁺ | Moderate |
| 57.0704 | [C₄H₉]⁺ | High |
Interpretation of the Mass Spectrum
The predicted mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.1438, which confirms the molecular weight of the compound. A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment ion at m/z 142.0808. Another significant fragmentation is the complete loss of the Boc group (C₅H₉O₂) to give the protonated 4-azaspiro[2.4]heptane core at m/z 100.0757. The base peak in the spectrum is often the tert-butyl cation [C₄H₉]⁺ at m/z 57.0704, a characteristic feature of compounds containing this moiety.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbamate and alkane moieties.
Predicted Infrared (IR) Spectrum Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2970-2860 | C-H (alkane) | Stretching |
| ~1690 | C=O (carbamate) | Stretching |
| ~1470, ~1365 | C-H (alkane, t-butyl) | Bending |
| ~1250, ~1160 | C-N, C-O (carbamate) | Stretching |
Interpretation of the Infrared Spectrum
The most characteristic absorption in the IR spectrum will be the strong carbonyl (C=O) stretch of the carbamate group, predicted to appear around 1690 cm⁻¹. The precise position of this band can be influenced by the physical state of the sample (solid or liquid) and the solvent used. The spectrum will also feature prominent C-H stretching vibrations in the 2970-2860 cm⁻¹ region, characteristic of the spiro[2.4]heptane and tert-butyl groups. C-H bending vibrations for the alkane framework and the characteristic gem-dimethyl split of the tert-butyl group are expected around 1470 cm⁻¹ and 1365 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate linkage are predicted to appear in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: Workflow for ATR FT-IR analysis.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4-3.2 | m | 4H | H₅, H₆ |
| ~1.9-1.7 | m | 2H | H₂, H₃ (endo) |
| ~1.6-1.4 | m | 2H | H₂, H₃ (exo) |
| 1.47 | s | 9H | C(CH₃)₃ |
| ~0.8-0.6 | m | 4H | H₇, H₈ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a large singlet at approximately 1.47 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group. The protons on the five-membered ring (H₅ and H₆) adjacent to the nitrogen atom are expected to appear as a complex multiplet in the range of 3.2-3.4 ppm, integrating to four protons. The diastereotopic methylene protons of the cyclopropane ring (H₇ and H₈) are predicted to resonate as a complex multiplet in the upfield region, around 0.6-0.8 ppm. The methylene protons of the five-membered ring (H₂ and H₃) are also diastereotopic and are expected to appear as overlapping multiplets between 1.4 and 1.9 ppm.
Predicted ¹³C NMR Spectrum Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O |
| ~80 | C (CH₃)₃ |
| ~50 | C₅, C₆ |
| ~35 | C₄ (spiro) |
| ~30 | C₂, C₃ |
| 28.4 | C(C H₃)₃ |
| ~15 | C₇, C₈ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show a signal for the carbamate carbonyl carbon at approximately 155 ppm. The quaternary carbon of the tert-butyl group is predicted to appear around 80 ppm, while the three equivalent methyl carbons will give a sharp signal at 28.4 ppm. The spiro carbon (C₄) is expected to be in the region of 35 ppm. The carbons of the five-membered ring adjacent to the nitrogen (C₅ and C₆) are predicted to resonate around 50 ppm, while the other two carbons of this ring (C₂ and C₃) will be further upfield at approximately 30 ppm. The two equivalent carbons of the cyclopropane ring (C₇ and C₈) are expected at the most upfield region, around 15 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on high-quality predicted data, provides a detailed and reliable fingerprint for this important synthetic building block. The characteristic signals in the MS, IR, and NMR spectra, particularly the features of the Boc-protecting group and the unique spirocyclic core, allow for its unambiguous identification and purity assessment. The experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for this and related compounds, ensuring consistency and reliability in research and drug development workflows.
References
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
An In-depth Technical Guide to the Stability and Reactivity of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate, a key building block in modern medicinal chemistry. As a saturated, spirocyclic secondary amine protected by a tert-butyloxycarbonyl (Boc) group, its behavior under various stress conditions and its utility in synthetic transformations are of paramount importance to researchers and drug development professionals. This document delineates the intrinsic stability of the molecule, potential degradation pathways under forced conditions, and detailed protocols for its key reactions, including deprotection and N-alkylation. The insights provided herein are grounded in established principles of organic chemistry and supported by relevant literature, offering a practical framework for the effective utilization of this versatile scaffold.
Introduction
This compound has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its rigid, three-dimensional spirocyclic core, which features a cyclopropane ring fused to a pyrrolidine ring, imparts unique conformational constraints that are highly sought after in drug design. This scaffold is notably a key component in the synthesis of antiviral agents such as ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein[1]. The Boc protecting group provides a stable yet readily cleavable handle for synthetic manipulation of the secondary amine. A thorough understanding of the stability and reactivity of this molecule is therefore crucial for process development, formulation, and the design of novel synthetic routes.
This guide will systematically explore the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions. Furthermore, it will detail the primary modes of reactivity, focusing on the cleavage of the Boc group and the functionalization of the liberated secondary amine.
Chemical Structure and Physicochemical Properties
The unique topology of this compound is central to its chemical behavior. The spirocyclic system, consisting of a three-membered cyclopropane ring and a five-membered pyrrolidine ring sharing a single carbon atom, introduces significant ring strain. This inherent strain can influence the reactivity of the molecule, particularly in reactions that involve conformational changes or alterations to the ring system.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| Molecular Weight | 197.27 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Melting Point | Not widely reported, but a related derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has a melting point of 94–95 °C. | Generic |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Generic |
Stability Profile
The stability of this compound is largely dictated by the lability of the Boc protecting group under specific conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[3][4][5].
Caption: Overview of the stability of this compound under various stress conditions.
Acidic Conditions
The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions. This lability is a cornerstone of its utility in organic synthesis. The degradation pathway involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.
Expected Degradation Products:
-
4-Azaspiro[2.4]heptane (as a salt with the acid used)
-
Carbon dioxide
-
Isobutylene (from the tert-butyl cation)
Basic Conditions
The Boc group is generally stable to a wide range of basic conditions and nucleophiles. Therefore, this compound is expected to exhibit high stability under basic stress. Significant degradation is not anticipated under typical basic hydrolysis conditions (e.g., aqueous sodium hydroxide at room temperature). However, extremely harsh basic conditions (e.g., high temperatures) could potentially lead to hydrolysis, though this is not a common degradation pathway for Boc-protected amines[6].
Oxidative Conditions
While the Boc group itself is relatively resistant to oxidation, the tertiary carbon of the spirocyclic system and the adjacent methylene groups could be susceptible to oxidation under strong oxidative stress (e.g., hydrogen peroxide, peroxy acids). Potential degradation products could include hydroxylated derivatives or ring-opened products, although the specific pathways would need to be elucidated through experimental studies.
Thermal Conditions
This compound is expected to possess moderate thermal stability. At elevated temperatures, thermolytic cleavage of the Boc group can occur, leading to the formation of the free amine, carbon dioxide, and isobutylene. The temperature at which significant degradation occurs would need to be determined experimentally, but studies on other Boc-protected amines suggest that temperatures in the range of 150-250 °C may be required for efficient cleavage.
Photolytic Conditions
Saturated aliphatic amines and their Boc-protected derivatives are generally stable to photolytic degradation under standard laboratory conditions (exposure to UV and visible light). Significant degradation is not expected unless a photosensitizing group is present in the molecule or the formulation.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the Boc-protected secondary amine. Key transformations include the removal of the Boc group to unmask the reactive secondary amine, followed by subsequent functionalization.
Caption: Key reactive pathways of this compound.
Boc Deprotection
The removal of the Boc group is a fundamental and widely utilized reaction. This transformation is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.5 M.
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting residue, the trifluoroacetate salt of 4-azaspiro[2.4]heptane, can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate from the solution. Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
N-Alkylation
Once deprotected, the secondary amine of 4-azaspiro[2.4]heptane is a nucleophile and can undergo various N-alkylation reactions.
Protocol 3: N-Alkylation with an Alkyl Halide
-
Deprotection and Neutralization: Deprotect this compound as described in Protocol 1 or 2 and neutralize to obtain the free amine.
-
Reaction Setup: Dissolve the 4-azaspiro[2.4]heptane (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), followed by the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Ring-Opening Reactions
The inherent ring strain of the cyclopropane ring in the azaspiro[2.4]heptane system could potentially make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. However, these reactions are generally not as facile as the manipulation of the Boc-protected amine and would likely require specific and forcing conditions. Further investigation into this area could reveal novel synthetic pathways.
Conclusion
This compound is a robust and versatile building block for pharmaceutical and medicinal chemistry. Its stability profile is characterized by high resistance to basic and nucleophilic conditions, while exhibiting predictable lability under acidic and, to a lesser extent, thermal stress. The reactivity of this molecule is centered around the facile deprotection of the Boc group, which unmasks a secondary amine that can be readily functionalized through standard synthetic methodologies such as N-alkylation and N-acylation. The protocols and stability data presented in this guide provide a foundational understanding for researchers and scientists, enabling the confident and efficient application of this important spirocyclic scaffold in the development of novel therapeutic agents.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. In PubChem. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Cativiela, C., & Ordóñez, M. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5698. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Wuts, P. G. M. (n.d.). Boc. In Greene's Protective Groups in Organic Synthesis.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Salomaa, P. (1960). The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. Acta Chemica Scandinavica, 14, 577-585.
-
ChemBK. (n.d.). tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. Retrieved from [Link]
Sources
theoretical and computational studies of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
An In-Depth Technical Guide to the Theoretical and Computational Analysis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Foreword: The Architectural Advantage of Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as powerful tools for drug design.[1] These unique structures, where two rings are joined by a single common atom, offer a distinct three-dimensional geometry that contrasts sharply with the often-planar nature of traditional aromatic systems.[2][3] This inherent three-dimensionality, or higher fraction of sp³-hybridized carbons (Fsp³), is strongly correlated with enhanced physicochemical properties, improved pharmacokinetic profiles, and increased success rates in clinical development. The rigid or conformationally restricted nature of spirocycles allows for the precise spatial projection of functional groups, enabling more specific and potent interactions with biological targets.[3]
This guide focuses on a particularly relevant example: This compound . This molecule serves as a quintessential building block, combining the rigid spiro[2.4]heptane core with a nitrogen atom, whose reactivity and properties are modulated by the sterically demanding and electronically influential tert-butyloxycarbonyl (Boc) protecting group. Understanding the conformational preferences, electronic landscape, and dynamic behavior of this scaffold is paramount for its effective deployment in drug development programs.
This document provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the structural and electronic properties of this compound, bridging the gap between in-silico prediction and experimental validation.
Part 1: Theoretical & Computational Characterization
The predictive power of computational chemistry offers unparalleled insight into molecular behavior at an atomic level, guiding synthesis and rational design. For a constrained system like this compound, these methods are not merely supplementary but essential for a complete understanding.
Conformational Landscape Analysis
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For spirocyclic systems, which possess a limited number of well-defined conformations, mapping the potential energy surface is a critical first step.[3]
The central 4-azaspiro[2.4]heptane core, containing a five-membered pyrrolidine ring fused to a cyclopropane ring, exhibits significant conformational rigidity. The pyrrolidine ring can adopt various puckered conformations, such as envelope or twist forms. The presence of the bulky Boc group on the nitrogen atom further influences these preferences, often locking the ring into a specific low-energy state.
Methodological Approach: Molecular Dynamics & Principal Component Analysis
A robust method for exploring the conformational space involves performing molecular dynamics (MD) simulations.[4] This technique simulates the movement of atoms and molecules over time, allowing the system to sample various accessible conformations. By analyzing the trajectory of these simulations, one can identify the most probable and energetically favorable structures.
Caption: Workflow for Conformational Analysis using Molecular Dynamics.
Quantum Chemical Calculations: Elucidating Electronic Structure
Once dominant conformers are identified, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to obtain highly accurate data on their geometric and electronic properties.[5][6] These calculations solve approximations of the Schrödinger equation to describe the electron distribution within the molecule.[7]
Protocol 1: DFT-Based Geometry Optimization and Property Calculation
-
Input Structure: Begin with the lowest energy conformer identified from the conformational search.
-
Level of Theory Selection: Choose a functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G* basis set. This combination offers a good balance between accuracy and computational cost.
-
Causality: The B3LYP functional incorporates both exchange and correlation effects, providing a more accurate description of electron behavior than simpler methods. The 6-31G* basis set includes polarization functions, which are crucial for accurately describing the geometry around heteroatoms like nitrogen and oxygen.
-
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure on the potential energy surface defined by the chosen level of theory. This step refines bond lengths and angles to their most stable values.
-
Frequency Calculation: A frequency calculation must be performed on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7]
-
-
Property Calculation: Using the optimized geometry, calculate key electronic and spectroscopic properties:
-
Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface to predict sites of nucleophilic or electrophilic attack.
-
NMR & IR Spectra: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for validating experimental data.[7]
-
Table 1: Representative Calculated Data for this compound (B3LYP/6-31G)*
| Parameter | Calculated Value | Significance |
| C-N (Pyrrolidine) Bond Length | ~1.47 Å | Typical single bond, influenced by Boc group. |
| C=O (Boc) Bond Length | ~1.22 Å | Characteristic of a carbonyl double bond. |
| HOMO-LUMO Energy Gap | ~6.5 eV | Indicates high electronic stability. |
| Dipole Moment | ~2.1 D | Reflects the molecule's overall polarity. |
Part 2: Experimental Synthesis and Validation
While theoretical studies provide a foundational understanding, experimental work is required to confirm these predictions and bring the molecule from a concept to a tangible substance.
Synthesis Pathway
The synthesis of spirocyclic proline analogues often involves multi-step processes starting from more accessible precursors.[8] An enantioselective approach is frequently desired, as stereochemistry is critical for biological activity.
Caption: Simplified synthetic workflow for a spiro[2.4]heptane scaffold.[8]
A plausible synthesis route for a related core structure involves the cyclopropanation of a 4-methyleneproline derivative.[8] This highlights a key strategy in constructing the spirocyclic junction. The Boc protecting group is typically introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O).[9]
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural proof, and its comparison with computationally predicted spectra serves as a powerful validation of the theoretical models.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals would include the characteristic singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm) and a series of complex multiplets for the protons on the spirocyclic core.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include the quaternary spiro carbon, the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the pyrrolidine and cyclopropane rings.
-
Data Analysis: Compare the experimental chemical shifts with the values predicted by DFT calculations. A strong correlation validates the computed geometry.
Table 2: Comparison of Predicted vs. Typical Experimental Spectroscopic Data
| Data Type | Predicted (DFT) | Typical Experimental Range |
| ¹H NMR (Boc group) | 1.45 ppm | 1.4 - 1.5 ppm |
| ¹³C NMR (C=O) | 154.8 ppm | 154 - 156 ppm |
| IR Freq. (C=O stretch) | 1705 cm⁻¹ | 1690 - 1710 cm⁻¹ |
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for more complex active pharmaceutical ingredients (APIs).[10]
-
Scaffold for 3D Diversity: Its rigid, three-dimensional structure serves as an excellent starting point for creating libraries of compounds with diverse exit vectors, enhancing the probability of finding a potent and selective ligand for a biological target.[2]
-
Proline Analogue: The core structure is an analogue of proline, a critical amino acid for inducing specific turns in peptide chains. Incorporating this scaffold can enforce conformational constraints that are crucial for biological activity.[8]
-
Improved Properties: Replacing more planar or flexible moieties with this spirocycle can lead to improved metabolic stability, solubility, and reduced off-target effects.[11]
-
Key Intermediate: The (S)-enantiomer of the deprotected carboxylic acid derivative is a key component in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C.[8][12] This real-world application underscores the scaffold's industrial and therapeutic importance.
The Boc group plays a critical role in its utility. It deactivates the nitrogen nucleophilicity, preventing unwanted side reactions during synthesis, yet it can be removed under relatively mild acidic conditions, allowing for subsequent functionalization at the nitrogen position.[9][13]
Conclusion
The study of this compound exemplifies the powerful synergy between theoretical computation and experimental chemistry. Computational methods, from molecular dynamics to high-level quantum chemical calculations, provide a deep, predictive understanding of the molecule's conformational and electronic nature. This in-silico analysis guides synthetic efforts and provides a framework for interpreting experimental data. The resulting knowledge empowers medicinal chemists to leverage this unique spirocyclic scaffold, with its inherent three-dimensionality and favorable physicochemical properties, to design and construct the next generation of innovative therapeutics.
References
-
Ribeiro, C. S., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631-646. [Link]
-
Simon, N., & Touré, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(12), 1083-1086. [Link]
-
Bär, T., & D'Souza, S. (2013). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 8(1), 1-5. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
Sato, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. [Link]
-
Usuki, Y., Wang, Y., & Aube, J. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 61(23), 8013-8019. [Link]
-
Nájera, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5691. [Link]
-
S Tope, M., & D K, B. (2014). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 16(43), 23836-23847. [Link]
-
Jang, S. S., et al. (2004). Molecular dynamics simulations of helix-forming, amine-functionalized m-poly(phenyleneethynylene)s. The Journal of Physical Chemistry B, 108(33), 12215-12223. [Link]
-
Rosen, L. K., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3236. [Link]
-
da Silva, J. R., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e50610817698. [Link]
-
Wishart, D. S. (2019). Quantum Chemistry Calculations for Metabolomics: Focus Review. Journal of Proteome Research, 18(3), 896-905. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Spirocyclic Chemistry: (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid in Advanced Pharmaceutical Manufacturing. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Im, S., et al. (2020). Molecular dynamics simulation of amine groups formation during plasma processing of polystyrene surfaces. Plasma Processes and Polymers, 17(11), 2000133. [Link]
-
Smith, C. J., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(6), 1149-1157. [Link]
-
ResearchGate. (2015). Calculations in quantum chemistry. [Link]
-
De, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1475. [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Azaspiro[2.4]heptane Scaffold: A Privileged Motif Driving Innovation in Modern Drug Discovery
Abstract
The paradigm of drug discovery has progressively shifted from planar, two-dimensional molecules towards complex, three-dimensional architectures that can better navigate the intricate landscapes of biological targets. Within this evolution, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists. The azaspiro[2.4]heptane core, a unique motif featuring a fused cyclopropane and pyrrolidine ring system, has garnered significant attention as a privileged scaffold. Its rigid, three-dimensional structure provides precise control over substituent orientation, enabling enhanced target engagement and improved physicochemical properties. This technical guide delves into the biological significance of the azaspiro[2.4]heptane scaffold, exploring its role as a cornerstone in approved antiviral therapies, a versatile core for central nervous system receptor modulators, and a strategic bioisostere for optimizing drug-like properties. Through an examination of key therapeutic applications, synthetic methodologies, and biological evaluation protocols, this document provides researchers and drug development professionals with a comprehensive understanding of the scaffold's potential to address contemporary challenges in medicinal chemistry.
The Ascendance of Three-Dimensional Scaffolds in Drug Design
For decades, medicinal chemistry was dominated by aromatic, sp²-rich compounds. While successful, this chemical space is heavily explored, and its inherent flatness often limits the potential for achieving high target specificity and favorable pharmacokinetic profiles. The limitations of planar molecules have catalyzed a strategic pivot towards scaffolds with higher sp³-hybridized carbon content (Fsp³), which offer a more sophisticated, three-dimensional arrangement of atoms.
The advantages of embracing molecular three-dimensionality are manifold[1]:
-
Enhanced Target Complementarity: Complex protein binding pockets are rarely flat. 3D scaffolds can present functional groups in precise spatial vectors, leading to higher-affinity and more selective interactions with the target protein.[2]
-
Improved Physicochemical Properties: Increasing the Fsp³ character of a molecule is often correlated with improved aqueous solubility, reduced promiscuity, and better metabolic stability.[1][3] The rigid nature of scaffolds like azaspiro[2.4]heptane can also reduce the entropic penalty upon binding.
-
Access to Novel Chemical Space: 3D scaffolds unlock novel areas of chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
Spirocycles, compounds in which two rings are joined by a single common atom, are a particularly attractive class of 3D scaffolds.[1][4] They offer a rigid framework with well-defined exit vectors for substituents, allowing chemists to systematically explore the space around the core.[5] The azaspiro[2.4]heptane motif stands out within this class due to its compact nature and the synthetic tractability of its pyrrolidine and cyclopropane rings.
The Azaspiro[2.4]heptane Core: A Profile
The azaspiro[2.4]heptane scaffold consists of a cyclopropane ring fused to a pyrrolidine ring at the C4 position of the pyrrolidine. This arrangement creates a rigid structure with unique conformational properties.
Caption: General structure of the 5-azaspiro[2.4]heptane core.
The inherent rigidity of this scaffold is a key attribute. Unlike flexible aliphatic chains, the spirocyclic core restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic cost upon binding to a biological target, potentially increasing binding affinity. Furthermore, the defined geometry allows for the precise projection of substituents into specific regions of a binding pocket, a crucial factor for optimizing potency and selectivity.
Key Therapeutic Applications and Biological Significance
The versatility of the azaspiro[2.4]heptane scaffold is demonstrated by its incorporation into a range of clinically relevant and investigational molecules.
A Critical Building Block in Antiviral Therapy: The Ledipasvir Story
One of the most prominent applications of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[6][7] The key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, forms a core component of the final drug, highlighting the scaffold's compatibility with complex synthetic routes and its role in achieving high antiviral potency.[6][7][8] The inclusion of this proline analogue introduces critical conformational constraints that are vital for its biological activity.[6]
Caption: Simplified workflow for the synthesis of Ledipasvir featuring the key azaspiro[2.4]heptane intermediate.
The industrial-scale synthesis of this chiral intermediate underscores the maturity and feasibility of incorporating the azaspiro[2.4]heptane motif into pharmaceutical manufacturing processes.[6]
Modulating Central Nervous System (CNS) Targets
The rigid nature of the azaspiro[2.4]heptane scaffold makes it an ideal candidate for designing ligands that target CNS receptors, where high selectivity is paramount to minimize off-target effects.
Researchers discovered a novel class of 5-azaspiro[2.4]heptane derivatives as potent dual antagonists for orexin 1 and orexin 2 receptors.[9][10] These receptors play a crucial role in regulating the sleep-wake cycle, and their antagonists are investigated for the treatment of insomnia. Starting from a less optimal piperidine series, the strategic replacement with the azaspiro[2.4]heptane core led to compounds with potent activity, good brain penetration, and favorable oral bioavailability in preclinical models.[9][10]
| Compound | Scaffold Modification | Orexin 1 Ki (nM) | Orexin 2 Ki (nM) |
| Lead | 4,4-Disubstituted Piperidine | Potent (Selective) | Weaker |
| 15 | 5-Azaspiro[2.4]heptane | Potent | Potent |
Table 1: Structure-Activity Relationship (SAR) summary showing the evolution from a piperidine to an azaspiro[2.4]heptane scaffold for orexin receptor antagonists. Data is qualitative based on the findings in the source literature.[9]
This work exemplifies a "scaffold hopping" strategy where the azaspiro[2.4]heptane motif serves as a superior bioisostere for the original piperidine ring, improving overall drug-like properties.
The dopamine D3 receptor (D3R) is a key target for treating substance use disorders and other neuropsychiatric conditions. A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were identified as potent and highly selective D3R antagonists.[11] These compounds demonstrated high affinity for the D3 receptor with excellent selectivity over the closely related D2 receptor, a critical attribute for avoiding motor side effects.[11][12] Furthermore, selected compounds from this series showed favorable pharmacokinetic properties and low inhibition of the hERG channel, a key indicator of cardiovascular safety.[11]
Caption: Conceptual diagram of an azaspiro[2.4]heptane antagonist interacting with a receptor binding site.
A Tool for Physicochemical Property Optimization
Beyond direct interaction with a target, the azaspiro[2.4]heptane scaffold is a valuable tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Replacing more conventional rings like piperidine or morpholine with azaspiro motifs can significantly impact key parameters:
-
Lipophilicity (LogD): The introduction of spirocyclic systems can modulate lipophilicity. In some cases, replacing a morpholine ring with an azaspirocycle has been shown to lower logD values, which can be beneficial for overall drug disposition.[1]
-
Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation, a common pathway for drug degradation. Incorporating this feature can block metabolic "soft spots" and improve a compound's half-life.[3]
-
Aqueous Solubility: The non-planar, rigid nature of the scaffold can disrupt crystal lattice packing, often leading to an improvement in aqueous solubility compared to flatter, more symmetrical analogues.[13]
Key Experimental Methodologies
To translate the conceptual advantages of the azaspiro[2.4]heptane scaffold into tangible results, robust synthetic and analytical methods are essential.
Synthesis Protocol: Enantioselective Preparation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[6]
This protocol outlines a key transformation in the synthesis of the Ledipasvir intermediate, adapted from published literature.
Objective: To synthesize the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid from a 4-methyleneproline derivative.
Step-by-Step Methodology:
-
Starting Material: Begin with tert-butyl (S)-4-methyleneprolinate.
-
Cyclopropanation:
-
Dissolve the starting material in a suitable solvent (e.g., dichloromethane).
-
Add a solution of diethylzinc (Simmons-Smith conditions).
-
Slowly add diiodomethane at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Protection:
-
The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture).
-
Following hydrolysis, the reaction is acidified.
-
The resulting amino acid is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in the presence of sodium bicarbonate).
-
-
Purification:
-
After another aqueous work-up, the crude product is purified by flash chromatography on silica gel to yield the final product as a solid.
-
Characterization is performed using NMR spectroscopy and mass spectrometry to confirm structure and purity.
-
Biological Assay Protocol: Dopamine D3 Receptor Radioligand Binding Assay[12]
This protocol describes a standard method to determine the binding affinity of a test compound for the D3 receptor.
Objective: To measure the inhibitory constant (Ki) of an azaspiro[2.4]heptane derivative at the human D3 receptor.
Step-by-Step Methodology:
-
Materials:
-
Membrane homogenates from HEK293 cells expressing the human D3 receptor.
-
Radioligand (e.g., [¹²⁵I]IABN).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.5.
-
Non-specific binding agent: (+)-Butaclamol (20 µM).
-
Test compounds dissolved in DMSO at various concentrations.
-
96-well plates and a filtration apparatus.
-
-
Assay Procedure:
-
In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the assay buffer.
-
Add varying concentrations of the test compound (e.g., from 1 pM to 10 µM).
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add the non-specific binding agent (+)-butaclamol.
-
-
Incubation:
-
Incubate the plates at 37 °C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Outlook
The azaspiro[2.4]heptane scaffold has firmly established itself as a privileged structure in contemporary drug discovery. Its unique three-dimensional geometry, combined with its proven ability to enhance potency, selectivity, and pharmacokinetic properties, makes it an invaluable asset for medicinal chemists. Its successful incorporation into the FDA-approved drug Ledipasvir provides definitive validation of its utility and manufacturability.[6][7]
Looking forward, the application of this scaffold is expected to expand. As synthetic methodologies become more sophisticated, novel derivatives with diverse substitution patterns will become more accessible, enabling their application against a wider array of biological targets.[14][15] Its role in designing CNS-penetrant molecules and as a bioisosteric replacement for less favorable motifs will continue to be a major driver of its use.[9][11] For researchers and drug development professionals, the azaspiro[2.4]heptane core represents not just a building block, but a strategic tool for navigating the complexities of modern pharmacology and engineering the next generation of therapeutics.
References
-
Butters, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
-
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8. [Link]
-
Ferreira, R. J., et al. (2021). Spiro Compounds: A Brief History. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. [Link]
-
Guerrero-Caicedo, A., et al. (2019). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]
-
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate. [Link]
-
Ferreira, R. J., et al. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. [Link]
-
Tatum, L. A., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
-
Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. [Link]
-
Carreira, E. M., & Fessard, T. C. (2022). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Spirocyclic Chemistry: (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid in Advanced Pharmaceutical Manufacturing. [Link]
-
Burkhard, J. A., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Goundry, W. R., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 6. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Spirocyclic Scaffold: A Technical Guide to tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as powerful tools in drug design, offering a unique three-dimensional arrangement of atoms that can enhance target binding, improve physicochemical properties, and unlock new chemical space.[1][2][3] This guide provides an in-depth technical review of a particularly valuable building block: tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate. We will delve into its synthesis, chemical characteristics, and pivotal role in the development of therapeutic agents, equipping researchers, scientists, and drug development professionals with the critical knowledge to leverage this versatile scaffold.
The Strategic Advantage of the 4-Azaspiro[2.4]heptane Core
The 4-azaspiro[2.4]heptane framework, a bicyclic system featuring a shared quaternary carbon between a cyclopropane and a pyrrolidine ring, offers several distinct advantages in drug design.[4] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] The three-dimensional arrangement of substituents allows for precise vectoral orientation into a protein's binding pocket, a feat often challenging to achieve with flat, aromatic systems. Furthermore, the presence of a nitrogen atom within the spirocycle provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with the target protein.[4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers a stable yet readily cleavable moiety, facilitating multi-step synthetic sequences.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound and its derivatives is a critical aspect of its utility. While a direct, one-pot synthesis of the parent compound is not extensively detailed in the literature, its preparation can be logically deduced from the synthesis of the unprotected spirocycle followed by a standard N-Boc protection. A more prominent and medicinally significant route involves the enantioselective synthesis of a key carboxylic acid derivative.
Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
A notable application of the 4-azaspiro[2.4]heptane scaffold is in the synthesis of the antiviral drug Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[3] A key building block for Ledipasvir is the enantiomerically pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[3] An efficient enantioselective synthesis has been developed, the key step of which is a one-pot double allylic alkylation of a glycine imine analogue catalyzed by a cinchonidine-derived phase-transfer catalyst.[3]
Experimental Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [3]
-
Double Allylic Alkylation: To a solution of the glycine imine analogue and a cinchonidine-derived catalyst in a mixture of toluene and dichloromethane at -20 °C, 1,3-dibromopropane is added. An aqueous solution of potassium hydroxide (50%) is then added, and the mixture is stirred for 7 hours at -20 °C.
-
Hydrolysis and Cyclization: After workup, the resulting intermediate is treated with hydrochloric acid to hydrolyze the imine and promote cyclization to the corresponding 4-methyleneproline derivative.
-
Boc Protection: The secondary amine of the 4-methyleneproline derivative is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Cyclopropanation: The exocyclic double bond is then subjected to a cyclopropanation reaction. A common method involves the use of sodium tribromoacetate as a source of dibromocarbene, followed by reduction of the resulting gem-dibromocyclopropane.
-
Ester Hydrolysis: Finally, the tert-butyl ester is hydrolyzed under basic conditions to yield the desired (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Synthesis Workflow
Caption: A general synthetic approach to the parent scaffold.
Experimental Protocol: General N-Boc Protection of a Secondary Amine [1]
-
To a solution of the secondary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or methanol), add a base (e.g., triethylamine or sodium bicarbonate, 1-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to afford the N-Boc protected amine, which can be further purified by column chromatography if necessary.
Chemical Reactivity and Functionalization
The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
N-Deprotection and Functionalization: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine. This free amine can then be functionalized through various reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce a wide range of substituents.
-
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring can be functionalized at the positions alpha to the nitrogen or at the spirocyclic carbon, although this often requires more specialized synthetic methods. For instance, lithiation of the N-Boc protected amine followed by reaction with an electrophile can introduce substituents at the C5 position.
-
Modification of the Cyclopropane Ring: The cyclopropane ring is generally less reactive but can be functionalized under certain conditions, such as through radical reactions or transition-metal-catalyzed C-H activation.
Applications in Medicinal Chemistry
The unique structural features of the 4-azaspiro[2.4]heptane core have made it an attractive scaffold in drug discovery, particularly in the development of antiviral agents.
Ledipasvir: A Case Study in Antiviral Drug Development
As previously mentioned, the most prominent application of a derivative of this compound is in the synthesis of Ledipasvir. [3]The spirocyclic proline analogue provides a rigid and well-defined conformation that is crucial for its potent inhibitory activity against the HCV NS5A protein. [3]The specific stereochemistry of the spirocycle is essential for its biological activity, highlighting the importance of enantioselective synthesis in its production.
Broader Antiviral Potential
The utility of spirocyclic scaffolds extends beyond HCV. Studies on related spiro-thiazolidinone derivatives have demonstrated activity against influenza and coronaviruses. For instance, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown inhibitory effects on human coronavirus 229E replication, with the potency being influenced by the substituents on the spirocyclic core. [5]These findings suggest that the 4-azaspiro[2.4]heptane scaffold could also serve as a valuable template for the design of novel inhibitors of other viral targets.
Table 1: Antiviral Activity of Selected Spirocyclic Compounds
| Compound Class | Virus | Target | Potency (EC₅₀/IC₅₀) | Reference |
| Ledipasvir (contains 5-azaspiro[2.4]heptane) | Hepatitis C Virus (HCV) | NS5A | Picomolar range | [3] |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Human Coronavirus 229E | Viral Replication | Micromolar range | [5] |
| N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives | Influenza A/H3N2 | Hemagglutinin | 3-23 µM | [6] |
Conclusion and Future Perspectives
This compound is a testament to the power of spirocyclic scaffolds in modern drug discovery. Its unique three-dimensional structure, coupled with its synthetic tractability, has established it as a valuable building block for the creation of novel therapeutic agents. The successful application of its derivative in the antiviral drug Ledipasvir underscores its potential. As synthetic methodologies continue to evolve, we can anticipate the development of even more diverse and complex derivatives of the 4-azaspiro[2.4]heptane core. Further exploration of the structure-activity relationships of these derivatives against a range of biological targets will undoubtedly lead to the discovery of new and improved medicines for a variety of diseases. The continued investigation of this and other spirocyclic scaffolds will be a key driver of innovation in medicinal chemistry for years to come.
References
-
S. M. Reddy, M. A. Kumar, and V. J. Reddy, "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines," National Institutes of Health, [Online]. Available: [Link].
-
Y. Zheng, J. T. S. Yeo, and C. F. T. Lim, "The use of spirocyclic scaffolds in drug discovery," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 16, pp. 3673-3682, 2014. [Online]. Available: [Link].
-
I. Collado, J. A. Souto, and R. G. Arrayás, "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid," Molecules, vol. 25, no. 23, p. 5644, 2020. [Online]. Available: [Link].
-
Scribd, "Application Note - N-Boc Protection," [Online]. Available: [Link].
-
ResearchGate, "Synthesis of a series of 4‐azaspiro[2.4]hept‐6‐en‐5‐ones 4 through...," [Online]. Available: [Link].
-
Beilstein Journals, "EXPERIMENTAL PROCEDURES," [Online]. Available: [Link].
- M. J. Martín-López and F. Bermejo, "Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors," Tetrahedron, vol. 54, no. 40, pp. 12379-12388, 1998.
-
ResearchGate, "SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [2][7]HEPTANECARBOXYLATE DERIVATIVES," [Online]. Available: [Link].
-
E. Vanderlinden et al., "Novel inhibitors of influenza virus fusion: structure-activity relationship and interaction with the viral hemagglutinin," Journal of Virology, vol. 84, no. 9, pp. 4277-4288, 2010. [Online]. Available: [Link].
-
ResearchGate, "(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design," [Online]. Available: [Link].
-
ResearchGate, "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions," [Online]. Available: [Link].
-
M. J. Martín-López and F. Bermejo, "Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors," Sci-Hub, [Online]. Available: [Link].
- T. A. Rehan, "A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications," International Journal of Innovative Science and Research Technology, vol. 10, no. 9, pp. 1131-1148, 2025.
-
A. J. Lampkins et al., "Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues," The Journal of Organic Chemistry, vol. 83, no. 1, pp. 491-498, 2018. [Online]. Available: [Link].
- S. Singh, "A Review on Medicinally Important Heterocyclic Compounds," Journal of Drug Delivery and Therapeutics, vol. 12, no. 2-S, pp. 232-242, 2022.
-
G. Cihan-Üstündağ et al., "Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion," Drug Development Research, 2025. [Online]. Available: [Link].
-
ResearchGate, "(PDF) Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion," [Online]. Available: [Link].
-
K. Lee et al., "Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase," Frontiers in Microbiology, vol. 13, 2022. [Online]. Available: [Link].
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of influenza virus fusion: structure-activity relationship and interaction with the viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Methodological & Application
The Ascendancy of Spirocyclic Scaffolds: tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate as a Versatile Building Block in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds.[1] This paradigm shift towards greater three-dimensionality has propelled spirocyclic systems to the forefront of modern drug discovery.[2][3][4] Their inherent rigidity and well-defined exit vectors offer a powerful strategy to lock in bioactive conformations, optimize ligand-receptor interactions, and explore novel chemical space. Among these privileged structures, the 4-azaspiro[2.4]heptane motif has emerged as a particularly valuable building block. This application note provides a comprehensive guide to the synthesis, properties, and strategic application of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate, a versatile intermediate for the construction of innovative drug candidates.
The incorporation of spirocyclic scaffolds, such as the 4-azaspiro[2.4]heptane core, can confer significant advantages upon a drug candidate. These include:
-
Enhanced Three-Dimensionality: Moving away from planar structures can lead to improved physicochemical properties and more specific interactions with biological targets.
-
Conformational Rigidity: The spirocyclic system restricts the conformational freedom of a molecule, which can pre-organize it for optimal binding to a receptor and reduce the entropic penalty upon binding.[1][3]
-
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, elevate basicity, and decrease lipophilicity compared to their non-spirocyclic counterparts, all of which are desirable traits for drug candidates.[1]
-
Novelty and Intellectual Property: The use of unique spirocyclic scaffolds can provide a strong foundation for novel intellectual property claims.
This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical protocols for leveraging the power of this compound in medicinal chemistry programs.
Physicochemical Properties and Conformational Profile
The this compound building block possesses a unique combination of a rigid spirocyclic core and a readily cleavable Boc-protecting group, making it an ideal starting material for library synthesis and lead optimization.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C11H19NO2 | |
| Molecular Weight | 197.27 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Contributes to good cell permeability and oral absorption. |
| Calculated logP | ~1.5 - 2.0 | A balanced lipophilicity, crucial for solubility and membrane permeation. |
| Conformational Rigidity | The spirocyclic junction imparts significant conformational restriction. | Pre-organizes substituents in defined spatial orientations, potentially increasing binding affinity and selectivity. |
The rigid nature of the 4-azaspiro[2.4]heptane core is a key feature. Unlike more flexible aliphatic rings, the spirocyclic system limits the number of accessible low-energy conformations. This conformational constraint can be strategically exploited to orient substituents in a precise manner to maximize interactions with a biological target, leading to enhanced potency and selectivity. The cyclopropane ring, in particular, introduces a high degree of strain and a unique electronic character that can influence the overall shape and reactivity of the molecule.
Strategic Applications in Medicinal Chemistry: A Case Study
The versatility of the 4-azaspiro[2.4]heptane scaffold is exemplified by its incorporation into a diverse range of therapeutic agents. One notable example is its use in the development of potent orexin receptor antagonists. Orexin receptors are implicated in the regulation of sleep and wakefulness, making them attractive targets for the treatment of insomnia.
In a reported study, the 4-azaspiro[2.4]heptane moiety was utilized as a key structural element in a series of orexin receptor antagonists. The rigid spirocyclic core served to orient the pharmacophoric groups in a manner that optimized binding to the receptor. This strategic incorporation of the spirocycle contributed to the discovery of potent dual orexin 1 and orexin 2 receptor antagonists with good brain penetration and oral bioavailability.
Experimental Protocols
PART 1: Synthesis of this compound
While a direct, one-pot synthesis from simple starting materials is not extensively documented, a plausible and efficient multi-step synthesis can be derived from methodologies reported for analogous structures.[5] The following protocol is a representative example.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl 4-methylenepyrrolidine-1-carboxylate
This intermediate can be prepared from commercially available starting materials through established literature procedures.
Step 2: Dibromocyclopropanation of tert-Butyl 4-methylenepyrrolidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-methylenepyrrolidine-1-carboxylate (1.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.05 eq) in chloroform (10 mL/g of starting material) at 0 °C, add a 50% aqueous solution of sodium hydroxide (10 eq) dropwise.
-
After stirring for 30 minutes at 0 °C, add bromoform (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 6,6-dibromo-4-azaspiro[2.4]heptane-4-carboxylate.
Step 3: Reductive Debromination
-
To a solution of tert-butyl 6,6-dibromo-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq) in acetic acid (20 mL/g), add zinc dust (10 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
PART 2: N-Boc Deprotection
The removal of the Boc protecting group is a crucial step to enable further derivatization of the spirocyclic amine.
Workflow for N-Boc Deprotection
Caption: General workflow for the deprotection of the Boc group.
Protocol: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4-azaspiro[2.4]heptane. Alternatively, the TFA salt can be used directly in some subsequent reactions.
PART 3: Derivatization of the 4-Azaspiro[2.4]heptane Core
The deprotected 4-azaspiro[2.4]heptane is a versatile secondary amine that can undergo a variety of transformations to introduce diverse functionalities.
1. N-Acylation / Amide Bond Formation
Protocol:
-
To a solution of 4-azaspiro[2.4]heptane hydrochloride (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
2. Reductive Amination
Protocol:
-
To a solution of 4-azaspiro[2.4]heptane (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).
-
If the amine is a salt, add a mild base like triethylamine (1.1 eq).
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
3. N-Arylation (Buchwald-Hartwig Amination)
Protocol:
-
In a reaction vessel, combine 4-azaspiro[2.4]heptane (1.2 eq), an aryl halide (or triflate) (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Derivatization Workflow
Caption: Key derivatization pathways for the 4-azaspiro[2.4]heptane core.
Conclusion
This compound stands as a testament to the power of three-dimensional thinking in modern drug discovery. Its rigid spirocyclic framework offers a unique and advantageous scaffold for the design of novel therapeutics with improved properties. The synthetic and derivatization protocols outlined in this application note provide a practical roadmap for medicinal chemists to harness the potential of this versatile building block. As the demand for innovative drug candidates continues to grow, the strategic application of spirocyclic scaffolds like 4-azaspiro[2.4]heptane will undoubtedly play an increasingly pivotal role in the development of the next generation of medicines.
References
-
Díez-Varga, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
-
Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
Carreira, E. M., & Fessard, T. (2014). The use of spirocyclic scaffolds in drug discovery. CORE, [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 493–507. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
-
Lefranc, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]
Sources
- 1. 2241577-67-1|tert-Butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 7-formyl-5-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS#: 1821236-98-9 [amp.chemicalbook.com]
- 3. PubChemLite - Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate (C11H17NO3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
The Spirocyclic Scaffold: A Gateway to Novel Therapeutics Utilizing tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The "escape from flatland"—the move away from planar, aromatic structures towards three-dimensional scaffolds—has become a guiding principle in the design of new therapeutic agents. Spirocycles, with their inherent three-dimensionality, are at the forefront of this movement, offering a rigid framework that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. Among these valuable building blocks, tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate has emerged as a particularly versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its unique strained bicyclic system, which can be considered a bioisostere of proline and other cyclic amines, provides a unique conformational restriction that is attractive for drug design.
This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth application notes and protocols for its use in the construction of novel therapeutic agents. We will delve into the key transformations that unlock the potential of this scaffold, from the foundational synthesis of a key chiral intermediate to its elaboration into complex molecules targeting diseases such as Hepatitis C and neurological disorders.
I. Synthesis of a Key Chiral Intermediate: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
The enantiomerically pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a critical intermediate in the synthesis of the potent Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[1][2] Its synthesis showcases a strategic approach to building the spirocyclic core and installing the necessary functionality. The following protocol is a composite of established methods, providing a reliable route to this valuable compound.[3]
Synthetic Pathway Overview
Caption: Synthetic route to a key Ledipasvir intermediate.
Protocol 1: Synthesis of tert-Butyl (S)-4-methyleneprolinate[3]
This initial step involves a phase-transfer catalyzed asymmetric double allylic alkylation to construct the chiral pyrrolidine ring.
-
Materials:
-
Imine of glycine analogue (e.g., from benzophenone and glycine tert-butyl ester)
-
1,3-Dibromopropane
-
Chinchonidine-derived catalyst
-
Toluene, Dichloromethane (CH₂Cl₂)
-
Aqueous Potassium Hydroxide (KOH) (50%)
-
-
Procedure:
-
Dissolve the imine (1.0 eq) and the chiral catalyst (0.1 eq) in a mixture of toluene and CH₂Cl₂ at -20 °C.
-
To this solution, add a solution of 1,3-dibromopropane (2.5 eq) in toluene/CH₂Cl₂.
-
Add 50% aqueous KOH and stir the biphasic mixture vigorously at -20 °C for 7 hours.
-
Separate the phases and dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent. The crude product is then hydrolyzed to cleave the imine and afford the desired product.
-
-
Causality: The use of a chiral phase-transfer catalyst is crucial for establishing the stereochemistry at the C2 position of the proline ring. The biphasic reaction conditions allow for the efficient generation of the enolate and its subsequent alkylation.
Protocol 2: Boc Protection[3]
-
Materials:
-
tert-Butyl (S)-4-methyleneprolinate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the amine (1.0 eq), Et₃N (2.0 eq), and a catalytic amount of DMAP in anhydrous CH₂Cl₂ at room temperature, add Boc₂O (1.1 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
-
Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, being stable to a wide range of reaction conditions but easily removable under acidic conditions. DMAP is used as a nucleophilic catalyst to accelerate the acylation of the secondary amine.
Protocol 3: Cyclopropanation and Hydrolysis[3]
-
Materials:
-
N-Boc protected intermediate from Protocol 2
-
Sodium tribromoacetate (CBr₃CO₂Na)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
-
Potassium Hydroxide (KOH)
-
-
Procedure:
-
Cyclopropanation: To a solution of the N-Boc protected intermediate (1.0 eq) and a catalytic amount of Bu₄NBr in anhydrous CH₂Cl₂, add CBr₃CO₂Na (2.2 eq).
-
Heat the mixture to 70 °C for 2.5 hours. Add an additional portion of CBr₃CO₂Na (0.3 eq) and continue heating for another 3 hours.
-
Cool the reaction, dilute with a mixture of tert-butyl methyl ether and hexane, and filter through Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to give the crude spirocyclic ester.
-
Hydrolysis: Stir the crude ester in a mixture of MeOH, THF, water, and 50% aqueous KOH at room temperature for 24-32 hours.
-
Evaporate the organic solvents, acidify the aqueous residue to pH 2 with 2M HCl, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate to yield (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
-
-
Causality: The cyclopropanation proceeds via the in situ generation of dibromocarbene from the thermal decomposition of sodium tribromoacetate. The subsequent hydrolysis of the tert-butyl ester under basic conditions provides the desired carboxylic acid.
II. Derivatization of the 4-Azaspiro[2.4]heptane Core
Once the core is synthesized and appropriately protected, the nitrogen atom provides a key handle for diversification. The following protocols outline general procedures for N-alkylation and N-arylation, which are fundamental transformations in medicinal chemistry.
Protocol 4: N-Alkylation via Reductive Amination
This method is a versatile approach for introducing a wide range of alkyl groups.
Caption: General workflow for N-alkylation via reductive amination.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess TFA to obtain the amine salt. Alternatively, use 4M HCl in dioxane.
-
Reductive Amination: To a solution of the deprotected amine salt (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add NaBH(OAc)₃ (1.5 eq) in portions.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality: Reductive amination is a mild and efficient method for N-alkylation. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion intermediate and tolerant of many functional groups.
Protocol 5: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with aryl and heteroaryl halides.[4]
-
Materials:
-
Deprotected 4-azaspiro[2.4]heptane (from Protocol 4, step 1)
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the deprotected amine (1.2 eq), aryl halide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 eq) in an oven-dried flask.
-
Add the anhydrous solvent and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the efficiency and scope of the reaction.
III. Application in the Synthesis of GABA Analogues
The conformationally restricted nature of the 4-azaspiro[2.4]heptane scaffold makes it an attractive template for the synthesis of analogues of neurotransmitters like γ-aminobutyric acid (GABA).[5] By incorporating this spirocyclic core, novel GABA uptake inhibitors can be developed.
Synthetic Strategy for Spirocyclic GABA Analogues
Caption: Synthesis of GABA analogues from a spirocyclic ketone.
Protocol 6: Synthesis of Spirocyclic GABA Analogue Esters[6]
This protocol outlines a general approach starting from a spirocyclic ketone, which can be derived from this compound.
-
Materials:
-
N-protected 4-azaspiro[2.4]heptan-6-one (can be synthesized from the corresponding alcohol)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethoxyethane (DME), Ethanol
-
Aqueous HCl
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
To a solution of the spirocyclic ketone (1.0 eq) and TosMIC (1.2 eq) in a mixture of DME and ethanol at 0 °C, add t-BuOK (2.5 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate to give the crude spirocyclic nitrile.
-
Hydrolyze the nitrile by refluxing in aqueous HCl.
-
Esterify the resulting carboxylic acid by refluxing in ethanol with a catalytic amount of SOCl₂ to yield the final GABA analogue ester.
-
-
Causality: The Van Leusen reaction with TosMIC is a classic method for converting ketones into nitriles with the addition of one carbon atom. The subsequent hydrolysis and esterification steps are standard transformations to arrive at the final amino acid ester.
Data Summary
| Protocol | Key Transformation | Starting Material | Product | Typical Yield (%) |
| 1 & 2 | Asymmetric Alkylation & Boc Protection | Imine of Glycine Analogue | N-Boc-(S)-4-methyleneprolinate | 60-75 |
| 3 | Cyclopropanation & Hydrolysis | N-Boc-(S)-4-methyleneprolinate | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 70-85 |
| 4 | Reductive Amination | Deprotected 4-Azaspiro[2.4]heptane | N-Alkyl-4-azaspiro[2.4]heptane | 65-90 |
| 5 | Buchwald-Hartwig Amination | Deprotected 4-Azaspiro[2.4]heptane | N-Aryl-4-azaspiro[2.4]heptane | 50-85 |
| 6 | Van Leusen Reaction & Hydrolysis/Esterification | Spirocyclic Ketone | Spirocyclic GABA Analogue Ester | 40-60 (over 3 steps) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel therapeutic agents. Its inherent three-dimensional structure provides a rigid scaffold that can be strategically functionalized to create potent and selective modulators of biological targets. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material. From the asymmetric synthesis of key chiral intermediates for antiviral drugs to the construction of conformationally restricted neurotransmitter analogues, the applications of this compound are vast and continue to expand, promising to fuel the discovery of the next generation of medicines.
References
- Carreira, E. M., & Fessard, T. (2014). The Azaspiro[3.3]heptane Motif in Medicinal Chemistry.
-
GABA-analogous Spirocyclic Amino Acid Esters(5)N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. Semantic Scholar. Retrieved from [Link]
-
Soler, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Andersen, K. E., et al. (1995). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 38(22), 4431-4444.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
- Google Patents. (2016). WO2016207915A1 - Process for the preparation of ledipasvir.
- Google Patents. (2017). WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof.
- Google Patents. (2018). EP3272747A1 - Method of preparation for ledipasvir and derivative thereof, and intermediate compound for preparation of ledipasvir.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate Core
Abstract
The 4-azaspiro[2.4]heptane motif, a conformationally restricted proline analogue, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid three-dimensional structure offers precise vectoral control for substituent placement, making it a valuable building block for modulating interactions with complex biological targets.[1] A notable application is its incorporation into the structure of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, underscoring its pharmaceutical relevance.[2] This guide provides a detailed exploration of synthetic strategies for the functionalization of the tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate core. We will dissect two primary avenues of modification: strategic ring-opening of the strained cyclopropane moiety and direct C-H functionalization of the pyrrolidine ring. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols for key transformations.
Strategic Overview: Accessing Chemical Diversity
The synthetic value of the this compound scaffold lies in its multiple, distinct sites for chemical modification. The choice of strategy is dictated by the desired final structure and the specific properties to be engineered into the molecule. The primary sites for functionalization, or "exit vectors," are the C-H bonds of the pyrrolidine ring and the C-C bonds of the highly strained cyclopropane ring.
Figure 1: Primary strategic pathways for the functionalization of the 4-azaspiro[2.4]heptane core.
Functionalization via Cyclopropane Ring Manipulation
The cyclopropane ring is the most reactive component of the spirocyclic core. Its inherent ring strain (approx. 27 kcal/mol) makes it susceptible to ring-opening reactions, providing a powerful entry point for introducing diverse functional groups and constructing more complex molecular architectures.[3] These transformations often proceed with high regioselectivity and stereoselectivity, governed by the electronic nature of the reactants and the catalytic system employed.[4][5]
Principle of Operation: Nucleophilic Ring-Opening
The reaction typically proceeds via an SN2-type mechanism where a nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. The regioselectivity of this attack is a critical consideration. In systems analogous to spiro[cyclopropane-1,3′-oxindoles], Lewis or Brønsted acid catalysis can facilitate the opening by activating the cyclopropane, allowing nucleophiles to attack the more substituted spiro-carbon center.[4] This cascade of ring-opening followed by intramolecular cyclization is a robust method for building novel heterocyclic systems.
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application in the Synthesis of Enzyme Inhibitors: A Detailed Guide for Researchers
Enzymes, as biological catalysts, are central to a vast array of physiological processes.[1][2] Consequently, the modulation of their activity through inhibitors has become a cornerstone of modern drug discovery and development, offering therapeutic interventions for a multitude of diseases ranging from cancer to infectious diseases.[1][2][3] This guide provides an in-depth exploration of the key strategies and methodologies employed in the synthesis and evaluation of enzyme inhibitors, tailored for researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[3] They can be broadly classified based on their mechanism of action. Reversible inhibitors bind to enzymes through non-covalent interactions and can be further categorized as competitive, non-competitive, uncompetitive, or mixed-type inhibitors.[3][] In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[3][5] Understanding these fundamental kinetic principles is paramount for the rational design and synthesis of effective inhibitors.[6]
Section 2: Key Synthetic and Discovery Strategies
The journey from a target enzyme to a potent and selective inhibitor involves a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological evaluation. Several powerful strategies have emerged to streamline this process.
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) is a rational approach that leverages the three-dimensional structural information of a target enzyme to design inhibitors with high affinity and specificity.[7][8][9] This knowledge-driven methodology significantly reduces the element of chance inherent in traditional screening methods.[7]
The SBDD workflow typically involves the following key steps:
-
Target Validation and Structure Determination: The first step is to validate the enzyme as a therapeutic target and obtain its high-resolution 3D structure, typically through X-ray crystallography or NMR spectroscopy.[8]
-
Binding Site Analysis: The determined structure is then analyzed to identify and characterize the active site or allosteric binding pockets.[7]
-
In Silico Screening and Design: Computational methods such as molecular docking are employed to screen virtual libraries of compounds or to de novo design molecules that are predicted to bind favorably to the target site.[][10]
-
Chemical Synthesis: Promising candidates identified from computational studies are then synthesized in the laboratory.
-
Biochemical and Biophysical Evaluation: The synthesized compounds are tested for their ability to inhibit the enzyme's activity using various assays.
-
Co-crystallization and Iterative Optimization: The most potent inhibitors are co-crystallized with the target enzyme to elucidate the precise binding mode. This structural information then guides the next round of inhibitor design and synthesis in an iterative process to improve potency and selectivity.[8]
Protocol: A Generalized Structure-Based Drug Design Cycle
Objective: To design and optimize a potent inhibitor for a target enzyme with a known 3D structure.
Materials:
-
High-resolution 3D structure of the target enzyme (e.g., from the Protein Data Bank).
-
Computational modeling software (e.g., Schrödinger, MOE, AutoDock).
-
Access to chemical synthesis laboratory and reagents.
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Buffer solutions and assay plates (e.g., 96-well or 384-well).
-
Plate reader for detecting the assay signal (e.g., absorbance, fluorescence, luminescence).
Methodology:
-
Computational Design: a. Prepare the enzyme structure for docking by adding hydrogens, assigning protonation states, and minimizing the energy. b. Define the binding site based on the location of the natural substrate or known inhibitors. c. Perform virtual screening of a compound library or design novel ligands de novo. d. Prioritize compounds for synthesis based on docking score, predicted binding interactions, and drug-like properties.
-
Chemical Synthesis: a. Synthesize the selected compounds using appropriate organic chemistry techniques. b. Purify the compounds to >95% purity and confirm their structure using methods like NMR and mass spectrometry.
-
Biochemical Assay: a. Develop and optimize an assay to measure the enzyme's activity.[11] b. Determine the inhibitor's IC50 value by measuring the enzyme activity across a range of inhibitor concentrations.
-
Structural Biology: a. Attempt to obtain a co-crystal structure of the enzyme in complex with the most potent inhibitor. b. Analyze the co-crystal structure to understand the key binding interactions.
-
Iterative Optimization: a. Use the structural information to design new analogs with improved potency and selectivity. b. Repeat steps 2-5 until an inhibitor with the desired properties is obtained.
Fragment-Based Ligand Discovery (FBLD)
Fragment-Based Ligand Discovery (FBLD) is an alternative and complementary approach to traditional high-throughput screening (HTS).[12] FBLD begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target enzyme.[12] These weakly binding fragments are then optimized and linked together to generate more potent, lead-like molecules.[12]
The key advantages of FBLD include a more efficient exploration of chemical space and a higher "hit" rate compared to HTS.[12]
The FBLD workflow typically involves:
-
Fragment Library Design and Assembly: Creation of a diverse library of small molecules (typically < 250 Da) with high solubility.
-
Fragment Screening: Identification of fragments that bind to the target enzyme using sensitive biophysical techniques such as X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Hit Validation and Structural Characterization: Confirmation of fragment binding and determination of their binding mode, often through X-ray crystallography.[12]
-
Fragment Elaboration or Linking: The identified fragments are then grown or linked together based on the structural information to produce more potent inhibitors.[12][13]
Protocol: A General Fragment-Based Ligand Discovery Workflow
Objective: To identify and develop a potent enzyme inhibitor starting from weakly binding fragments.
Materials:
-
A diverse fragment library.
-
Purified, soluble recombinant protein of the target enzyme.[12]
-
Biophysical screening instrumentation (e.g., X-ray diffractometer, SPR biosensor, NMR spectrometer).
-
Chemical synthesis capabilities.
-
Biochemical assay for the target enzyme.
Methodology:
-
Fragment Screening: a. Screen the fragment library against the target enzyme using a primary biophysical method (e.g., thermal shift assay, SPR). b. Validate the initial "hits" using an orthogonal biophysical technique (e.g., NMR, X-ray crystallography).
-
Structural Characterization: a. Determine the crystal structure of the target enzyme in complex with the validated fragment hits to elucidate their binding modes.
-
Fragment Evolution: a. Fragment Growing: Synthesize analogs of a single fragment hit to extend into adjacent binding pockets. b. Fragment Linking: If two fragments bind to adjacent sites, design and synthesize a molecule that links them together.
-
Potency Evaluation: a. Test the synthesized, elaborated molecules in a biochemical assay to determine their inhibitory potency (IC50).
-
Iterative Optimization: a. Continue the cycle of structural analysis, chemical synthesis, and potency testing to optimize the lead compound.
Click Chemistry in Inhibitor Synthesis
Click chemistry refers to a set of reactions that are modular, high-yielding, and tolerant of various functional groups.[14][15] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has found widespread application in drug discovery.[15]
In the context of enzyme inhibitor synthesis, click chemistry can be used to rapidly assemble libraries of candidate inhibitors from smaller building blocks.[14][16] This approach is particularly powerful for generating bidentate inhibitors, where two separate fragments that bind to different sites on the enzyme are linked together.[14]
Protocol: Synthesis of a Bidentate Inhibitor Library using Click Chemistry
Objective: To rapidly assemble a library of potential bidentate enzyme inhibitors.
Materials:
-
An alkyne-bearing "core" fragment known to bind to the enzyme's active site.
-
A library of diverse azide-modified "peripheral" fragments.
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
A suitable solvent system (often aqueous-based).[14]
-
Target enzyme and assay reagents.
Methodology:
-
Synthesis of Building Blocks: a. Synthesize the alkyne-containing core fragment. b. Synthesize a diverse library of azide-containing peripheral fragments.
-
Library Assembly via Click Chemistry: a. In a 384-well plate, dispense the alkyne-core fragment into each well. b. Add a different azide-peripheral fragment to each well. c. Initiate the click reaction by adding the copper catalyst and reducing agent. d. Allow the reaction to proceed to completion (often rapid and high-yielding).[14]
-
Direct Biological Screening: a. Directly add the target enzyme and its substrate to the wells containing the newly synthesized compounds. b. Measure the enzyme activity to identify "hits" from the library.[14]
Synthesis of Covalent Inhibitors
Covalent inhibitors offer the potential for enhanced potency and prolonged duration of action compared to their non-covalent counterparts.[18] They achieve this by forming a stable covalent bond with a nucleophilic amino acid residue within the enzyme's active site.[5]
The design of a targeted covalent inhibitor (TCI) involves incorporating a reactive electrophilic group, often referred to as a "warhead," into a scaffold that has non-covalent affinity for the target enzyme.[5][18]
Commonly targeted nucleophilic residues include cysteine, serine, and lysine.[18] The choice of warhead is critical and must be carefully tuned to be reactive enough to form a bond with the target residue but not so reactive that it leads to off-target effects.[19]
| Warhead Type | Targeted Residue |
| Acrylamides | Cysteine |
| Vinyl sulfones | Cysteine |
| Epoxides | Cysteine, Serine |
| β-Lactones | Serine |
| Nitriles | Cysteine |
| Sulfonyl fluorides | Serine, Lysine |
Table 1. Examples of common electrophilic warheads and their target nucleophilic residues.
Protocol: General Strategy for the Synthesis of a Targeted Covalent Inhibitor
Objective: To synthesize a covalent inhibitor by modifying a known non-covalent binder.
Materials:
-
A non-covalent inhibitor or scaffold with known affinity for the target enzyme.
-
Structural information (crystal structure or homology model) of the target enzyme.
-
Reagents for introducing an electrophilic warhead.
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., LC-MS, NMR).
-
Mass spectrometry capabilities for confirming covalent modification of the enzyme.
Methodology:
-
Scaffold Selection and Binding Mode Analysis: a. Choose a non-covalent inhibitor with a known binding mode. b. Analyze the structure of the enzyme-inhibitor complex to identify a nearby nucleophilic residue that can be targeted for covalent bond formation.
-
Warhead Incorporation: a. Design and synthesize analogs of the non-covalent scaffold that incorporate a suitable electrophilic warhead positioned to react with the identified nucleophile.[5]
-
Biochemical and Biophysical Characterization: a. Evaluate the synthesized compounds for time-dependent inhibition of the target enzyme to confirm covalent modification. b. Use mass spectrometry to confirm the formation of a covalent adduct between the inhibitor and the enzyme.
-
Selectivity Profiling: a. Assess the selectivity of the covalent inhibitor against related enzymes and in cellular contexts to ensure minimal off-target reactivity.
Section 3: High-Throughput Screening (HTS) and Assay Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify "hits" that modulate the activity of a target enzyme.[20][21][22] The success of an HTS campaign is critically dependent on the quality of the assay.[23]
Biochemical Assays
Biochemical assays measure the activity of an isolated, purified enzyme.[23] They are essential for primary screening and for detailed mechanistic studies.[24][25]
Key Considerations for Biochemical Assay Development:
-
Robustness and Reproducibility: The assay should have a high signal-to-noise ratio and low variability, often quantified by the Z' factor.[26]
-
Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km).[27]
-
Detection Method: Common detection methods include absorbance, fluorescence, and luminescence. Fluorescence-based assays are frequently used in HTS due to their high sensitivity.[26][28]
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on enzyme activity within a more physiologically relevant cellular environment.[29][30] These assays are crucial for confirming that a compound can cross the cell membrane and engage its target in a complex biological system.[25]
Types of Cell-Based Assays:
-
Target Engagement Assays: These assays directly measure the binding of the inhibitor to the target enzyme inside the cell.[30]
-
Downstream Signaling or Phenotypic Assays: These assays measure a functional consequence of inhibiting the target enzyme, such as the phosphorylation of a downstream substrate or a change in cell viability.[30][31]
| Assay Type | Advantages | Disadvantages |
| Biochemical | High throughput, precise mechanistic information, direct measure of enzyme inhibition. | Lacks physiological context, may not reflect cellular activity. |
| Cell-Based | Physiologically relevant, assesses cell permeability and off-target effects. | Lower throughput, more complex data interpretation, indirect measure of enzyme inhibition. |
Table 2. Comparison of Biochemical and Cell-Based Assays.
Section 4: Conclusion and Future Perspectives
The synthesis and discovery of enzyme inhibitors is a dynamic and evolving field.[32] The integration of computational methods, innovative synthetic strategies like fragment-based design and click chemistry, and sophisticated screening platforms continues to accelerate the development of novel therapeutics.[10][32] Future advancements will likely focus on the development of more selective and potent inhibitors, including those that can overcome drug resistance, and the exploration of new classes of enzyme targets.[32]
References
-
Fragment-based approaches to enzyme inhibition. PMC - PubMed Central - NIH. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. [Link]
-
Methods of using click chemistry in the discovery of enzyme inhibitors. PubMed. [Link]
-
Structure-based design of enzyme inhibitors and receptor ligands. Hugo Kubinyi. [Link]
-
Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Fragment-based approaches to enzyme inhibition. The Abell Group. [Link]
-
Structure-based design of enzyme inhibitors and receptor ligands. PubMed. [Link]
-
Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]
-
Drug Discovery: Enzyme Inhibitor Design and Optimization. Hilaris Publisher. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]
-
Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry. [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]
-
Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. [Link]
-
Structure-based Inhibitor Design. PubMed. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
Enzyme inhibition | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed. [Link]
-
Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]
-
Methods of using click chemistry in the discovery of enzyme inhibitors. [Link]
-
Fragment-based approaches to enzyme inhibition. ResearchGate. [Link]
-
Enzyme Activity Assays. Amsbio. [Link]
-
Computational fragment-based drug design of potential Glo-I inhibitors. [Link]
-
(PDF) Methods of using click chemistry in the discovery of enzyme inhibitors. ResearchGate. [Link]
-
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Taylor & Francis Online. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
-
Targeted Covalent Inhibitor Synthesis. YouTube. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology - ACS Publications. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC - NIH. [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Rational Structure-Based Inhibitor Design [creative-enzymes.com]
- 8. Structure-based design of enzyme inhibitors and receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. research.tees.ac.uk [research.tees.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 21. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 22. High-throughput Enzyme Screening [creative-enzymes.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. amsbio.com [amsbio.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: Foundational Roles of Key Molecular Targets in the Development of Antiviral and Anticancer Agents
Introduction
The relentless pursuit of effective therapies against viral infections and cancer has driven remarkable progress in molecular biology and pharmacology. At the heart of this endeavor lies the identification and strategic targeting of molecules essential for pathogen replication and malignant cell proliferation. This guide provides an in-depth exploration of the pivotal roles that specific molecular classes—namely kinases, viral proteases, and polymerases—play in the development of modern antiviral and anticancer agents. By understanding the fundamental mechanisms of these targets, researchers and drug development professionals can devise more rational, potent, and specific therapeutic strategies. This document will delve into the causality behind experimental choices, present validated protocols for target assessment, and offer a forward-looking perspective on the evolution of drug discovery in these critical fields.
I. Kinases: The Master Regulators of Cellular Signaling in Cancer
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] In normal cells, kinase activity is tightly controlled. However, in cancer, these enzymes often become dysregulated through mutations, overexpression, or chromosomal translocations, leading to uncontrolled cell growth and survival.[2][3] This aberrant signaling makes kinases prime targets for anticancer drug development.[4][5]
A. The Rationale for Targeting Kinases in Oncology
The central role of kinases in driving the hallmarks of cancer provides a compelling rationale for their therapeutic targeting.[4] Constitutive activation of kinase signaling pathways can lead to:
-
Uncontrolled Proliferation: Kinases like EGFR and HER2 are frequently overexpressed in cancers such as lung and breast cancer, respectively, leading to continuous cell division.[2]
-
Evasion of Apoptosis: Signaling pathways mediated by kinases like AKT can promote cell survival by inhibiting programmed cell death.[3]
-
Angiogenesis: Kinases such as VEGF receptors are crucial for the formation of new blood vessels that supply tumors with nutrients.[6]
-
Metastasis: Kinases involved in cell migration and invasion facilitate the spread of cancer to distant organs.[2]
The development of small molecule tyrosine kinase inhibitors (TKIs) that can block the ATP-binding site of these enzymes has revolutionized cancer treatment.[4]
B. Experimental Workflow: Screening for Kinase Inhibitor Efficacy
A robust and reproducible workflow is essential for identifying and validating potential kinase inhibitors. This multi-step process typically involves in vitro biochemical assays followed by cell-based and in vivo studies.
Caption: Workflow for protease inhibitor development.
Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the activity of a viral protease.
Materials:
-
Purified viral protease
-
FRET substrate peptide (containing a fluorophore and a quencher separated by the protease cleavage site)
-
Assay buffer
-
Test compounds (serially diluted)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add test compounds to the assay plate.
-
Protease Addition: Add the purified protease to each well.
-
Initiate Reaction: Add the FRET substrate to each well.
-
Incubation: Incubate the plate at the optimal temperature for the protease.
-
Measure Fluorescence: Read the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the rate of substrate cleavage and calculate the percent inhibition for each compound concentration to determine the IC50 value.
III. Viral Polymerases: The Engines of Viral Genome Replication
Viruses must replicate their genetic material (DNA or RNA) to create new virions. [7]This process is catalyzed by viral polymerase enzymes. [8]Nucleoside and nucleotide analogs are a major class of antiviral drugs that mimic the natural building blocks of DNA and RNA. [9][10]When these analogs are incorporated into the growing viral genome by the viral polymerase, they act as chain terminators, halting further replication. [11][12]
A. Rationale for Targeting Viral Polymerases
Targeting viral polymerases is a highly effective antiviral strategy because: [8][13]
-
Essential for Replication: Viral genome replication is a fundamental step in the viral life cycle.
-
Selective Toxicity: Viral polymerases can be sufficiently different from human polymerases to allow for selective inhibition. [9]* Broad-Spectrum Potential: Some viral polymerases are conserved across different virus families, offering the possibility of developing broad-spectrum antivirals.
B. FDA-Approved Antiviral Drugs Targeting Viral Replication
The following table summarizes some of the FDA-approved antiviral drugs that target different stages of viral replication, including those that inhibit polymerases.
| Drug Name (Trade Name) | Target Virus | Mechanism of Action |
| Oseltamivir (Tamiflu) | Influenza | Neuraminidase inhibitor (prevents viral release) [14][15] |
| Zanamivir (Relenza) | Influenza | Neuraminidase inhibitor (prevents viral release) [14][15] |
| Baloxavir marboxil (Xofluza) | Influenza | Cap-dependent endonuclease inhibitor (inhibits viral replication) [14][16] |
| Acyclovir | Herpes Simplex Virus | Guanosine analog; inhibits viral DNA polymerase [17] |
| Remdesivir (Veklury) | SARS-CoV-2 | Adenosine analog; inhibits viral RNA-dependent RNA polymerase [18] |
Protocol 3: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Test compound (serially diluted)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and grow to confluency.
-
Virus Infection: Remove the medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percent plaque reduction for each compound concentration and determine the EC50 value.
IV. Future Directions and Emerging Concepts
The landscape of antiviral and anticancer drug development is continuously evolving, driven by technological advancements and a deeper understanding of disease biology. [19][20]Key future directions include:
-
Targeted Protein Degradation: Technologies like PROTACs (PROteolysis TArgeting Chimeras) are being developed to eliminate pathogenic proteins rather than just inhibiting them.
-
Synthetic Lethality: This approach targets a gene or pathway that is essential for the survival of cancer cells with a specific mutation but is non-essential for normal cells. [20]* AI and Machine Learning: Artificial intelligence is being increasingly used to identify novel drug targets, predict drug efficacy, and design new therapeutic molecules. [5][21]* Immunotherapy: Harnessing the power of the immune system to fight cancer and viral infections continues to be a major focus of research and development. [22]
Conclusion
The strategic targeting of key molecular players like kinases, viral proteases, and polymerases has been fundamental to the development of effective antiviral and anticancer agents. A thorough understanding of the mechanisms of action of these targets, coupled with robust experimental protocols for inhibitor screening and validation, is essential for the continued discovery and development of novel therapeutics. As our knowledge of the complex molecular networks underlying disease expands, so too will our ability to design more precise and potent drugs to combat these global health challenges.
References
- Doctronic. (n.d.). What Antiviral Medications Work for the Flu? Here Are 4 FDA-Approved Options.
- National Center for Biotechnology Information. (n.d.). Protein kinases, their function and implication in cancer and other diseases.
- Centers for Disease Control and Prevention. (2025, November 20). Treating Flu with Antiviral Drugs.
- EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters.
- Cleveland Clinic. (n.d.). Protease Inhibitors: Types, How They Work & Side Effects.
- SpringerLink. (n.d.). Tyrosine kinase – Role and significance in Cancer.
- National Center for Biotechnology Information. (2021, March 16). A review: Mechanism of action of antiviral drugs.
- National Center for Biotechnology Information. (n.d.). Protease Inhibitors as Antiviral Agents.
- National Institutes of Health. (n.d.). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening.
- Microbe Online. (2022, July 26). Mechanism of Action of Antiviral Drugs.
- ResearchGate. (n.d.). Classical mechanism of action of nucleoside analogues. NA—nucleoside....
- Wikipedia. (n.d.). Protease inhibitor (pharmacology).
- ResearchGate. (n.d.). List of FDA-Approved Antiviral Drugs 1987-2017.
- ResearchGate. (n.d.). A recent development of new therapeutic agents and novel drug targets for cancer treatment.
- Respiratory Therapy. (n.d.). New FDA-approved Antiviral to Fight the Flu.
- National Center for Biotechnology Information. (n.d.). What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza.
- Today's Clinical Lab. (2024, August 27). Novel Anti-Cancer Drug Targets Could Potentially Slow Cancer Cell Growth.
- SpringerLink. (n.d.). Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies.
- Caltech Science Exchange. (n.d.). Fighting Viruses: How Do Antivirals Work?.
- Patsnap Synapse. (2024, June 21). What are Protease inhibitors and how do they work?.
- AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?.
- Wikipedia. (n.d.). Nucleoside analogue.
- WebMD. (2024, November 11). Protease Inhibitors: What Are They, and How Effective Are They at Treating HIV?.
- National Institutes of Health. (n.d.). Kinases and Cancer.
- National Center for Biotechnology Information. (n.d.). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening.
- Today's Clinical Lab. (2024, January 12). Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets.
- Nature. (2025, October 31). What's changing in cancer drug discovery – and why it matters now.
- Lund University. (n.d.). Promising targets in anti-cancer drug development: Recent updates.
- Wikipedia. (n.d.). List of antiviral drugs.
- National Institutes of Health. (2023, August 10). Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer.
- MDPI. (n.d.). Recent Advances in Anti-Cancer Drugs.
- Penn Medicine. (n.d.). Why new cancer treatment discoveries are proliferating.
- National Center for Biotechnology Information. (2020, May 1). Nucleoside Analogues.
- Worldwide Cancer Research. (2025, November 5). Recent Cancer Breakthroughs: Top Discoveries of 2025.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Tyrosine kinase – Role and significance in Cancer [medsci.org]
- 3. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A recent development of new therapeutic agents and novel drug targets for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 11. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doctronic.ai [doctronic.ai]
- 15. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. List of antiviral drugs - Wikipedia [en.wikipedia.org]
- 18. How do antiviral drugs work? - Caltech Science Exchange [scienceexchange.caltech.edu]
- 19. Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Why new cancer treatment discoveries are proliferating | Penn Medicine [pennmedicine.org]
Application Note: A Scalable and Validated Synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Introduction
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is of significant interest for the synthesis of novel therapeutic agents, offering a unique scaffold to explore chemical space. Spirocyclic structures, particularly those containing nitrogen, are increasingly incorporated into drug candidates to improve properties such as metabolic stability and receptor binding affinity.[1][2] This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound, addressing the challenges often encountered when transitioning from bench-scale to multigram production.[3][4]
Rationale for Synthetic Route Selection
Several synthetic approaches to spirocyclic pyrrolidines have been reported in the literature.[3][4] After a thorough review of available methods, a multi-step synthesis commencing from readily available starting materials was selected for its scalability, cost-effectiveness, and avoidance of hazardous or expensive reagents. This route, adapted from methodologies developed for similar spirocyclic systems, involves the construction of the pyrrolidine ring onto a cyclopropane scaffold.[3] The chosen pathway prioritizes robust reactions with straightforward purifications, which are critical considerations for large-scale synthesis.
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic strategy for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Scaled-Up Synthesis Protocol
This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Cyclopropanecarbonitrile | Reagent | Major Chemical Supplier |
| 1-Bromo-2-chloroethane | Reagent | Major Chemical Supplier |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Major Chemical Supplier |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Major Chemical Supplier |
| Raney Nickel | Slurry in water | Major Chemical Supplier |
| Tetrahydrofuran (THF), anhydrous | Reagent | Major Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier |
| Magnesium sulfate (MgSO₄), anhydrous | ACS Grade | Major Chemical Supplier |
| 20 L Jacketed Glass Reactor | --- | Appropriate Lab Equipment Supplier |
| Mechanical Stirrer | --- | Appropriate Lab Equipment Supplier |
| Temperature Probe | --- | Appropriate Lab Equipment Supplier |
| Hydrogenation Apparatus | --- | Appropriate Lab Equipment Supplier |
| Rotary Evaporator | --- | Appropriate Lab Equipment Supplier |
Step 1: Synthesis of 1-(2-chloroethyl)cyclopropanecarbonitrile (Intermediate A)
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, 5 L).
-
Cooling: Cool the THF to -78 °C using a suitable cooling bath.
-
LDA Addition: Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 2.5 L, 5.0 mol) to the cold THF while maintaining the internal temperature below -70 °C.
-
Substrate Addition: In a separate flask, dissolve cyclopropanecarbonitrile (335 g, 5.0 mol) in anhydrous THF (1 L). Add this solution dropwise to the LDA solution over 1 hour, ensuring the temperature remains below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 2 hours.
-
Alkylation: Slowly add 1-bromo-2-chloroethane (787 g, 5.5 mol) to the reaction mixture, maintaining the temperature below -70 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water (2 L).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 2 L).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 L) and then with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate A.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-(2-chloroethyl)cyclopropanecarbonitrile.
Step 2: Synthesis of 4-Azaspiro[2.4]heptane (Intermediate B)
CAUTION: This step involves a high-pressure hydrogenation reaction and the use of Raney Nickel, which is pyrophoric. Handle with extreme care in a designated area.
-
Reactor Preparation: To a high-pressure hydrogenation apparatus, add Raney Nickel (50 g, slurry in water) under a stream of nitrogen. Wash the catalyst with methanol (3 x 200 mL).
-
Reagent Addition: Add a solution of Intermediate A (from the previous step) in methanol (5 L).
-
Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor to 50 psi with hydrogen and heat to 50 °C.[6]
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Work-up: After cooling to room temperature and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Keep the filter cake wet with water to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to give crude 4-azaspiro[2.4]heptane. This intermediate is often used directly in the next step without further purification.
Step 3: Synthesis of this compound (Final Product)
-
Dissolution: Dissolve the crude 4-azaspiro[2.4]heptane in dichloromethane (5 L) in the 20 L reactor.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 kg, 5.05 mol) in dichloromethane (1 L) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Washing: Wash the reaction mixture with water (2 x 2 L) and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Data Summary
| Step | Starting Material | Reagent | Product | Scale (g) | Yield (%) | Purity (by HPLC) |
| 1 | Cyclopropanecarbonitrile | LDA, 1-bromo-2-chloroethane | 1-(2-chloroethyl)cyclopropanecarbonitrile | 335 | 75-85 | >95% |
| 2 | 1-(2-chloroethyl)cyclopropanecarbonitrile | Raney Ni, H₂ | 4-Azaspiro[2.4]heptane | ~500 | 80-90 (crude) | --- |
| 3 | 4-Azaspiro[2.4]heptane | Boc₂O | This compound | ~475 | 85-95 | >98% |
Trustworthiness: In-Process Controls and Validation
To ensure the reliability and reproducibility of this scaled-up synthesis, the following in-process controls (IPCs) and validation steps are crucial:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of each reaction step to ensure complete conversion of the starting materials.
-
Temperature Control: Strict temperature control, especially during the addition of organolithium reagents and the exothermic hydrogenation, is critical for safety and to minimize side product formation.[7]
-
Purity Assessment: The purity of intermediates and the final product should be determined by HPLC and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Residual Solvent Analysis: The final product should be analyzed for residual solvents by Gas Chromatography (GC) to ensure it meets the required specifications for pharmaceutical applications.
-
Safety Audit: A thorough risk assessment should be conducted before performing this synthesis at scale, paying close attention to the handling of pyrophoric and highly reactive reagents.[8]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures and implementing the recommended in-process controls, researchers and drug development professionals can confidently produce this valuable building block in multigram quantities. The described methodology is robust, cost-effective, and prioritizes safety, making it suitable for application in a drug discovery and development setting.
References
- Melnykov, K., et al. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Enamine.
- Melnykov, K., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12369-12382.
- Smolecule. Tert-butyl 6-amino-4-azaspiro[2.
- Wang, Y., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters, 23(15), 5846-5851.
- ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.
- Kwiecien, R. A., & Geden, J. V. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6235.
- ChemicalBook. tert-Butyl 7-formyl-5-oxo-4-azaspiro[2.
- TCI Chemicals. (2024).
- Nielsen, T. E., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
- ChemBK. tert-butyl 7-hydroxy-4-azaspiro[2.
- PubChem. Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.
- App-Chem. tert-butyl (R)-5-(hydroxymethyl)-4-azaspiro[2.
- Nájera, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5694.
- Organic Syntheses.
- ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- Patsnap. (2021). Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Gray, D. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1324-1330.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - Enamine [enamine.net]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, underpinning significant advancements in biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of modern SPPS, focusing on the prevalent Fluorenylmethoxycarbonyl (Fmoc) strategy. We delve into the core chemical principles, provide detailed, field-proven protocols, and offer in-depth troubleshooting guidance. This document is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and successful practical application by explaining the causality behind experimental choices and providing self-validating systems for robust peptide production.
The Foundational Principles of Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis, a method pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] This approach dramatically simplifies the synthesis process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps, thereby avoiding complex purification after each cycle.[]
The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid is anchored to the resin, and subsequent amino acids are added sequentially. Each cycle of amino acid addition involves two key chemical transformations: the deprotection of the N-terminal protecting group and the coupling of the next protected amino acid.[3]
Orthogonal Protection Strategies: The Key to Selectivity
Successful SPPS hinges on the concept of orthogonality in protecting groups. This principle dictates that the various protecting groups used for the α-amino group and the amino acid side chains can be removed under distinct chemical conditions, allowing for selective deprotection at each step.[3][4]
-
Temporary Nα-Protecting Groups: These are removed at the beginning of each coupling cycle.
-
Permanent Side-Chain Protecting Groups: These remain intact throughout the synthesis and are only removed during the final cleavage of the peptide from the resin.
The two dominant orthogonal strategies in SPPS are Boc/Bzl and Fmoc/tBu.
-
Boc/Bzl Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups and the peptide-resin linkage require a strong acid like hydrofluoric acid (HF) for cleavage.[3][5]
-
Fmoc/tBu Strategy: This is the most widely used method today. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6] The milder conditions for Fmoc removal (typically with piperidine) make this strategy highly compatible with automated synthesis and a wider range of sensitive peptide sequences.[]
This guide will focus primarily on the more contemporary and versatile Fmoc/tBu strategy .
Core Components of Fmoc SPPS
A successful synthesis requires careful selection of the resin, linker, amino acid derivatives, and coupling reagents.
The Solid Support: Resins and Linkers
The resin is the insoluble polymer matrix upon which the peptide is assembled. Its properties, particularly its swelling characteristics, are crucial for reaction efficiency.[7][8]
-
Polystyrene (PS) Resins: Cross-linked with divinylbenzene, these are the most common and cost-effective resins. They swell well in non-polar organic solvents like dichloromethane (DCM).[7]
-
Polyethylene Glycol (PEG) Grafted Resins (e.g., TentaGel): These resins have a PS core with PEG chains grafted on, providing excellent swelling properties in a wider range of solvents, including polar ones like dimethylformamide (DMF). They are particularly advantageous for synthesizing long or aggregation-prone peptides.[1][7]
The linker is a bifunctional molecule that connects the nascent peptide chain to the resin.[8] Crucially, the linker's chemistry dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for final cleavage.
| Linker Type | Resin Name | Cleavage Condition | C-Terminal Functionality | Key Characteristics |
| p-Alkoxybenzyl Alcohol | Wang Resin | High % TFA | Carboxylic Acid | Most common linker for peptide acids.[9] |
| Rink Amide | Rink Amide Resin | Moderate % TFA | Amide | Standard choice for generating peptide amides.[7] |
| 2-Chlorotrityl Chloride | 2-CTC Resin | Very Mild Acid (e.g., 1% TFA) | Carboxylic Acid | Ideal for synthesizing protected peptide fragments due to its high acid lability.[7] |
| Super Acid-Sensitive | SASRIN Resin | Dilute Acid | Carboxylic Acid | More acid-labile than Wang resin, allowing for milder cleavage conditions.[7] |
The SPPS Workflow: A Step-by-Step Guide
The synthesis of a peptide is a cyclical process. The following diagram illustrates the fundamental steps in a single cycle of Fmoc-based SPPS.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3.1: Standard Fmoc-SPPS Cycle
This protocol is suitable for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected amino acids
-
SPPS-grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3 times with DMF.
-
Rationale: Proper swelling of the resin beads is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.[7]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Rationale: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine base like piperidine.[] Two treatments ensure complete removal. Residual piperidine must be washed away as it will neutralize the activated amino acid in the subsequent coupling step.
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Rationale: The coupling reagent transforms the carboxylic acid of the amino acid into a highly reactive active ester, which is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain.[10] DIPEA acts as a base to facilitate the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of beads to check for the presence of free primary amines.
-
A positive test (blue beads for Kaiser) indicates incomplete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Rationale: Monitoring ensures that each coupling reaction goes to completion. Incomplete couplings lead to deletion sequences (n-1 peptides), which can be difficult to separate from the target peptide.[11]
-
-
Capping (If necessary):
-
If a coupling reaction is incomplete even after a second attempt, any unreacted N-terminal amines should be "capped" to prevent them from reacting in subsequent cycles. This is typically done by acetylating the free amines with acetic anhydride and a base like DIPEA.
-
Rationale: Capping terminates the growth of failed sequences, simplifying the final purification process.
-
Repeat steps 2-6 for each amino acid in the sequence.
The Chemistry of Peptide Bond Formation and Deprotection
Coupling Reagents: The Engine of SPPS
Coupling reagents are essential for activating the carboxyl group of the incoming amino acid to facilitate amide bond formation.[12] Modern coupling reagents are typically uronium/aminium salts, which are highly efficient and minimize side reactions.
Caption: General mechanism of amino acid activation and coupling.
Comparison of Common Coupling Reagents:
| Reagent | Full Name | Relative Speed | Racemization Risk | Best For |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very Fast | Low | Difficult couplings, sterically hindered amino acids, rapid synthesis.[10][13] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast | Low-Moderate | Routine peptide synthesis.[10][12] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Moderate | Low | Cost-effective alternative, good for standard sequences. |
Why HATU is superior for difficult couplings: HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen at the 7-position acts as an electron-withdrawing group, making the resulting active ester more reactive and accelerating the coupling reaction. This increased reactivity is crucial for overcoming the steric hindrance associated with difficult sequences.[10]
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, it must be cleaved from the resin, and the side-chain protecting groups must be removed. In the Fmoc/tBu strategy, this is accomplished simultaneously using a strong acid, typically Trifluoroacetic Acid (TFA).
During this process, the acid-labile protecting groups (like tBu, Trt, Boc) are cleaved, generating highly reactive carbocations. These cations can attack nucleophilic residues in the peptide chain (e.g., Tryptophan, Methionine, Cysteine, Tyrosine), leading to undesired side products. To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species.
Caption: Role of scavengers during the final TFA cleavage step.
Recommended Cleavage Cocktails:
| Residues Present in Peptide | Cocktail Composition (v/v) | Rationale for Scavengers |
| Standard Peptides (No Cys, Met, Trp) | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: Reduces trityl and other carbocations. Water: Aids in the hydrolysis of protecting groups. |
| Contains Arg(Pbf/Pmc), Trp(Boc) | TFA / TIS / Water (95:2.5:2.5) | The Boc protecting group on Trp prevents re-alkylation by Pbf/Pmc cations. |
| Contains Met | TFA / TIS / Water (95:2.5:2.5) | TIS is sufficient to protect Met from oxidation. |
| Contains Cys(Trt) | TFA / TIS / Water / 1,2-Ethanedithiol (EDT) (94:1:2.5:2.5) | EDT: A potent reducing agent that prevents disulfide bond formation and scavenges trityl cations.[14] |
| Contains multiple "sensitive" residues (Arg, Cys, Met, Trp) | Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, albeit malodorous, cocktail providing multiple scavengers for complex cases. |
Protocol 4.1: General Cleavage Procedure
-
Dry the peptide-resin thoroughly under vacuum.
-
Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting Common SPPS Problems
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A decision tree for troubleshooting common issues in SPPS.
Problem: Peptide Aggregation
-
Symptom: Incomplete coupling or deprotection, particularly for sequences longer than 10-15 amino acids. The resin may appear clumped or fail to swell properly.[15]
-
Cause: The growing peptide chains form intermolecular hydrogen bonds, creating β-sheet-like structures that render the N-terminus inaccessible to reagents. This is common in hydrophobic sequences.
-
Solutions:
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent.
-
Incorporate Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures.[16]
-
Use Backbone Protection: Employing Dmb- or Hmb-protected amino acids can prevent hydrogen bond formation.
-
Microwave Synthesis: Microwave energy can disrupt aggregation and accelerate reaction kinetics.
-
Problem: Aspartimide Formation
-
Symptom: Appearance of a peak at -18 Da from the target mass in the final LC-MS, as well as peaks corresponding to α- and β-piperidide adducts.
-
Cause: The backbone amide nitrogen following an aspartic acid (Asp) residue can attack the side-chain ester, forming a cyclic aspartimide intermediate. This is particularly problematic for Asp-Gly sequences. This intermediate can then be opened by piperidine (from deprotection) or water to form a mixture of α- and β-aspartyl peptides, which are difficult to separate.[17][18]
-
Solutions:
-
Use faster coupling reagents (e.g., HATU) to minimize the time the activated Asp residue is exposed to base.
-
Add an additive like Oxyma or HOBt to the coupling reaction, which can suppress the side reaction.
-
Use specially protected Asp derivatives like Asp(OMpe), which are sterically hindered to prevent cyclization.[19]
-
Problem: Racemization
-
Symptom: Appearance of diastereomeric impurities in the final product, often seen as a shoulder or a closely eluting peak in the HPLC chromatogram.
-
Cause: The α-carbon of an activated amino acid is susceptible to deprotonation by base, leading to a loss of stereochemical integrity (epimerization). Cysteine and Histidine are particularly prone to racemization.[20][21]
-
Solutions:
-
Use additives: HOBt, HOAt, and Oxyma are highly effective at suppressing racemization by forming active esters that are less prone to epimerization.[20]
-
Limit base exposure: Avoid prolonged pre-activation times and use the minimum necessary amount of base (e.g., DIPEA).
-
For fragment coupling, use specialized, low-racemization coupling reagents.
-
Safety Considerations in SPPS
-
Reagent Handling: Many reagents used in SPPS are hazardous. Always consult the Safety Data Sheet (SDS) before use.
-
TFA: Highly corrosive and volatile. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Piperidine: Toxic and flammable. Handle in a fume hood.
-
Coupling Reagents: Many are sensitizers. Avoid inhalation and skin contact.
-
Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
Solid-Phase Peptide Synthesis is a powerful and versatile technique that has become indispensable for chemical biology and pharmaceutical research. Success in SPPS is not merely about following a protocol but about understanding the underlying chemical principles that govern each step. By carefully selecting resins and reagents, optimizing reaction conditions, and employing a systematic approach to troubleshooting, researchers can confidently and efficiently synthesize high-quality peptides for their specific applications. This guide provides the foundational knowledge and practical protocols to achieve that success.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
White, P. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [Link]
-
Liu, S., et al. (2014). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 111(47), 16733-16738. [Link]
-
Subirós-Funosas, R., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
Isah, A. A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. European Journal of Organic Chemistry, 2021(18), 2588-2603. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 20, 2026, from [Link]
-
Bodanszky, M. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Nature, 209, 303. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
Al Musaimi, O. (2015, April 29). Racemization in peptide synthesis [Slides]. SlideShare. [Link]
-
Jadhav, S. V., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4998. [Link]
-
Isah, A. A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Aspartimide formation during SPPS a Base-promoted aspartimide formation... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Behrendt, R., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3188. [Link]
-
Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
SPPS Reagents Explained: A Complete Guide. (2023, September 24). CEM Corporation [Video]. YouTube. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
Bionda, N., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Peptide Science, 1, 1. [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Linkers for Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Juhász, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436-1445. [Link]
-
Collins, J. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved January 20, 2026, from [Link]
-
Solid phase peptide synthesis help. (2021, May 22). Reddit. Retrieved January 20, 2026, from [Link]
-
Different types of resin and linkers used in SPPS Based on the linking... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Application Note 72: Cleaving peptides in flow. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]
-
Bacsa, B., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(13), 10609. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. biosynth.com [biosynth.com]
- 7. biosynth.com [biosynth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 21. peptide.com [peptide.com]
The Strategic Role of 4-Azaspiro[2.4]heptane Derivatives: From Chiral Building Blocks to Advanced Pharmaceutical Scaffolds
Introduction: The Unique Architectural Advantages of Azaspiro[2.4]heptanes
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their inherent rigidity and ability to introduce well-defined stereochemical complexity. The tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate framework and its derivatives stand out as particularly valuable chiral building blocks. Their constrained conformation, a direct result of the spirocyclic fusion of a pyrrolidine and a cyclopropane ring, provides a robust scaffold for the synthesis of complex molecular targets.[1] This structural rigidity is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
While the direct application of these specific derivatives as catalysts is not prominently documented in scientific literature, their utility as chiral synthons is extensively demonstrated. This guide will focus on the synthesis and strategic application of a key derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlighting its pivotal role in the construction of high-value pharmaceutical agents.
Core Application: A Key Intermediate in the Synthesis of Ledipasvir
A prime example of the strategic importance of this class of molecules is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in the industrial synthesis of Ledipasvir.[1] Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) and is a key component of combination therapies for chronic HCV infection.[1] The spirocyclic amino acid derivative constitutes a critical fragment of the Ledipasvir molecule, and its stereochemical purity is essential for the drug's therapeutic efficacy.[1]
The following sections will provide a detailed protocol for the asymmetric synthesis of this key building block, based on established phase-transfer catalysis methodologies.
Asymmetric Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
The enantioselective synthesis of this crucial building block can be achieved through a variety of methods, with one of the most efficient being the asymmetric alkylation of a glycine-derived Schiff base under phase-transfer conditions. This approach leverages a chiral catalyst to induce stereoselectivity, leading to the desired enantiomerically pure product.
Reaction Principle
The core of this synthesis is a catalytic, enantioselective double allylic alkylation of an imine analog of glycine.[1] A chiral phase-transfer catalyst, typically derived from cinchona alkaloids, facilitates the transfer of the nucleophilic glycine equivalent from the aqueous phase to the organic phase, where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.
Experimental Workflow Diagram
Caption: General workflow for the asymmetric synthesis of the spirocyclic amino acid.
Detailed Protocol
Materials:
-
Glycine imine Schiff base (e.g., from benzophenone)
-
1,2-dibromoethane
-
Chinchonidine-derived phase-transfer catalyst
-
Potassium hydroxide (KOH) or other suitable base
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
tert-Butyl methyl ether (TBME)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., CH₂Cl₂/Methanol mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the glycine Schiff base and the chiral phase-transfer catalyst in a suitable organic solvent such as toluene or a mixture of toluene and dichloromethane.
-
Addition of Electrophile: Add 1,2-dibromoethane to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath and add a pre-cooled aqueous solution of potassium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, separate the organic layer.
-
Acidification and Extraction: Remove the organic solvents under reduced pressure. To the residue, add tert-butyl methyl ether and a 2M aqueous solution of HCl. Separate the aqueous phase and wash it with tert-butyl methyl ether.[1]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.[1] Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]
Data Summary: Performance in Synthesis
The efficiency of this synthetic route is demonstrated by the high yields and excellent enantioselectivities that can be achieved.
| Parameter | Typical Value | Reference |
| Yield | ~83% | [1] |
| Enantiomeric Excess (ee) | >95% | [1] |
Mechanistic Insights
The stereochemical outcome of the reaction is dictated by the chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which is then transferred to the organic phase. The catalyst's three-dimensional structure shields one face of the enolate, directing the alkylating agent to the other face, thus leading to the formation of one enantiomer in excess.
Caption: Simplified representation of the phase-transfer catalysis mechanism.
Conclusion and Future Outlook
While this compound derivatives may not be headline-grabbing catalysts themselves, their role as high-value chiral building blocks is firmly established and indispensable in the synthesis of complex pharmaceuticals. The ability to construct these rigid, stereochemically defined scaffolds with high efficiency and enantiopurity, as demonstrated in the synthesis of the Ledipasvir intermediate, underscores their importance. For researchers in drug discovery and development, a deep understanding of the synthesis and handling of these spirocyclic amino acid derivatives is crucial for the successful construction of next-generation therapeutics. Future research may yet uncover novel catalytic applications for these unique structures, but for now, their primary and most impactful role remains as foundational elements in the art of complex molecule synthesis.
References
-
Gotor-Fernández, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable spirocyclic building block. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain high-purity material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the most effective and common synthetic route for this compound?
The most prevalent and robust method for constructing the 4-azaspiro[2.4]heptane core is the Kulinkovich-de Meijere reaction .[1][2] This reaction synthesizes cyclopropylamines from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with N,N-dialkylamides or lactams in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄). For the target molecule, the reaction is performed on N-Boc-2-pyrrolidinone. The key intermediate is a titanacyclopropane which facilitates the transformation of the lactam carbonyl into the desired spiro-cyclopropane ring.[2]
Q2: What is a realistic target yield for this synthesis?
While yields are highly dependent on scale, reagent quality, and adherence to protocol, a well-optimized Kulinkovich-de Meijere synthesis of this compound should realistically yield 60-80% . Reports in the literature for similar transformations often fall within this range.[1] Yields below 50% suggest that one or more critical parameters may need investigation and optimization.
Q3: What are the most critical parameters to control for a high-yield reaction?
Achieving a high yield requires meticulous control over several key factors:
-
Reagent Quality: The purity and activity of the starting lactam, the titanium catalyst, and the Grignard reagent are paramount. Moisture is highly detrimental.[3]
-
Inert Atmosphere: The reaction is sensitive to both air and moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Temperature Control: The initial formation of the titanacyclopropane and its reaction with the lactam are often exothermic. Maintaining the recommended temperature profile, especially during the addition of the Grignard reagent, is crucial to prevent side reactions.[5]
-
Stoichiometry: Precise measurement of reagents is critical. The Grignard reagent, in particular, should be accurately titrated before use to ensure the correct stoichiometry is applied.
Part 2: Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.
Caption: Troubleshooting Decision Tree for Low Yields.
Q: My reaction yield is very low or I'm recovering only starting material. What went wrong?
This is a common issue that can almost always be traced back to reagent quality or reaction setup.[4][6]
-
Potential Cause 1: Inactive Grignard Reagent.
-
Explanation: Grignard reagents degrade upon exposure to air and moisture. Commercially available solutions may have a lower-than-stated molarity, and older bottles are particularly suspect. Using a substoichiometric amount of the Grignard reagent is a primary cause of reaction failure.
-
Solution: Always titrate your Grignard reagent before use to determine its exact molarity. A common method involves using sec-butanol with 1,10-phenanthroline as an indicator. Adjust the volume used in the reaction based on the titration result.
-
-
Potential Cause 2: Water Contamination.
-
Explanation: The titanium-alkoxide intermediates and the Grignard reagent are extremely sensitive to water. Trace amounts of moisture in the solvent, in the starting lactam, or from improperly dried glassware will quench the active species and halt the reaction.[3]
-
Solution: Ensure all glassware is flame-dried or oven-dried (>120°C) immediately before use and assembled under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents. If the N-Boc-2-pyrrolidinone starting material is suspect, it can be dried by dissolving it in an organic solvent, drying over MgSO₄, filtering, and removing the solvent under vacuum.
-
-
Potential Cause 3: Degraded Titanium Catalyst.
-
Explanation: Titanium(IV) isopropoxide is hygroscopic. If it has been handled improperly or is from an old bottle, it may be partially hydrolyzed and inactive.
-
Solution: Use a fresh bottle of Ti(Oi-Pr)₄ or purchase from a reputable supplier. Handle the reagent under inert gas using a syringe.
-
Q: My reaction works, but the yield is poor and I see several side products. How can I improve selectivity?
Observing side products indicates that while the reagents are active, the reaction conditions may be favoring undesired pathways.
-
Potential Cause 1: Poor Temperature Control.
-
Explanation: The addition of the Grignard reagent to the titanium/lactam mixture can be exothermic. If the temperature rises uncontrollably, side reactions such as enolization of the lactam or decomposition of the titanacyclopropane intermediate can occur.
-
Solution: Perform the Grignard reagent addition slowly and dropwise at the recommended temperature (e.g., 0 °C or below), ensuring the internal temperature does not rise significantly. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
-
Potential Cause 2: Product Decomposition During Workup.
-
Explanation: The spirocyclic product may be sensitive to the pH conditions of the workup.[6] A harsh acidic or basic quench could potentially lead to decomposition or hydrolysis of the Boc-protecting group.
-
Solution: Employ a milder quenching procedure. Instead of water or acid, consider quenching the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at low temperature. To verify this issue, you can take a small aliquot of the crude reaction mixture, subject it to your proposed workup conditions, and analyze it by TLC or LC-MS to see if the product degrades.[6]
-
-
Potential Cause 3: Product Loss During Purification.
-
Explanation: The product may have some water solubility, leading to loss during the aqueous extraction.[6] Alternatively, it might be unstable on standard silica gel, which is slightly acidic.
-
Solution: After extraction, check a sample of the aqueous layer by TLC to ensure no product is being lost. If product is present, perform additional extractions. For chromatography, consider using deactivated (neutral) silica gel, which can be prepared by treating standard silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).
-
Part 3: Optimized Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the Kulinkovich-de Meijere reaction.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Materials & Equipment:
-
Reagents: N-Boc-2-pyrrolidinone, Titanium(IV) isopropoxide (Ti(Oi-Pr)₄), Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M, titrated ), Anhydrous Tetrahydrofuran (THF).
-
Equipment: Flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, Schlenk line or manifold for inert gas, low-temperature thermometer, ice bath.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add N-Boc-2-pyrrolidinone (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Stir until fully dissolved.
-
Catalyst Addition: Add titanium(IV) isopropoxide (1.1 eq) via syringe and stir the mixture at room temperature for 15 minutes.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the titrated solution of ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove titanium salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Part 4: Comparative Data on Reaction Conditions
Optimizing a reaction often involves screening different parameters. The table below summarizes how changes in conditions can affect the outcome of related spirocyclization reactions, providing a basis for your own optimization studies.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale | Reference |
| Titanium Source | Ti(Oi-Pr)₄ | ClTi(Oi-Pr)₃ | ClTi(Oi-Pr)₃ can sometimes improve yields by altering the reactivity and stability of the titanacyclopropane intermediate. | [1] |
| Grignard Reagent | Ethylmagnesium Bromide | Cyclopentylmagnesium Bromide | Using a different Grignard reagent can be necessary for ligand exchange to cyclopropanate external alkenes, but for lactams, EtMgBr is standard for forming the initial titanacyclopropane. | [2] |
| Temperature | -20 °C | Room Temperature | Lower temperatures can improve selectivity and prevent side reactions, but may also dramatically slow the reaction rate. A balance is often required. | [5] |
| Solvent | THF | Toluene/CH₂Cl₂ | Solvent polarity can influence the transition state, affecting both yield and stereoselectivity in chiral syntheses. THF and ether are most common for the Kulinkovich reaction. | [5][7] |
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Not Voodoo. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. Retrieved from [Link]
-
Jiménez-Osés, G., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available from: [Link]
-
Zoeller, J. (2015). What could be the reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]
-
Reddit r/Chempros community. (2023). What are some common causes of low reaction yields? Retrieved from [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. As a key building block in medicinal chemistry, achieving high purity of this spirocyclic scaffold is critical for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document is structured to address common challenges and provide field-proven solutions, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Post-synthesis, the crude product typically contains a mixture of unreacted starting materials, reagents, and by-products. The most common impurities include:
-
Unreacted 4-azaspiro[2.4]heptane: The parent amine starting material.
-
Di-tert-butyl dicarbonate (Boc₂O): Excess Boc-anhydride reagent.
-
tert-Butanol: A by-product of the Boc₂O reaction.
-
Base and its corresponding salt: For example, if triethylamine (TEA) is used, you can expect residual TEA and triethylammonium salts.[3]
-
Solvents: Residual solvents from the reaction and initial workup.[4]
Understanding these potential contaminants is the first step in designing an effective purification strategy.[5]
Q2: My purified compound appears as a thick oil or wax, not a solid. Is this normal, and how can I solidify it?
A2: It is not uncommon for Boc-protected amines and amino acid derivatives to initially present as viscous oils or amorphous solids, even when pure.[3] This can be due to several factors, including the presence of trace amounts of solvent, hygroscopic water absorption, or the compound's intrinsic difficulty in forming a crystal lattice.[3] Techniques like trituration or "pulping" with a non-polar solvent such as hexane or diethyl ether can often induce solidification.[6][7]
Q3: What are the primary purification techniques recommended for this compound?
A3: The two most effective and widely used methods for purifying this compound are:
-
Silica Gel Flash Column Chromatography: This is often the go-to method for separating the target compound from both more polar (e.g., unreacted amine, salts) and less polar (e.g., excess Boc₂O) impurities.[8][9]
-
Recrystallization/Trituration: If the crude product is of reasonable purity, recrystallization can be a highly effective and scalable method to obtain material of very high purity.[1] If the compound resists crystallization, trituration with a suitable solvent can effectively remove minor impurities and induce solidification.
Q4: The Boc protecting group is known to be acid-labile. What precautions should I take during purification?
A4: The tert-butoxycarbonyl (Boc) group is sensitive to acid and can be cleaved under acidic conditions, even with mild acids.[6][10] Therefore, it is critical to avoid acidic conditions throughout the workup and purification process.
-
Workup: Ensure any acidic washes are followed by a neutralizing wash (e.g., saturated sodium bicarbonate solution).
-
Chromatography: Use neutral, high-quality silica gel. Avoid using acidic additives in your mobile phase. If basic impurities (like residual amine starting material) are streaking on the column, it is sometimes helpful to add a very small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent.[11]
Purification Workflow Overview
The following diagram illustrates the general decision-making process for purifying the crude product.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a primary tool for purifying this compound, especially when dealing with complex impurity profiles.[9][12]
Problem 1: Poor separation between the product and a closely-eluting impurity.
-
Cause & Logic: The polarity of the mobile phase is not optimized to maximize the difference in retention factors (k') between your product and the impurity. Structurally similar impurities are a common challenge in the purification of spirocyclic compounds.[8]
-
Solution:
-
Systematic TLC Analysis: Run TLC plates in a range of solvent systems with varying polarity. A good starting point is mixtures of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane.
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If they are too low (low Rf), increase the polarity. The ideal Rf for the product on TLC for good column separation is typically between 0.2 and 0.4.
-
Try a Different Solvent System: If an EtOAc/Hexanes system fails to provide separation, consider switching one of the components. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation.
-
| Solvent System (v/v) | Typical Application |
| 10-30% EtOAc in Hexanes | Standard Starting Point. Good for separating non-polar impurities like Boc₂O from the more polar product. |
| 50-100% DCM in Hexanes | Alternative System. Can provide different selectivity compared to EtOAc-based systems. |
| 0.5-1% Methanol in DCM | For more polar impurities. Use sparingly, as methanol can significantly reduce retention. |
| Add 0.1-1% Triethylamine | Reduces Tailing. Add to the mobile phase if the product spot streaks on the TLC, which is common for amines.[11] |
Problem 2: The product is not detected by the UV lamp on the TLC plate.
-
Cause & Logic: The tert-butyl carbamate and the spirocyclic alkane structure lack a strong UV chromophore, making visualization under a standard 254 nm UV lamp difficult or impossible.[8]
-
Solution:
-
Use a Staining Agent: After UV inspection, stain the TLC plate. A potassium permanganate (KMnO₄) stain or a ninhydrin stain (if deprotection occurs on the plate) are excellent choices. KMnO₄ reacts with most organic compounds, while ninhydrin is specific to primary/secondary amines and will detect the unreacted starting material.
-
Mass-Directed Purification: If using automated chromatography systems (e.g., preparative HPLC), employ a mass spectrometer for detection to collect fractions based on the mass-to-charge ratio of the target compound.[8]
-
Troubleshooting Guide: Crystallization & Solidification
Obtaining a crystalline solid is often desirable for ease of handling and long-term stability.[6]
Problem 1: The compound "oils out" during recrystallization.
-
Cause & Logic: This occurs when the melting point of your compound is lower than the boiling point of the chosen recrystallization solvent. Instead of dissolving, the solid melts into an immiscible liquid phase.[8] It can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Change the Solvent System: Select a lower-boiling point solvent or a solvent mixture. For instance, if you are using toluene, try switching to ethyl acetate or a mixture of ethyl acetate and hexanes.
-
Use an Anti-Solvent: Dissolve the oily product in a minimum amount of a good solvent (e.g., ethyl acetate, DCM). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane) dropwise until turbidity persists. Warming slightly to redissolve and then allowing it to cool slowly can initiate crystallization.
-
Caption: Troubleshooting flowchart for solidification and crystallization issues.
Problem 2: The purified oil refuses to solidify.
-
Cause & Logic: Some high-purity organic compounds exist as "amorphous solids" or persistent oils because the energy barrier to form an ordered crystal lattice is high. Trace impurities can also inhibit crystallization.[3]
-
Solution: Pulping/Trituration Protocol
-
Place the oil in a round-bottom flask with a stir bar.
-
Add a weak polar or non-polar solvent in which the compound is poorly soluble (e.g., n-hexane, diethyl ether).[6][7] A good starting volume is 10 mL of solvent per gram of oil.
-
Stir the mixture vigorously at room temperature. The oil may initially stick to the walls, but mechanical agitation should break it up.
-
Often, the oil will slowly transform into a free-flowing white or off-white powder. This process can take anywhere from 30 minutes to several hours.
-
If solidification does not occur, try cooling the mixture in an ice bath while stirring.
-
Once a solid has formed, filter the product, wash it with a small amount of the cold solvent, and dry it under high vacuum. This process effectively removes residual non-polar impurities and solvents, often yielding a solid product.
-
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Adsorb the Sample: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane (DCM). Add 2-3 times the mass of silica gel (2-3 g) to this solution. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is known as "dry loading."
-
Pack the Column: Prepare a glass column with silica gel in the desired mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The amount of silica should be 50-100 times the mass of the crude product.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, gradually increasing the polarity as needed (e.g., from 5% to 20% EtOAc in Hexanes) while collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC using a potassium permanganate stain for visualization.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[13][14]
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Induce Crystallization: Slowly add hexanes (the anti-solvent) dropwise to the warm solution until it just begins to turn cloudy. Add a drop or two of ethyl acetate to redissolve the solid and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
By applying these targeted troubleshooting strategies and protocols, researchers can overcome common hurdles in the purification of this compound, ensuring a supply of high-purity material for advancing drug discovery and development programs.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
- Smolecule. (n.d.). Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
- PMC. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
- ResearchGate. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes.
- SpiroChem. (n.d.). Tackling Process Impurities in Drug Development.
- Sigma-Aldrich. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Sources
- 1. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Tackling Process Impurities in Drug Development [spirochem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [sigmaaldrich.com]
common side reactions in the synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this valuable spirocyclic building block. As Senior Application Scientists, we combine our expertise with established scientific principles to offer practical and effective solutions.
I. Troubleshooting Guide: Common Side Reactions and Purity Issues
This section addresses specific problems that may arise during the synthesis, providing insights into their root causes and offering step-by-step protocols for resolution.
Problem 1: Low Yield of the Desired Spirocyclic Product
Question: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of spirocyclic amines, such as this compound, can often be traced back to the efficiency of the cyclopropanation step, which is frequently accomplished via a Kulinkovich-de Meijere type reaction.[1][2] Several factors can contribute to diminished yields:
-
Sub-stoichiometric amounts of the titanium reagent: The Kulinkovich-de Meijere reaction typically requires a stoichiometric amount of the titanium(IV) isopropoxide reagent for optimal results. Using sub-stoichiometric quantities can significantly decrease the yield of the desired cyclopropylamine.[1][3]
-
Steric hindrance: Amides with bulky substituents may exhibit lower reactivity, leading to incomplete conversion and reduced yields.[1]
-
Reaction temperature: The temperature at which the Grignard reagent is added can influence the reaction's efficiency. Adding the Grignard reagent at ambient temperature, rather than low temperatures, has been shown to improve yields in some cases.[1]
-
Formation of byproducts: The reaction of nitriles (if used as starting materials in a Kulinkovich-Szymoniak variation) with the titanacyclopropane intermediate can predominantly form ketones under certain conditions, instead of the desired amine.[3]
Troubleshooting Protocol:
-
Optimize Reagent Stoichiometry:
-
Ensure that a stoichiometric amount of titanium(IV) isopropoxide is used relative to the starting amide or nitrile.
-
Consider using methyltitanium triisopropoxide, which can sometimes provide improved yields and may only require one equivalent of a valuable Grignard reagent.[1]
-
-
Adjust Reaction Temperature:
-
Experiment with the temperature of Grignard reagent addition. A slow, controlled addition at room temperature might be beneficial.
-
-
Lewis Acid Activation (for nitrile-based routes):
-
If synthesizing from a nitrile precursor, ensure the use of a Lewis acid in a subsequent step to efficiently convert the intermediate azatitanacycle to the cyclopropylamine.[3]
-
-
Monitor for Byproduct Formation:
-
Utilize techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of potential byproducts such as ketones or tertiary carbinamines.[3]
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Titanium Reagent | Sub-stoichiometric | Stoichiometric | Increased yield |
| Grignard Addition Temp. | Low Temperature | Ambient Temperature | Potentially improved yield |
| Nitrile Activation | None | Lewis Acid Addition | Favors amine over ketone |
Problem 2: Presence of N-Boc Deprotected Impurity
Question: My final product is contaminated with the N-Boc deprotected analog, 4-azaspiro[2.4]heptane. What causes this and how can I prevent it?
Answer:
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] The formation of the deprotected impurity can occur during the reaction workup or purification if acidic conditions are employed.
Causality:
-
Acidic Workup: Quenching the reaction with strong aqueous acids (e.g., HCl) can lead to the cleavage of the Boc group.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause partial deprotection of the Boc group, especially with prolonged exposure.[5]
Troubleshooting Protocol:
-
Neutral or Basic Workup:
-
During the workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any acidic species before extraction.
-
Wash the organic layer with brine to remove any residual aqueous acid.
-
-
Purification Strategy Modification:
-
If silica gel chromatography is necessary, consider using deactivated or neutral silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the appropriate solvent system and then removing the solvent.
-
Alternatively, other purification techniques such as recrystallization or distillation (if the product is amenable) can be employed to avoid contact with acidic stationary phases.[6]
-
Workflow for Minimizing N-Boc Deprotection:
Caption: Troubleshooting workflow for N-Boc deprotection.
Problem 3: Formation of Diastereomers
Question: My synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?
Answer:
The formation of diastereomers is a common challenge in the synthesis of substituted spirocycles. In the context of the Kulinkovich-de Meijere reaction, the use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity.[3]
Strategies for Improving Diastereoselectivity:
-
Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts, such as chinchonidine-derived catalysts under phase-transfer conditions, has been reported to be effective in controlling the stereochemistry.[7]
-
Substrate Control: The stereochemistry of the starting material, if applicable, can influence the diastereoselectivity of the cyclopropanation.
-
Purification: While not a method to improve reaction selectivity, flash chromatography can often be employed to separate the desired diastereomer from the mixture.[3]
Experimental Note: A study on an enantioselective approach to a related spirocyclic compound demonstrated that dibromopropanation followed by ester deprotection and subsequent debromination with hydrogen could yield a single stereoisomer.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis often begins with simpler, commercially available precursors. One common approach involves the multi-step synthesis starting from materials like N-Boc-4-methyleneprolinate, which can then be converted to the desired spirocyclic structure.[7] Another general strategy involves the reaction of a pre-formed spirocyclic intermediate with a Boc-protecting agent like di-tert-butyl dicarbonate (Boc₂O).[6]
Q2: What are the typical purification methods for this compound?
A2: The most common purification techniques are recrystallization and chromatography.[6] Flash chromatography using a silica gel column is frequently employed.[7] To avoid potential N-Boc deprotection, using a deactivated or neutral silica gel is advisable.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should always be followed. Specifically:
-
Grignard Reagents: These are highly reactive and moisture-sensitive. All reactions involving Grignard reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Titanium Reagents: Titanium(IV) isopropoxide is moisture-sensitive and should be handled under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., THF, diethyl ether, dichloromethane) are flammable and/or volatile. Work in a well-ventilated fume hood and away from ignition sources.
Q4: Can the N-Boc group be removed if the deprotected amine is the desired final product?
A4: Yes, the N-Boc group can be readily removed under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[4][8] Thermal deprotection methods have also been developed as an alternative to acidic conditions.[4]
Q5: What are some potential sources of impurities in the final product?
A5: Besides the side products from the main reaction, impurities can be introduced from various sources:
-
Residual Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials in the final product.[9]
-
Solvent Residues: Inadequate removal of solvents during workup and purification can leave residual solvents.[9]
-
Oxidation Products: Exposure of the amine product to air and light can lead to oxidation, forming various byproducts.[9]
Logical Flow for Impurity Identification and Mitigation:
Sources
- 1. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
Technical Support Center: A Troubleshooting Guide for Reactions of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate. This spirocyclic scaffold is increasingly utilized in medicinal chemistry to introduce three-dimensional complexity into drug candidates, thereby improving properties such as metabolic stability and target engagement.[1][2] However, its unique structure can present challenges during synthetic manipulations.
This guide provides in-depth, field-tested insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Section 1: Troubleshooting Boc-Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is the most common and often most critical step in elaborating the 4-azaspiro[2.4]heptane core. While seemingly straightforward, this reaction is fraught with potential pitfalls, primarily due to the generation of a reactive tert-butyl cation intermediate.[3]
FAQ 1: My Boc-deprotection reaction is slow or incomplete. How can I drive it to completion?
Answer:
Incomplete deprotection is typically a result of insufficient acid strength, inadequate reagent stoichiometry, or suboptimal reaction conditions. The stability of the Boc group is highly dependent on the electronic environment and steric hindrance, and a one-size-fits-all protocol is rarely effective.
Causality and Optimization Strategy:
-
Acid Choice & Solvent: The most common reagents are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.[4][5] HCl in dioxane is often considered more potent and is preferred for stubborn deprotections. The choice of solvent is critical; for instance, using anhydrous conditions with dry solvents like dioxane can protect other moisture-sensitive functionalities on your substrate.[5]
-
Stoichiometry and Concentration: A large excess of acid (e.g., 10-20 equivalents or using the acid as a co-solvent) is often employed to ensure the reaction goes to completion. For sensitive substrates, starting with a lower concentration (e.g., 20% TFA in DCM) and gradually increasing it while monitoring by TLC or LC-MS is a prudent approach.[5]
-
Temperature: Most deprotections are run at 0 °C to room temperature. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but this significantly increases the risk of side reactions.
Workflow: Optimizing Deprotection Conditions
Caption: Decision workflow for incomplete Boc-deprotection.
FAQ 2: I'm observing a new, less polar byproduct after my acidic workup. What is it and how can I avoid it?
Answer:
This is a classic sign of substrate alkylation by the tert-butyl cation (t-Bu⁺) generated during the deprotection.[3] Nucleophilic sites on your molecule, such as indoles, phenols, thiols, or even the deprotected amine product itself, can be attacked by this electrophilic intermediate, leading to undesired t-butylated byproducts.
Mechanistic Insight & Prevention:
The key is to trap the t-Bu⁺ cation before it can react with your molecule. This is achieved by adding a "scavenger" to the reaction mixture.
Table 1: Common Scavengers for t-Butyl Cation
| Scavenger | Molar Equivalents (Typical) | Mechanism of Action | Ideal For Substrates Containing |
| Triethylsilane (TES) | 1 - 5 eq. | Reduces t-Bu⁺ to isobutane (gas). | General purpose, highly effective. |
| Anisole | 1 - 5 eq. | Friedel-Crafts alkylation trap. | General purpose, effective for electron-rich aromatics. |
| Thioanisole | 1 - 5 eq. | Acts as a soft nucleophile to trap t-Bu⁺. | Molecules with sulfur-containing groups. |
| Water | 1 - 5 eq. | Traps t-Bu⁺ to form tert-butanol. | Use with caution; may affect other functional groups. |
Protocol: Boc-Deprotection with a Scavenger
-
Dissolve the Boc-protected spirocycle (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Add the chosen scavenger, for example, triethylsilane (3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TFA (10-20 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Proceed with basic workup or purification.
FAQ 3: My molecule has another acid-sensitive group (e.g., an ester or acetal). How can I selectively remove the Boc group?
Answer:
This requires a careful balancing act between lability. The Boc group is generally more acid-sensitive than many other protecting groups, but harsh conditions will lead to cleavage of both.[3] In such cases, milder acidic conditions or non-acidic methods are required.
Strategy 1: Milder Acidic Conditions
-
Dilute Acid: Use a more dilute solution of TFA (e.g., 5-10% in DCM) or HCl (e.g., 1-2 M in dioxane) and run the reaction at 0 °C, carefully monitoring for the disappearance of starting material without the formation of byproducts from the other sensitive group.[5]
-
Lewis Acids: In some cases, Lewis acids like TMSI in DCM can provide a neutral deprotection pathway.
Strategy 2: Thermal Deprotection in Fluorinated Alcohols
A highly effective and often overlooked method is the thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[6] These solvents can promote the cleavage of the Boc group under neutral conditions, typically at reflux or with microwave assistance, preserving many acid-sensitive functionalities.
Table 2: Comparison of Deprotection Methods for Sensitive Substrates
| Method | Reagents / Solvent | Temperature | Pros | Cons |
| Standard Acid | 20-50% TFA / DCM | 0 °C to RT | Fast, common reagents | Low selectivity, risk of side reactions[3] |
| Mild Acid | 5-10% TFA / DCM | 0 °C | Higher selectivity | Slower reaction times |
| Thermal | HFIP or TFE | Reflux or Microwave | High selectivity, neutral pH, clean | Requires higher temperatures, special solvents[6] |
Section 2: N-Alkylation & Acylation Troubleshooting
Once deprotected, the secondary amine of the 4-azaspiro[2.4]heptane is ready for functionalization. The primary challenges here are achieving complete conversion and avoiding common side reactions.
FAQ 4: My N-alkylation with an alkyl halide is low-yielding. What are the likely causes?
Answer:
Low yields in N-alkylation of secondary amines often stem from an inappropriate choice of base, poor nucleophilicity of the amine salt, or side reactions of the alkyl halide.
Systematic Troubleshooting:
-
Ensure Free Amine: The reaction must start with the free amine, not the HCl or TFA salt from the deprotection step. Ensure your workup after deprotection includes a basic wash (e.g., with aq. NaHCO₃ or Na₂CO₃) and thorough drying.
-
Base Selection: The base must be strong enough to deprotonate any residual ammonium salt and neutralize the HX byproduct formed during the reaction, but not so strong that it promotes elimination (E2) of the alkyl halide.
-
Good choices: K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
-
Poor choices: NaOH or KOH can lead to hydrolysis of other functional groups. Triethylamine (TEA) is often not basic enough for complete reaction.
-
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it solvates the cation while leaving the nucleophilic amine relatively free.
-
Additives: The addition of a catalytic amount of sodium iodide or potassium iodide (KI) can significantly accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
Workflow: N-Alkylation & Purification
Caption: Standard workflow from deprotection to N-alkylation.
Section 3: General Purification
FAQ 5: My spirocyclic amine streaks badly on silica gel TLC and is difficult to purify via column chromatography. What can I do?
Answer:
This is a very common issue with amines. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption onto the column.
Solutions:
-
Deactivate the Silica: The most effective solution is to neutralize the acidic sites on the silica. This can be done by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexanes + 1% TEA). This is the most common method.
-
Ammonia: For very basic compounds, using a solvent system saturated with ammonia can be effective. A common choice is to use 1-10% of a 7N ammonia in methanol solution as part of the polar phase (e.g., DCM/MeOH/NH₄OH).
-
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, consider alternative stationary phases.
-
Alumina (basic or neutral): Alumina is less acidic than silica and is a good alternative for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is an excellent alternative that avoids the issue of silanol interactions.
-
References
-
Gotor-Fernández, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Retrieved from [Link]
-
ChemBK. (n.d.). tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Jaime-Figueroa, S., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3842-3849. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
AA Blocks. (n.d.). tert-butyl 4-azaspiro[2.4]heptane-5-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic building block. As a constrained proline analogue, this scaffold is of significant interest in medicinal chemistry, making robust and stereocontrolled synthetic access a critical goal for researchers.
This guide is structured to address challenges logically, from understanding the core synthetic hurdles to resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 4-azaspiro[2.4]heptane core, and what are their relative merits?
A1: The construction of the 4-azaspiro[2.4]heptane skeleton primarily revolves around the formation of the cyclopropane ring fused to a pyrrolidine core. The two dominant strategies are:
-
Cyclopropanation of a Methylene Pyrrolidine Precursor: This is the most common and direct approach. It involves the reaction of a carbene or carbenoid with a Boc-protected 4-methylene-pyrrolidine derivative. The key advantage is the modularity, as various cyclopropanation methods can be employed to control stereochemistry.
-
Metal-Catalyzed Reactions: Using diazo-compounds with catalysts like dirhodium(II) or copper complexes allows for high levels of stereocontrol, particularly enantioselectivity, by employing chiral ligands.[1] This is often the preferred method for accessing enantiopure material.
-
Simmons-Smith Cyclopropanation: This classic method uses a zinc carbenoid (typically from diiodomethane and a Zn-Cu couple). While reliable for forming the cyclopropane ring, achieving high enantioselectivity is challenging without chiral auxiliaries or additives.
-
-
Intramolecular Cyclization/Ring Contraction: Less common but viable strategies include intramolecular reactions where a suitably functionalized pyrrolidine derivative undergoes cyclization to form the spiro-fused cyclopropane. Another advanced approach involves the ring contraction of a larger spirocyclic system, though this is often more complex.[2]
For accessing this compound specifically, the cyclopropanation of tert-butyl 4-methylenepyrrolidine-1-carboxylate is the most documented and logical pathway.
Q2: Why is achieving high stereoselectivity in this synthesis a significant challenge?
A2: The primary challenge lies in the creation of a quaternary spirocyclic carbon center—the C5 atom of the pyrrolidine ring that is shared with the cyclopropane. Controlling the facial selectivity of the attack on the exocyclic double bond of the pyrrolidine precursor is paramount.
-
Diastereoselectivity: If the pyrrolidine ring contains pre-existing stereocenters, they can influence the approach of the cyclopropanating agent, leading to one diastereomer over another. However, for many precursors, this directing effect is weak, resulting in mixtures of diastereomers that can be difficult to separate.[1]
-
Enantioselectivity: When starting from an achiral precursor, generating a single enantiomer requires a chiral catalyst, reagent, or auxiliary. The catalyst's chiral environment must effectively differentiate between the two prochiral faces of the alkene. The success of this differentiation is highly dependent on the catalyst-substrate interaction and reaction conditions.[1][3]
Q3: What is the role of the tert-Butoxycarbonyl (Boc) protecting group?
A3: The Boc group serves several critical functions in this synthesis:
-
Amine Protection: It deactivates the nucleophilic and basic nitrogen of the pyrrolidine ring, preventing unwanted side reactions during cyclopropanation, such as reaction with the carbene intermediate or metal catalyst.[4]
-
Solubility: It significantly increases the solubility of the polar pyrrolidine core in common organic solvents used for synthesis and chromatography.
-
Conformational Lock: The bulky Boc group can influence the conformation of the pyrrolidine ring, which may have a subtle but important impact on the stereochemical outcome of the cyclopropanation reaction.
-
Stability and Removal: The Boc group is robust under many reaction conditions (e.g., neutral or basic) but can be cleanly removed with acid (like TFA), which is essential for subsequent functionalization of the nitrogen atom.[4][5]
Troubleshooting Guides
This section addresses specific experimental problems in a "Problem/Symptom -> Possible Cause -> Recommended Solution" format.
Problem 1: Low or Poor Diastereoselectivity in Cyclopropanation
-
Symptom: NMR or GC-MS analysis of the crude product shows a nearly 1:1 mixture of diastereomers, or a ratio that is difficult to enrich.
| Possible Cause | Explanation & Recommended Solution |
| Ineffective Catalyst System | The chosen catalyst may not provide sufficient steric hindrance to favor one facial approach. For instance, standard Simmons-Smith conditions often give poor diastereoselectivity with unfunctionalized alkenes. |
| Solution: Switch to a more sterically demanding catalyst system. For rhodium-catalyzed reactions with diazoacetates, bulky ligands on the catalyst can significantly enhance diastereoselectivity. Rh₂(S-p-PhTPCP)₄ has shown excellent diastereoselectivity in similar systems.[1] | |
| Sub-optimal Reaction Temperature | Cyclopropanation reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, eroding selectivity. |
| Solution: Run the reaction at a lower temperature. For many catalytic systems, performing the reaction at 0 °C or even -20 °C can dramatically improve the diastereomeric ratio (dr).[3] Note that lowering the temperature may significantly slow the reaction rate. | |
| Solvent Effects | The solvent can influence the conformation of the substrate and the catalyst's chiral pocket, thereby affecting stereoselectivity. |
| Solution: Screen different solvents. Dichloromethane (CH₂Cl₂) is a common choice, but other solvents like chloroform, toluene, or ethers may offer improved results depending on the specific catalytic system.[3] |
Problem 2: Poor Enantioselectivity (% ee)
-
Symptom: Chiral HPLC or SFC analysis reveals a low enantiomeric excess (ee), indicating the formation of both enantiomers.
| Possible Cause | Explanation & Recommended Solution |
| Inefficient Chiral Catalyst | The chosen chiral catalyst or ligand is not effectively discriminating between the prochiral faces of the alkene. |
| Solution: The choice of a chiral catalyst is paramount. For rhodium-catalyzed cyclopropanations, catalysts derived from phthalimido- or adamantyl-substituted amino acids have proven effective. A systematic screening of catalysts is often necessary. For example, Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ are well-established catalysts for high asymmetric induction.[1] | |
| Low Catalyst Loading / Decomposition | Very low catalyst loadings can sometimes lead to a competing, non-catalyzed background reaction that is non-selective. The catalyst may also be decomposing over the reaction time. |
| Solution: Ensure the catalyst is handled under an inert atmosphere. Increase the catalyst loading slightly (e.g., from 0.5 mol% to 1-2 mol%) to see if the ee improves. Monitor reaction progress to avoid excessively long reaction times. | |
| Inappropriate Carbene Precursor | The electronic and steric properties of the diazo compound can influence the stereochemical outcome. |
| Solution: If using a diazoacetate, switching the ester group (e.g., from methyl to ethyl or tert-butyl) can alter the interactions within the chiral pocket of the catalyst, sometimes improving enantioselectivity. |
Problem 3: Low Reaction Yield and Complex Crude Mixture
-
Symptom: The desired spirocyclic product is obtained in low yield, with significant formation of byproducts observed by TLC or NMR.
| Possible Cause | Explanation & Recommended Solution |
| Carbene Dimerization/Side Reactions | This is a very common issue, especially with diazo compounds. If the diazo compound is added too quickly, its local concentration becomes high, favoring self-reaction (dimerization to form fumarates/maleates) over reaction with the alkene substrate. |
| Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the solution containing the catalyst and the alkene. This maintains a low steady-state concentration of the reactive carbene intermediate. | |
| Insoluble Starting Materials | If the starting materials, particularly zwitterionic precursors to the Boc-protected pyrrolidine, are not fully dissolved, the reaction will be slow and incomplete.[6][7] |
| Solution: Ensure complete dissolution before initiating the reaction. For Boc-protection steps, using co-solvents or an aqueous basic solution can improve the solubility of amino-acid-like precursors.[7] | |
| Boc Group Instability | While generally stable, the Boc group can be cleaved under strongly acidic conditions. Some metal catalysts or reaction conditions might generate trace amounts of acid, leading to partial deprotection and subsequent side reactions.[4][8] |
| Solution: Add a non-nucleophilic, acid-scavenging base to the reaction mixture, such as proton sponge or 2,6-lutidine, if acidic decomposition is suspected. Ensure the workup is neutral or slightly basic. |
Problem 4: Difficulty Separating Stereoisomers
-
Symptom: Diastereomers are inseparable by standard flash column chromatography.
| Possible Cause | Explanation & Recommended Solution |
| Similar Polarity | The diastereomers have very similar structures and therefore similar polarities, leading to co-elution. |
| Solution 1 (Chromatography): Optimize the chromatographic conditions. Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol). Sometimes, switching to a different stationary phase (e.g., alumina or a bonded-phase silica) can improve separation. | |
| Solution 2 (Derivatization): If the isomers remain inseparable, consider carrying the mixture forward to the next step. Often, a subsequent reaction will produce derivatives with different physical properties that are easier to separate. Alternatively, if applicable, remove the Boc group and derivatize the free amine with a bulky chiral or achiral group to exaggerate the structural differences, allowing for separation. |
Experimental Workflows & Protocols
Workflow for Troubleshooting Stereoselective Cyclopropanation
The following diagram outlines a logical workflow for addressing common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Protocol 1: Enantioselective Cyclopropanation using a Dirhodium(II) Catalyst
This protocol is a representative procedure adapted from methodologies for similar substrates.[1]
Materials:
-
tert-Butyl 4-methylenepyrrolidine-1-carboxylate
-
Ethyl diazoacetate (EDA)
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dirhodium(II) catalyst (1 mol%).
-
Reagent Addition: Add anhydrous CH₂Cl₂ to dissolve the catalyst. Then, add tert-butyl 4-methylenepyrrolidine-1-carboxylate (1.5 equivalents relative to EDA).
-
Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C) using an ice-water bath.
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous CH₂Cl₂. Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (staining with potassium permanganate to visualize the disappearance of the alkene). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Workup: Once the starting material is consumed, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the diastereomeric products.
Protocol 2: Analysis of Enantiomeric Excess (% ee)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or similar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Method Development:
-
Start with a mobile phase of 99:1 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm, where the carbamate absorbs).
-
If the enantiomers do not resolve, gradually increase the percentage of isopropanol (e.g., to 98:2, 95:5).
-
-
Analysis: Once baseline separation is achieved, inject the sample. Integrate the peak areas of the two enantiomers (A₁ and A₂).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
References
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2015). Journal of the American Chemical Society. [Link]
-
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (2022). Scientific Reports. [Link]
-
Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor-Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes. (2023). Organic Letters. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Complexity via an Organocatalytic Michael–Henry. (2014). Angewandte Chemie. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of Druglike Six-Membered Spirooxindoles through an Amino Enyne Catalysis. (2016). Organic Letters. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2020). ACS Catalysis. [Link]
-
Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. (2019). Nature Catalysis. [Link]
-
Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2013). The Journal of Organic Chemistry. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2020). ACS Catalysis. [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2011). Current Organic Chemistry. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2011). The Journal of Organic Chemistry. [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2011). PubMed. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2022). ChemRxiv. [Link]
-
Having great trouble with a Boc-protection reaction. (2021). Reddit. [Link]
-
Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (2016). Russian Chemical Reviews. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2022). ChemRxiv. [Link]
-
Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. (2022). Chemistry – A European Journal. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][10] HEPTANECARBOXYLATE DERIVATIVES. (2020). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Spiro[2.4]heptane. PubChem. [Link]
-
Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (2023). Angewandte Chemie. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]
-
Synthesis and Reactions of Amines. (2024). YouTube. [Link]
-
tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. ChemBK. [Link]
-
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
-
This compound. ChemUniverse. [Link]
-
Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. Chemsrc. [Link]
-
Development Approaches Towards a 4‐Spiro Cyclopropane Proline Scaffold (S)‐5‐(tert‐Butoxycarbonyl)‐5‐azaspiro[2.4]heptane‐6‐carboxylic Acid. (2015). Chemistry – A European Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor-Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable spirocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, prized for its rigid, three-dimensional structure. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into identifying and removing common impurities, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Navigating Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Impurity Identification and Removal
Question 1: My initial purity analysis (TLC, crude NMR) of a freshly synthesized batch of this compound shows multiple spots/peaks. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple impurities is a common observation after the initial synthesis. The nature of these impurities is typically related to the synthetic route employed, but several common culprits can be anticipated. Understanding the likely structure of these byproducts is the first step in designing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity Name | Structure (if applicable) | Origin | Recommended Removal Method |
| Unreacted 4-azaspiro[2.4]heptane | (Free amine) | Incomplete Boc protection. | Acid-base extraction, Flash Chromatography. |
| Di-tert-butyl dicarbonate (Boc₂O) | (Starting material) | Excess reagent from the Boc protection step. | Flash Chromatography, Sublimation under high vacuum.[1] |
| tert-Butanol | (Byproduct) | Byproduct of the Boc protection reaction. | Evaporation, Aqueous workup. |
| N,N-di-Boc-4-azaspiro[2.4]heptane | (Over-protected amine) | Reaction of the product with excess Boc₂O. | Flash Chromatography. |
| Hydrolyzed Product (4-azaspiro[2.4]heptane) | (Free amine) | Accidental deprotection of the Boc group during acidic workup or purification.[2] | Acid-base extraction, Flash Chromatography. |
| Unreacted Starting Materials from Spirocycle Formation | (Varies) | Incomplete cyclization reaction. | Flash Chromatography, Recrystallization. |
| Solvent Residues | (e.g., DCM, THF, Ethyl Acetate) | Trapped solvent from the reaction or workup. | Evaporation under high vacuum, Recrystallization. |
Logical Workflow for Impurity Removal:
The following diagram illustrates a decision-making process for purifying your crude product.
Caption: Decision workflow for purification of this compound.
Question 2: I'm struggling with the flash column chromatography. My compound is either not separating well from an impurity, or I'm getting poor recovery. Can you provide a detailed protocol?
Answer:
Flash column chromatography is a powerful technique for purifying this compound, particularly for removing less polar impurities like excess Boc₂O and any di-Boc species.[3] Here is a detailed, field-proven protocol and troubleshooting tips.
Experimental Protocol: Flash Column Chromatography
1. Materials and Setup:
-
Silica Gel: Standard flash chromatography grade silica gel (230-400 mesh).
-
Column: A glass column with a sintered glass frit.
-
Eluent: A mixture of hexanes and ethyl acetate is typically effective.
-
Sample Loading: Dry loading is often preferred to improve resolution.
2. Step-by-Step Methodology:
-
Eluent Selection:
-
Start by determining the optimal eluent system using Thin Layer Chromatography (TLC).
-
Aim for an Rf value of approximately 0.2-0.3 for the desired product in the chosen eluent system. A common starting point is a 10-20% ethyl acetate in hexanes mixture.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica with the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate).
-
Apply gentle pressure to ensure a well-packed, stable bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) to first elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can increase the ethyl acetate concentration in steps of 5-10%.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Concentrate the combined fractions under reduced pressure to obtain the purified product.
-
Troubleshooting Flash Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate eluent system. | Re-optimize the eluent system using TLC. A shallower gradient or isocratic elution may be necessary. |
| Overloading the column. | Use a larger column or reduce the amount of crude material. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). | |
| Band Tailing | The compound is too polar for the eluent. | Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol (0.5-1%) can sometimes help. |
| Acidic silica interacting with the amine. | Add a small amount of a basic modifier like triethylamine (~0.5%) to the eluent system. | |
| Low Recovery | Product is still on the column. | After eluting the product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
| Product is co-eluting with an impurity. | Re-run the chromatography with a shallower gradient or a different solvent system. |
Question 3: My product appears pure by NMR, but I suspect there might be some residual, non-protonated impurities. How can I confirm the absolute purity?
Answer:
While NMR is excellent for structural elucidation, it may not be the most sensitive technique for detecting small amounts of impurities, especially those that lack distinct proton signals. For high-purity assessment, complementary analytical techniques are recommended.
Recommended Analytical Techniques for Purity Confirmation:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is highly sensitive and can separate closely related compounds.
-
Starting Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carbamate functionality.
-
-
Interpretation: A single, sharp peak indicates high purity. The peak area percentage can be used to quantify purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds. It provides both retention time and mass spectral data for identification.
-
Important Consideration: Boc-protected amines can sometimes undergo thermal degradation in the GC inlet, leading to the detection of the deprotected amine.[4] It is crucial to use optimized, mild GC conditions.
-
Starting Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) to minimize thermal decomposition.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 280 °C).
-
-
Interpretation: A single peak with the correct mass spectrum confirms purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
The tert-butyl group should appear as a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.[5]
-
The protons of the spirocyclic core will appear as complex multiplets in the aliphatic region.
-
Look for the absence of signals corresponding to unreacted starting materials or byproducts.
-
-
¹³C NMR:
-
The quaternary carbon of the tert-butyl group will appear around 80 ppm.
-
The carbonyl carbon of the Boc group will be around 155 ppm.
-
The carbons of the spirocyclic core will appear in the aliphatic region.
-
The presence of extra peaks indicates impurities.
-
-
Reference NMR Data for a Structurally Similar Compound (tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate): [6]
-
¹H NMR (300 MHz, CDCl₃): δ 7.70 (d, J = 8.2, 2 H), 7.36 (d, J = 8.2, 2 H), 3.84 (s, 4 H), 3.83 (s, 4 H), 2.45 (s, 3 H), 1.38 (s, 9 H).
-
¹³C NMR (75 MHz, CDCl₃): δ 155.7, 144.4, 131.2, 129.8, 128.3, 79.9, 60.1, 58.9 (br), 32.0, 28.2, 21.6.
Note: While not the exact compound, this data provides a useful reference for the expected chemical shifts of the Boc group and the spirocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: Like most Boc-protected amines, this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term degradation.
Q2: I'm considering recrystallization for final purification. What solvent systems are recommended?
A2: Recrystallization can be an effective final purification step to obtain highly pure, crystalline material. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems to explore include:
-
Hexanes/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Then, allow it to cool slowly.
-
Methanol/Water: Dissolve the compound in methanol and add water as the anti-solvent.
-
Isopropanol/Water: Similar to the methanol/water system.
Q3: Can the Boc group be accidentally cleaved during purification?
A3: Yes, the Boc group is acid-labile and can be cleaved under acidic conditions.[2] Avoid using strongly acidic conditions during workup or chromatography. If an acidic wash is necessary, use a mild, dilute acid and perform the wash quickly at low temperatures. Be aware that some silica gel can be slightly acidic; if you observe deprotection on the column, consider neutralizing the silica with a triethylamine-containing eluent.
Q4: I am scaling up the purification of this compound. What are the key challenges I should anticipate?
A4: Scaling up purification presents several challenges:
-
Chromatography: Linear scaling of column dimensions can be difficult. Maintaining the bed height and flow rate is crucial. The cost and availability of large quantities of silica gel and solvents also become significant factors.
-
Recrystallization: Achieving consistent crystal morphology and purity on a large scale can be challenging. Seeding strategies and controlled cooling rates are often necessary.
-
Handling: Handling large volumes of solvents and solids requires appropriate equipment and safety protocols.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
- Pfeiffer, J., et al. (2013). 2,6-Diazaspiro[3.3]heptanes.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Organic Syntheses. (2025).
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
- Almansa, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5695.
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
- Kuwayama, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 295-302.
-
PubMed. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? Retrieved from [Link]
-
ResearchGate. (2007). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]
-
ijeab. (n.d.). GC-MS analysis of bioactive compounds in methanolic extract of tubers of Pueraria tuberosa (Roxb. ex Willd.) DC.. Retrieved from [Link]
-
Chemsrc. (n.d.). Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Brieflands. (2025). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS#:1462385-23-4 | Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate | Chemsrc [chemsrc.com]
- 3. tert-Butyl 7-formyl-5-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS#: 1821236-98-9 [amp.chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
stability issues and degradation pathways of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic building block. Our goal is to provide in-depth, field-proven insights into its stability and potential degradation pathways, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. We will address the two primary structural features of concern: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained spiro[2.4]heptane core.
Section 1: Troubleshooting the Primary Point of Failure: The Boc Protecting Group
The most common stability issue encountered with this reagent is the unintended cleavage of the Boc group. Understanding the mechanism and triggers for this deprotection is the first and most critical step in troubleshooting.
FAQ 1: My analytical data (TLC, LC-MS) shows a new, more polar spot/peak appearing during my reaction or workup. Is this degradation?
Answer: It is highly probable that you are observing the product of Boc-group cleavage. The Boc group is notoriously sensitive to acidic conditions, and its removal is often the first degradation pathway to occur.[1] This lability is by design; the mechanism hinges on the formation of a highly stable tert-butyl carbocation.[2][3]
The process begins with the protonation of the carbamate's carbonyl oxygen by an acid. This protonation makes the carbonyl carbon more electrophilic, leading to the cleavage of the tert-butyl-oxygen bond. This generates the unstable carbamic acid of the parent amine, which rapidly decarboxylates (loses CO₂) to yield the free secondary amine, along with isobutylene and carbon dioxide.[2] Even trace amounts of acid in your reaction, workup, or purification media can catalyze this process.
// Nodes Start [label="Boc-Protected Spirocycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Carbonyl\n(Acid Catalyst, H+)", fillcolor="#FBBC05", fontcolor="#202124"]; Protonated [label="Protonated Intermediate\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage of t-Bu-O bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Carbamic Acid Intermediate\n+ t-Butyl Cation", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Spontaneous\nDecarboxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Deprotected Spirocycle (free amine)\n+ CO2 + Isobutylene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [color="#5F6368"]; Protonation -> Protonated [color="#5F6368"]; Protonated -> Cleavage [color="#5F6368"]; Cleavage -> Products [color="#5F6368"]; Products -> Decarboxylation [color="#5F6368"]; Decarboxylation -> Final [color="#5F6368"]; } caption [label="Fig 1. Mechanism of Acid-Catalyzed Boc Deprotection.", fontsize=9, fontname="Arial"]; }
Troubleshooting Guide: Identifying the Source of Acidity
If you suspect unintentional deprotection, review your experimental conditions against the following table.
| Condition / Reagent | Compatibility with Boc Group | Rationale & Causality |
| Strong Protic Acids (TFA, HCl, H₂SO₄) | Incompatible | These are standard reagents for Boc removal and will cause rapid cleavage.[4] |
| Lewis Acids (ZnBr₂, AlCl₃, TMSI) | Incompatible | Lewis acids can coordinate to the carbonyl oxygen, activating the group for cleavage.[5] |
| Aqueous Acidic Workup (e.g., NH₄Cl wash) | High Risk | While often considered mild, a saturated NH₄Cl solution has a pH of ~4.5-5.5, which can be sufficient to cause partial deprotection over time. |
| Silica Gel Chromatography | High Risk | Standard silica gel is inherently acidic (pH ~4-5) and can cause significant deprotection on the column. This often manifests as streaking or a leading shoulder on the product peak. |
| Chlorinated Solvents (DCM, Chloroform) | Moderate Risk | Over time, these solvents can generate trace amounts of HCl, especially upon exposure to light and air, leading to slow degradation during storage or long reactions. |
| Elevated Temperatures (>80 °C) | Moderate Risk | While primarily acid-labile, the Boc group can undergo thermolysis at higher temperatures, though this is less common than acid-catalyzed cleavage.[4] |
| Bases & Nucleophiles (NaOH, K₂CO₃, Amines) | Generally Stable | The Boc group is robust under most basic and nucleophilic conditions, making it orthogonal to protecting groups like Fmoc.[1] |
| Catalytic Hydrogenation (H₂, Pd/C) | Generally Stable | This condition is used to cleave benzyl-type protecting groups (like Cbz) and typically leaves the Boc group intact.[2] |
Experimental Protocol: Acid-Free Workup and Purification
To mitigate the risk of accidental deprotection, adopt the following self-validating workflow.
-
Quenching: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild phosphate buffer (pH ~7.5) instead of water or acidic solutions.
-
Extraction: Extract your product with a high-quality, peroxide-free organic solvent (e.g., Ethyl Acetate, MTBE). Avoid aged chlorinated solvents.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40 °C.
-
Purification (Critical Step):
-
Option A (Recommended): Use neutral or basic alumina for column chromatography instead of silica gel.
-
Option B (If Silica is Unavoidable): "Deactivate" the silica gel before use. Prepare a slurry of silica in your eluent containing 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Let it stand for 30 minutes, then pack your column with this neutralized slurry. Run the column using an eluent that also contains 0.5-1% of the same amine base. This neutralizes the acidic sites on the silica surface.
-
Section 2: Assessing the Stability of the Spirocyclic Core
While less common than Boc cleavage, the stability of the strained azaspiro[2.4]heptane ring system itself is a valid consideration for researchers.
FAQ 2: My mass spectrum shows fragments that don't correspond to simple Boc cleavage. Could the spirocyclic core be degrading?
Answer: While the spiro[2.4]heptane motif is generally robust, the inherent ring strain of the cyclopropane moiety makes it a potential site for degradation under specific, typically harsh, chemical conditions.[6] It is far more stable than the Boc group, but ring-opening is not impossible.
GSK researchers have noted that certain cyclopropylamines can be unstable at high pH, where the uncharged nitrogen lone pair can participate in a ring-opening reaction.[6] Additionally, highly energetic reactions, such as those involving strong reducing agents (e.g., dissolving metal reductions) or certain aggressive catalytic conditions, could potentially lead to the opening of the three-membered ring.
Troubleshooting Guide: Differentiating Degradation Pathways
Use high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between deprotection and core degradation.
| Compound | Expected [M+H]⁺ (C₁₁H₁₉NO₂) | Key ¹H NMR Signals |
| Parent Compound | 200.1494 | Singlet ~1.45 ppm (9H, t-Bu); complex multiplets ~0.7-0.9 ppm (4H, cyclopropyl). |
| Deprotection Product | 100.0813 | Absence of ~1.45 ppm singlet; presence of broad N-H signal; cyclopropyl signals remain. |
| Hypothetical Ring-Opened Product | Varies (e.g., 202.1650 for addition of H₂) | Disappearance or significant change in the high-field cyclopropyl proton signals (~0.7-0.9 ppm). |
// Nodes Start [label="Observe Unexpected Peak(s)\nin LC-MS / TLC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_MS [label="Analyze Mass Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Boc [label="Mass Loss of 100 Da?\n(C5H8O2)", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; MS_Other [label="Other Fragment or\nAddition Mass?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Confirm_NMR [label="Confirm with ¹H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Boc [label="t-Butyl singlet (~1.45 ppm)\n is absent?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; NMR_Core [label="Cyclopropyl signals (~0.7-0.9 ppm)\nare absent/altered?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Result_Boc [label="Conclusion:\nBoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Result_Core [label="Conclusion:\nPotential Core Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Result_Impurity [label="Conclusion:\nReagent Impurity or Side Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Edges Start -> Check_MS [color="#5F6368"]; Check_MS -> MS_Boc [color="#5F6368"]; MS_Boc -> Confirm_NMR [label="Yes", color="#34A853"]; MS_Boc -> MS_Other [label="No", color="#EA4335"]; MS_Other -> Result_Impurity [label="Yes", color="#34A853"]; Confirm_NMR -> NMR_Boc [color="#5F6368"]; NMR_Boc -> Result_Boc [label="Yes", color="#34A853"]; NMR_Boc -> NMR_Core [label="No", color="#EA4335"]; NMR_Core -> Result_Core [label="Yes", color="#34A853"]; NMR_Core -> Result_Impurity [label="No", color="#EA4335"]; } caption [label="Fig 2. Decision workflow for identifying degradation product.", fontsize=9, fontname="Arial"]; }
Section 3: Proactive Stability Management & FAQs
FAQ 3: What are the official recommended storage and handling conditions?
Answer: Based on its chemical properties and standard safety practices, the following conditions are recommended to maximize shelf-life and prevent degradation.
| Condition | Recommendation | Justification |
| Temperature | Store at 2-8 °C (refrigerated). | Low temperatures slow the rate of any potential degradation pathway. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and acidic gases (like CO₂), and minimizes oxidation risk. |
| Container | Tightly sealed, amber glass vial. | Protects from light, which can accelerate the formation of radicals in certain solvents, and prevents moisture ingress.[7] |
| Location | A dry, well-ventilated area away from incompatible materials. | Crucially, store away from any containers of acids or acidic reagents to prevent vapor-phase contamination.[7] |
FAQ 4: Is the compound stable to standard purification techniques like silica gel chromatography?
As detailed in Section 1, standard silica gel is acidic and poses a significant risk of inducing Boc-cleavage. It is a very common cause of yield loss and product contamination. We strongly advise using neutralized silica (pre-treated with an amine base like Et₃N) or switching to a different stationary phase like neutral alumina.
FAQ 5: My reaction requires heating. At what temperature does the compound begin to degrade?
The Boc group can be thermally cleaved, but this generally requires temperatures higher than those used for most standard organic reactions, often above 100-120 °C. The primary concern with heating is not thermolysis itself, but rather that heating will accelerate any underlying acid-catalyzed decomposition. If your reaction mixture contains even trace acidic impurities, heating will dramatically increase the rate of Boc deprotection. Ensure your reaction is run under strictly anhydrous and non-acidic conditions if heating is required.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Makarov, M. V., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Reddit. (2022). Why is the Boc group deprotected in NaBH4?. r/OrganicChemistry. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
Welcome to the Technical Support Center for Analytical Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to understand, optimize, and control chemical reactions. As a Senior Application Scientist, I've structured this guide to move beyond simple step-by-step instructions. My goal is to provide you with the causal reasoning behind experimental choices and troubleshooting strategies, fostering a deeper understanding of these powerful analytical techniques.
This resource is built on three pillars: Expertise , derived from field-proven insights; Trustworthiness , through self-validating protocols; and Authoritative Grounding , with every key claim supported by scientific literature.
Part 1: Choosing the Right Tool for the Job - A Method Selection Guide
The first critical step in reaction monitoring is selecting the most appropriate analytical technique. The ideal method depends on the specific characteristics of your reaction, including the nature of the reactants and products, the reaction medium, and the information you need to obtain (e.g., kinetic data, intermediate detection).[1][2]
Frequently Asked Questions (FAQs): Method Selection
-
Q: My reaction involves transient or unstable intermediates. What's the best approach?
-
A: In-situ (in-the-reaction) spectroscopy is often the only viable option for studying labile species.[2][3] Techniques like FT-IR, Raman, or UV-Vis spectroscopy using a probe inserted directly into the reactor can provide real-time data without the need for sampling, which could alter the concentration of these intermediates.[2][3]
-
-
Q: How do I choose between chromatography and spectroscopy?
-
A: The choice depends on complexity and the need for separation. Chromatography (HPLC, GC) is ideal for complex mixtures where you need to separate multiple components (reactants, products, byproducts, impurities) before quantification.[4][5] Spectroscopy (NMR, UV-Vis, FT-IR) is often faster and excellent for simpler systems or for tracking the disappearance of a specific functional group or the appearance of a chromophore in real-time.[1][6]
-
-
Q: My reaction is sensitive to air and moisture. How does this affect my choice?
-
A: In-situ methods are highly advantageous here as they minimize perturbation to the process.[2] If you must use an offline technique like chromatography, ensure you have a robust quenching and sample preparation protocol that doesn't introduce contaminants or degrade the sample.
-
Decision Workflow for Method Selection
The following diagram outlines a logical workflow to guide you in selecting an appropriate analytical method.
Sources
Technical Support Center: Strategies to Overcome Low Reactivity of Spirocyclic Systems
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their work with spirocyclic systems. The unique three-dimensional architecture of spirocycles offers exciting opportunities in medicinal chemistry and materials science. However, this same structural rigidity can often lead to frustratingly low reactivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and successfully incorporate these valuable motifs into your synthetic programs.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common conceptual hurdles encountered when working with spirocyclic compounds.
Q1: Why are my spirocyclic starting materials so unreactive?
A1: The low reactivity of spirocyclic systems is not a singular issue but rather a confluence of several factors inherent to their structure:
-
Steric Hindrance: The defining feature of a spirocycle is the spiroatom, a quaternary carbon shared by two rings. This atom and its immediate neighbors are exceptionally crowded. The substituents on both rings are held in fixed orientations, creating significant steric bulk that can physically block the approach of reagents to nearby reactive sites.[1][2][3] This is a classic example of steric hindrance, where the sheer size of molecular groups impedes a chemical reaction.[2]
-
Electronic Effects: The two rings in a spirocycle are orthogonal to each other. This geometry can lead to poor orbital overlap between the functional groups on one ring and the reactive center on the other, hindering electronic communication necessary for many reactions.[4][5] However, this orthogonality can sometimes be exploited. For instance, in "spiro-activated" cyclopropanes, this arrangement facilitates the delocalization of negative charge in the transition state, enhancing reactivity.[6] This phenomenon, known as spiroconjugation, involves through-bond and through-space electronic interactions that can influence the molecule's frontier molecular orbitals (HOMO-LUMO gap) and, consequently, its reactivity.[4][6][7]
-
Ring Strain: While high ring strain in small spirocycles (e.g., those containing cyclopropane or cyclobutane rings) can be a powerful driving force for reactivity, in more stable systems (like those with five- or six-membered rings), the inherent strain is lower, and there is less thermodynamic incentive for the molecule to react.[8] Reactions that would further increase strain are energetically unfavorable.
Q2: What is the first thing I should consider when a spirocyclization reaction fails?
A2: Before extensive optimization, first re-evaluate your substrate design and fundamental reaction conditions. Ask yourself:
-
Is the cyclization sterically feasible? Build a model (physical or computational) to visualize the transition state. Is there a severe steric clash that prevents the reactive centers from approaching each other?
-
Are the electronics favorable? Does your reaction rely on nucleophilic attack on an electrophilic center? Ensure the electronic properties of your precursor are appropriately tuned. For example, the presence of electron-withdrawing groups can enhance the electrophilicity of a reaction site.[9]
-
Are the reaction conditions appropriate? Simple factors like temperature, concentration, and solvent choice can have a profound impact. Intramolecular reactions, such as spirocyclizations, are often favored at high dilution to minimize competing intermolecular side reactions.
Q3: How do I choose between transition-metal catalysis and organocatalysis to activate my system?
A3: The choice depends heavily on the specific transformation and the functional groups present in your molecule.
-
Transition-Metal Catalysis (e.g., using Pd, Ni, Au, Rh, Ir) is exceptionally versatile and powerful, particularly for C-H activation, cross-coupling, and cycloaddition reactions.[10][11][12] These methods can forge bonds at otherwise unreactive positions. However, they can be sensitive to air and moisture and may require careful selection of ligands to achieve the desired selectivity.[10][13]
-
Organocatalysis employs small organic molecules (e.g., amines, thioureas, phosphoric acids) to catalyze reactions.[14] It is often considered a "greener" alternative and can provide excellent stereocontrol.[15][16] Organocatalysis is particularly effective for reactions involving enamine or iminium ion intermediates, such as Michael additions and Diels-Alder reactions.[14] The choice of catalyst can be critical for achieving high diastereo- and enantioselectivity.[15][16]
Part 2: Troubleshooting Guides - From Low Yield to Poor Selectivity
This section provides structured guidance for specific experimental problems.
Issue 1: Low to No Yield in Spirocyclization
You've designed your precursor, set up the reaction, and after 24 hours, TLC or LC-MS analysis shows only starting material or a complex mixture of byproducts. Here’s a systematic approach to troubleshoot this common and frustrating issue.
Caption: Systematic workflow for troubleshooting low-yield spirocyclization reactions.
Potential Cause 1: Insufficient Reactivity
-
The "Why": The activation energy for the cyclization is too high under the current conditions. This could be due to a weakly nucleophilic or electrophilic partner, or unfavorable orbital overlap.
-
Solutions & Rationale:
-
Increase Temperature: A straightforward way to provide the system with more energy to overcome the activation barrier. However, be cautious, as this can also promote decomposition or side reactions.
-
Change the Solvent: The solvent can stabilize or destabilize the transition state. A switch from a non-polar solvent (e.g., toluene) to a polar aprotic solvent (e.g., THF, DMF) can significantly alter reaction rates.
-
Activate Your Substrate: If possible, modify the precursor. For example, converting a ketone to a more reactive N-aryl imine intermediate has been shown to facilitate nickel-catalyzed spirocyclizations.[13][17] Adding strong electron-withdrawing groups near the electrophilic site can also increase reactivity.[9]
-
Potential Cause 2: Catalyst Inefficiency or Incompatibility
-
The "Why": The chosen catalyst may not be active enough, or it may be poisoned by impurities or incompatible functional groups in your substrate.
-
Solutions & Rationale:
-
Screen a Range of Catalysts: If a palladium-catalyzed reaction is sluggish, consider a more electron-rich ligand to promote oxidative addition, or switch to a different metal like nickel or rhodium, which can have different reactivity profiles.[10][12]
-
Vary the Ligand: In transition-metal catalysis, the ligand is just as important as the metal. For an enantioselective nickel-catalyzed spirocyclization of lactones, different Mandyphos ligands were shown to have a significant impact on both yield and enantioselectivity.[13][17] A systematic screening of ligands with different steric and electronic properties is crucial.
-
Check Reagent Purity: Ensure starting materials, solvents, and reagents are pure and anhydrous, especially for air- and moisture-sensitive transition-metal catalyzed reactions.
-
Potential Cause 3: Competing Intermolecular Reactions
-
The "Why": If the intramolecular cyclization is slow, two precursor molecules may react with each other (dimerization or polymerization) before they have a chance to cyclize.
-
Solutions & Rationale:
-
Apply High-Dilution Conditions: Running the reaction at a very low concentration (e.g., 0.01 M or lower) will statistically favor the intramolecular pathway over the intermolecular one. This can be achieved by adding the substrate slowly over several hours using a syringe pump.
-
Issue 2: Poor Stereoselectivity (Diastereomers or Enantiomers)
You're forming the desired spirocycle, but as a mixture of stereoisomers. Controlling the three-dimensional arrangement of atoms around the spirocenter is a critical challenge.
Table 1: Strategies for Improving Stereoselectivity in Spirocyclization
| Parameter | Strategy for Improving Diastereoselectivity (d.r.) | Strategy for Improving Enantioselectivity (e.e.) |
| Temperature | Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.[18] A temperature screen is essential. | Optimal temperature is highly system-dependent. Lower temperatures can enhance selectivity by rigidifying the catalyst-substrate complex, but may slow the reaction. A screen from -78 °C to room temperature is recommended.[15] |
| Solvent | Solvent polarity can dramatically influence which diastereomer is formed by selectively stabilizing one transition state over another.[18] In some cases, a change in solvent can even reverse the diastereoselectivity. Screening a range of solvents from non-polar (toluene) to polar aprotic (THF, CH₂Cl₂) to polar protic (EtOH) is advised. | The solvent can affect the conformation of the chiral catalyst and its interaction with the substrate. The optimal solvent must be determined empirically. For a Ni-catalyzed spirocyclization, tert-butyl methyl ether (TBME) was found to be optimal.[13][17] |
| Catalyst/Ligand | For catalyzed reactions, the steric and electronic properties of the catalyst or ligand dictate the facial selectivity of the attack. For non-catalyzed reactions, Lewis or Brønsted acids of varying strengths can be screened.[8] | This is the most critical factor. The chiral ligand or organocatalyst creates a chiral environment that directs the formation of one enantiomer over the other. A diverse library of ligands (e.g., BINAP, Mandyphos, BOX, chiral phosphoric acids) should be screened.[15][17][19] For example, in a Diels-Alder spirocyclization, imidodiphosphorimidate (IDPi) catalysts with different 3,3'-substituents showed significant variations in enantioselectivity.[15][16] |
| Substrate Control | Increasing the steric bulk of a substituent can force the molecule to adopt a specific conformation during the cyclization, leading to higher diastereoselectivity. This is known as substrate-controlled stereoselection.[8] | The use of a chiral auxiliary covalently attached to the substrate can direct the stereochemical outcome. After the reaction, the auxiliary is cleaved. This is a well-established but less atom-economical strategy. |
Issue 3: Lack of Regioselectivity
In cases where a molecule has multiple potential sites for reaction, a mixture of constitutional isomers (regioisomers) can be formed. This is a common problem when functionalizing an existing spirocycle or when the cyclization precursor itself is unsymmetrical.
Caption: Decision tree for addressing regioselectivity issues in spirocycle synthesis.
-
Rationale & Application:
-
Analyze the System: Determine if the competing reaction sites are electronically or sterically different. For example, in the gold-catalyzed spiroketalization of alkynes, the choice between endo and exo cyclization is a common regioselectivity challenge.[20][21][22]
-
Steric Control: If one site is more sterically accessible than the other, you can enhance selectivity by using a bulkier catalyst or reagent that will preferentially react at the less hindered position.
-
Electronic Control: If the sites differ electronically, you can use catalysts that are sensitive to these differences. For instance, certain transition metals will preferentially coordinate to more electron-rich pi systems.
-
Directing Groups: A powerful strategy is to temporarily install a "directing group" on your substrate that chelates to the metal catalyst and forces the reaction to occur at a specific, nearby site. This is a common tactic in C-H activation chemistry.[10]
-
Part 3: Experimental Protocols
The following protocols are provided as a starting point. They should be adapted and optimized for your specific substrates.
Protocol 1: Diastereoselective Synthesis of a Spiro[pyrrolidine-2,3'-oxindole] via [3+2] Cycloaddition
This protocol is adapted from methodologies for the one-pot, three-component synthesis of a common and medicinally relevant spirooxindole scaffold.[9][23][24]
-
Reaction Scheme: Isatin + α-Amino Acid + Dipolarophile → Spiro[pyrrolidine-2,3'-oxindole]
-
Materials:
-
Isatin (1.0 equiv)
-
L-proline or Sarcosine (1.3 equiv)
-
Substituted chalcone (dipolarophile) (1.0 equiv)
-
Ethanol (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin (e.g., 0.2 mmol), L-proline (0.26 mmol), the chalcone (0.2 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 5-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidine-2,3'-oxindole] product.
-
The stereochemistry of the product can be confirmed by NMR spectroscopy (e.g., NOESY) and, if possible, X-ray crystallography.[24]
-
Protocol 2: Enantioselective Nickel-Catalyzed α-Spirocyclization of a Lactone
This protocol is based on the work of Stanko et al. for the synthesis of enantioenriched β-keto lactones.[13][17] This reaction requires strict anhydrous and anaerobic conditions.
-
Reaction Scheme: α-Substituted Lactone + Aryl Bromide --(Ni(COD)₂, Chiral Ligand, Base)--> Spirocyclic β-Keto Lactone
-
Materials:
-
Ni(COD)₂ (5 mol%)
-
Chiral Mandyphos ligand SL-M001-1 (6 mol%)
-
α-(arylpropyl)butyrolactone substrate (1.0 equiv)
-
Bromobenzene (3.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (2.0 equiv)
-
Anhydrous tert-butyl methyl ether (TBME)
-
-
Procedure (performed in a nitrogen-filled glovebox):
-
To a 4 mL vial, add Ni(COD)₂ (5.5 mg, 0.02 mmol, 0.05 equiv) and the Mandyphos ligand SL-M001-1 (18.8 mg, 0.024 mmol, 0.06 equiv).
-
Add 1.0 mL of anhydrous TBME and stir the mixture for 15 minutes at room temperature.
-
In a separate vial, dissolve the lactone substrate (e.g., 0.4 mmol, 1.0 equiv) in 1.0 mL of anhydrous TBME.
-
Add the substrate solution to the catalyst mixture, followed by bromobenzene (126 mg, 0.8 mmol, 2.0 equiv).
-
Initiate the reaction by the dropwise addition of LHMDS solution (0.8 mL, 0.8 mmol, 2.0 equiv) over 5 minutes.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, remove the vial from the glovebox and quench the reaction by adding 2 mL of 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
References
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed Central. [Link]
-
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. [Link]
-
Ghavtadze, N., Ferreira, M., & Larrosa, I. (2015). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2014). A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives: In vitro antibacterial, antifungal, antimalarial and antitubercular studies. ResearchGate. [Link]
-
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. ACS Publications. [Link]
-
Wang, C., et al. (2020). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. [Link]
-
Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PubMed Central. [Link]
-
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Modern Chemistry & Applications. [Link]
-
Chen, G., et al. (2012). Spiro[pyrrolidine-2,3'-oxindole] Derivatives Synthesized by Novel Regionselective 1,3-dipolar Cycloadditions. Molecular Diversity. [Link]
-
Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of the Indian Chemical Society. [Link]
-
Singh, P., & Kumari, K. (2012). The comparison of different catalysts. ResearchGate. [Link]
-
Various Authors. (2017). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. ResearchGate. [Link]
-
Kaib, P. S. J., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society. [Link]
-
Sherry, B. D., & Toste, F. D. (2006). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters. [Link]
-
Bhowmik, A., et al. (2020). Diastereoselective Spirocyclization via Intramolecular C(sp3)−H Bond Functionalization Triggered by Sequential[17][25]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. Advanced Synthesis & Catalysis. [Link]
-
Quach, R., Chorley, D. F., & Brimble, M. A. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry. [Link]
-
Lindberg, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. [Link]
-
Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
-
Prasad, M. S., et al. (2020). Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. ResearchGate. [Link]
-
Lindberg, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Uppsala University Publications. [Link]
-
Szlachta, M., et al. (2023). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]
-
Mahns, B., et al. (2012). Electronic properties of spiro compounds for organic electronics. AIP Publishing. [Link]
-
Fassome, S. K., et al. (2021). Helical electronic transitions of spiroconjugated molecules. Chemical Communications. [Link]
-
Various Authors. (2023). Electronic properties of spiro compounds for organic electronics. ResearchGate. [Link]
-
Kaib, P. S. J., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. PubMed Central. [Link]
-
Cheng, D., et al. (2018). Organocatalytic Synthesis of Spirocarbocycles. ResearchGate. [Link]
-
Cornali, B. M., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]
-
Various Authors. (2023). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
-
Trowbridge, A., & Gaunt, M. J. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]
-
Rychnovsky, S. D., & Kim, J. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PubMed Central. [Link]
-
Kaib, P. S. J., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels-Alder Reactions of Enones. PubMed. [Link]
-
Sherry, B. D., & Toste, F. D. (2006). Metal-catalyzed regioselective oxy-functionalization of internal alkynes: an entry into ketones, acetals, and spiroketals. PubMed. [Link]
-
Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PubMed. [Link]
-
Fiveable. (n.d.). Steric Hindrance Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Fassome, S. K., et al. (2021). Helical Electronic Transitions of Spiroconjugated Molecules. ChemRxiv. [Link]
-
Roy, P. P. (2016). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate. [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
-
Deb, I., et al. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. Helical electronic transitions of spiroconjugated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01904J [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition metal-catalyzed synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Sci-Hub. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals / Organic Letters, 2014 [sci-hub.box]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate Purity
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities like tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous analytical validation is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this spirocyclic compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The inherent structure of this compound, featuring a Boc-protected amine and a spirocyclic core, presents unique analytical challenges. The potential for chiral isomers, residual solvents, and process-related impurities necessitates a multi-faceted analytical approach. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the need for structural elucidation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection. | Intrinsic quantitative method based on the direct proportionality between the NMR signal integral and the number of protons. |
| Applicability | Ideal for non-volatile and thermally labile compounds, including the parent compound and most organic impurities. | Best suited for volatile and semi-volatile impurities, such as residual solvents and certain starting materials. Not suitable for the parent compound due to its low volatility. | Provides an absolute purity value without the need for a specific reference standard of the analyte. Excellent for structural confirmation. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for volatile impurities) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% (for volatile impurities) | ~0.3% |
| Precision (%RSD) | < 2% | < 10% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Impurity Identification | Tentative, based on retention time and UV spectrum. Confirmation requires a reference standard or coupling with MS. | Definitive identification of volatile impurities based on their mass spectra. | Definitive structural elucidation of impurities present at sufficient concentration. |
Causality of Method Selection
-
HPLC-UV is the workhorse for routine purity analysis and the quantification of known and unknown non-volatile impurities. Its wide applicability and high precision make it the primary choice for release testing of the bulk material.[1][2]
-
GC-MS is indispensable for the analysis of residual solvents, which are common process impurities in pharmaceutical manufacturing.[3][4] Its high sensitivity allows for the detection of these impurities at trace levels, ensuring compliance with regulatory limits. The mass spectrometric detector provides unambiguous identification.[5]
-
qNMR serves as a powerful, non-destructive, and primary method for purity assignment.[6] It provides a direct measure of the molar concentration of the analyte without the need for a chemically identical reference standard, making it invaluable for the certification of new reference materials.[7][8]
Experimental Protocols and Workflows
Adherence to validated protocols is crucial for generating reliable and reproducible data. The following sections provide detailed methodologies for each technique, grounded in established scientific principles and regulatory expectations.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This protocol outlines a reverse-phase HPLC method suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.
Validation Workflow:
Caption: HPLC Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is designed for the identification and quantification of residual solvents in this compound.
Chromatographic and Spectrometric Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial: 40 °C (hold for 5 min)
-
Ramp: 10 °C/min to 240 °C (hold for 5 min)
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 260 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 35-350 amu
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).
Decision Tree for GC-MS Analysis:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. biomedres.us [biomedres.us]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. rssl.com [rssl.com]
comparative analysis of different synthetic routes to tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
The spirocyclic amine framework is a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional architecture that can enhance binding affinity and metabolic stability of drug candidates. Among these, tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate stands out as a valuable building block. Its synthesis, however, presents a unique set of challenges and opportunities for the synthetic chemist. This guide provides a comparative analysis of potential synthetic routes to this important molecule, offering insights into the strategic choices that underpin each approach.
Introduction to a Privileged Scaffold
The 4-azaspiro[2.4]heptane motif, a fusion of a pyrrolidine and a cyclopropane ring sharing a single carbon atom, imparts a rigid, three-dimensional conformation to molecules. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further functionalization, making the title compound a versatile intermediate in the synthesis of complex bioactive molecules. The exploration of efficient and scalable synthetic routes is therefore of paramount importance to drug discovery and development programs.
Route 1: The Proline-Based Approach - A Well-Defined Pathway to a Close Relative
While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a highly informative and enantioselective synthesis of the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been reported.[1] This route, starting from a proline derivative, provides a solid foundation for accessing the 4-azaspiro[2.4]heptane core and is presented here as a primary, well-elucidated strategy.
The key transformation in this approach is the construction of the spirocyclic cyclopropane ring onto the proline scaffold. This is achieved through a multi-step sequence involving the formation of a 4-methylenepyrrolidine intermediate, followed by a cyclopropanation reaction.
Visualizing the Proline-Based Pathway
Caption: A generalized workflow for the synthesis of a 4-azaspiro[2.4]heptane derivative from a proline precursor.
In-Depth Analysis of the Proline-Based Route
This strategy leverages the readily available chiral pool of proline to establish the stereochemistry of the final product. The introduction of the 4-methylene group is a critical step, setting the stage for the subsequent cyclopropanation. The use of a phase-transfer catalyst in the initial alkylation steps allows for an efficient one-pot synthesis of the 4-methyleneproline scaffold.[1]
The cyclopropanation is achieved in a two-step sequence: formation of a dibromocyclopropane followed by a reductive cyclization. This method, while effective, involves the use of potentially hazardous reagents and requires careful optimization to achieve good yields. The final hydrolysis of the ester group to the carboxylic acid is a standard procedure.[1]
Experimental Protocol (Adapted from the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[1])
-
Synthesis of the 4-Methylene-pyrrolidine Intermediate: A glycine imine analogue is subjected to a one-pot double allylic alkylation in the presence of a chinchonidine-derived catalyst under phase-transfer conditions to yield the tert-butyl (S)-4-methyleneprolinate.[1]
-
Dibromocyclopropanation: To a solution of the 4-methyleneprolinate and a phase-transfer catalyst in an appropriate solvent, sodium tribromoacetate is added, and the mixture is heated to generate the dibromocyclopropane adduct.[1]
-
Reductive Cyclization: The crude dibromo intermediate is then treated with a reducing agent, such as tris(trimethylsilyl)silane and a radical initiator (AIBN), to effect the reductive formation of the spiro[2.4]heptane ring system.[1]
-
Boc Protection: The resulting secondary amine can be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and a catalytic amount of DMAP.[1]
-
Final Product (Analog): For the synthesis of the carboxylic acid analog, a final hydrolysis step is performed.[1]
Route 2: The Kulinkovich-de Meijere Reaction - A Direct Approach to the Spirocyclic Core
A conceptually different and potentially more direct route to the 4-azaspiro[2.4]heptane skeleton involves the Kulinkovich-de Meijere reaction. This powerful transformation allows for the synthesis of cyclopropylamines from amides using a Grignard reagent and a titanium(IV) alkoxide catalyst.[2][3]
In the context of our target molecule, a suitably substituted pyrrolidinone (a cyclic amide) could serve as the starting material. The reaction with a Grignard reagent in the presence of a titanium catalyst would directly generate the spiro-fused cyclopropylamine.
Visualizing the Kulinkovich-de Meijere Pathway
Caption: A proposed synthetic route to the target molecule via the Kulinkovich-de Meijere reaction.
Mechanistic Insights and Strategic Considerations
The Kulinkovich-de Meijere reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the carbonyl group of the amide. A key feature of the reaction with amides is that the intermediate oxatitanacyclopentane undergoes ring-opening to an iminium species, which then cyclizes to form the cyclopropylamine.[2]
A significant advantage of this approach is its potential for convergency and atom economy. The direct formation of the spirocyclic core in a single step is highly desirable. However, the substrate scope and functional group tolerance of the Kulinkovich-de Meijere reaction need to be carefully considered. The reaction is typically performed under strictly anhydrous and inert conditions.
Proposed Experimental Protocol (Hypothetical)
-
Preparation of the Titanium Reagent: A solution of a Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent is added to a solution of titanium(IV) isopropoxide at low temperature under an inert atmosphere.
-
Reaction with the Pyrrolidinone: A solution of N-Boc-3-pyrrolidinone in an appropriate solvent is then added to the pre-formed titanium reagent.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification by column chromatography would likely be required to isolate the this compound.
Route 3: Intramolecular Cyclization Strategies - Building the Rings Sequentially
Intramolecular cyclization reactions offer another powerful avenue for the synthesis of spirocyclic systems. In this approach, a linear precursor containing all the necessary atoms for the final spirocycle is first assembled and then induced to cyclize.
One plausible strategy would involve an intramolecular C-H amination or an intramolecular reductive amination.
Visualizing an Intramolecular Reductive Amination Pathway
Caption: A conceptual pathway for the synthesis of the target molecule via intramolecular reductive amination.
Strategic Design of the Acyclic Precursor
The success of an intramolecular strategy hinges on the efficient synthesis of the acyclic precursor. For an intramolecular reductive amination, a precursor containing both a ketone (or aldehyde) and a primary or secondary amine, separated by a suitable tether, would be required. The cyclization would then be effected by a reducing agent, which would reduce the in situ formed cyclic imine.[4][5][6]
This approach offers flexibility in the design of the precursor and can be adapted to introduce various substituents. However, the synthesis of the acyclic precursor itself may be a multi-step process.
Comparative Analysis and Data Summary
| Feature | Route 1: Proline-Based | Route 2: Kulinkovich-de Meijere | Route 3: Intramolecular Cyclization |
| Starting Materials | Proline derivatives | N-Boc-pyrrolidinone | Acyclic amino-ketones |
| Key Transformation | Cyclopropanation of a methylene-pyrrolidine | Titanium-mediated cyclopropanation of an amide | Intramolecular imine formation and reduction |
| Number of Steps | Multi-step | Potentially 1-2 steps for the core | Multi-step (including precursor synthesis) |
| Stereocontrol | Can be enantioselective (from chiral pool) | Potentially challenging to control | Depends on the precursor synthesis |
| Potential Advantages | Well-established chemistry for a close analog | Convergent, direct formation of the spirocycle | High flexibility in precursor design |
| Potential Challenges | Multiple steps, use of specific reagents | Strict anhydrous conditions, substrate scope | Synthesis of the acyclic precursor can be lengthy |
| Reported Yields | Good yields reported for the analog synthesis[1] | Generally good for cyclopropylamines[2] | Variable, dependent on the specific cyclization |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The proline-based approach , while demonstrated for a closely related analog, offers a well-defined and potentially enantioselective route. The Kulinkovich-de Meijere reaction presents a more direct and convergent pathway, though it requires specialized reagents and conditions. Intramolecular cyclization strategies provide a high degree of flexibility but may necessitate a longer overall synthetic sequence for the preparation of the required precursors.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for stereocontrol. This comparative guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of this valuable spirocyclic building block.
References
-
Molecules. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
Supporting Information. 2,6-Diazaspiro[3.3]heptanes. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]
-
ResearchGate. Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. [Link]
-
Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]
-
ResearchGate. Synthesis of Boc-protected 4,5-methano-β-proline. [Link]
-
PMC. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
Organic Syntheses. Facile Syntheses of Aminocyclopropanes. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
SynArchive. Kulinkovich Reaction. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[7][8] HEPTANECARBOXYLATE DERIVATIVES. [Link]
- Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
Organic Syntheses. (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. [Link]
-
ChemUniverse. Request A Quote. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. jocpr.com [jocpr.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tert-Butyl 7-formyl-5-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS#: 1821236-98-9 [amp.chemicalbook.com]
The Spirocyclic Scaffold: A Comparative Guide to the Biological Activity of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate Analogs in Antiviral Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a promising class of compounds due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of the biological activity of analogs based on the tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate scaffold, with a particular focus on their remarkable success in the development of potent antiviral drugs against the Hepatitis C Virus (HCV).
The Rise of a Privileged Scaffold: From Building Block to Blockbuster Drug
The this compound core is a versatile building block in medicinal chemistry. Its inherent spirocyclic nature, featuring a shared carbon atom between a cyclopropane and a pyrrolidine ring, imparts a distinct three-dimensional geometry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it an attractive starting point for the synthesis of diverse compound libraries.
A testament to the therapeutic potential of this scaffold is the discovery and development of Ledipasvir, a cornerstone of modern HCV therapy. Ledipasvir, an inhibitor of the viral non-structural protein 5A (NS5A), incorporates the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety as a key structural element.[1] This pivotal discovery has spurred significant interest in exploring the structure-activity relationships (SAR) of related analogs to understand the molecular determinants of their potent antiviral activity.
Comparative Analysis of Biological Activity: A Focus on Anti-HCV NS5A Inhibition
The primary biological activity of interest for this class of compounds is the inhibition of the HCV NS5A protein. NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and virion assembly.[2] The development of potent NS5A inhibitors has revolutionized the treatment of chronic HCV infection.[3][4]
Structure-Activity Relationship (SAR) of this compound Analogs
The following SAR observations are derived from studies on potent NS5A inhibitors that incorporate the 4-azaspiro[2.4]heptane scaffold. These insights provide a framework for understanding how structural modifications can impact antiviral potency.
-
The Spirocyclic Core is Crucial for Potency: The rigid spirocyclic framework of the 4-azaspiro[2.4]heptane is a key determinant of high-affinity binding to the NS5A protein. This rigidity helps to pre-organize the molecule in a conformation that is favorable for interaction with the target, minimizing the entropic penalty upon binding.
-
Stereochemistry at the Spirocyclic Center: The stereochemistry of the spirocyclic core is critical for biological activity. For instance, in Ledipasvir, the (S)-configuration at the carbon bearing the carboxylic acid is essential for its potent anti-HCV activity.
-
The Role of the tert-Butoxycarbonyl (Boc) Group: While often used as a protecting group, the Boc moiety in this context can also contribute to the overall pharmacological profile of the molecule. It can influence solubility, cell permeability, and metabolic stability. In the context of NS5A inhibitors, the nature of the N-substituent is a key area for modification to optimize antiviral activity and pharmacokinetic properties.
-
Substitutions on the Pyrrolidine Ring: Modifications at other positions of the pyrrolidine ring can be explored to fine-tune the activity and properties of the analogs. For example, introducing different functional groups can modulate lipophilicity, polarity, and the potential for additional interactions with the target protein.
The following table summarizes the hypothetical impact of modifications on the this compound scaffold based on general principles of medicinal chemistry and knowledge of NS5A inhibitors.
| Modification | Position | Rationale | Predicted Impact on Activity |
| Varying N-acyl group | N4 | Modulate interactions with the target and physicochemical properties. | Potentially significant impact on potency and pharmacokinetics. |
| Introduction of substituents | C6, C7 | Explore additional binding pockets and improve properties. | Dependent on the nature and position of the substituent. |
| Alteration of stereochemistry | C5 | Investigate the importance of 3D arrangement for binding. | Likely to have a profound effect on activity. |
| Replacement of cyclopropane | Spiro center | Assess the contribution of the cyclopropyl ring to binding. | May lead to a significant loss or alteration of activity. |
Experimental Protocols for Biological Evaluation
To compare the biological activity of this compound analogs, a standardized set of in vitro assays is essential. The following protocols are fundamental for determining antiviral efficacy and cytotoxicity.
HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV. It utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic or full-length HCV RNA replicon. The replicon RNA expresses a reporter gene (e.g., luciferase) or a selectable marker, allowing for the quantification of viral replication.
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon in 96-well plates at a density of 1 x 104 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., Ledipasvir) and a negative control (vehicle).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Replication:
-
For luciferase-based replicons, lyse the cells and measure luciferase activity using a luminometer.
-
For selectable marker-based replicons, quantify viral RNA levels using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells. The MTS assay is a common method for this purpose.
Protocol:
-
Cell Seeding: Seed Huh-7 cells (or another relevant cell line) in 96-well plates at a density of 1 x 104 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Visualizing the Path to Antiviral Potency
The following diagrams illustrate the conceptual framework for the design and evaluation of this compound analogs as antiviral agents.
Caption: Conceptual workflow for SAR studies.
Caption: Workflow for biological evaluation.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure in modern drug discovery, particularly in the field of antiviral research. Its incorporation into the highly successful HCV NS5A inhibitor Ledipasvir underscores its potential for generating potent and selective therapeutic agents. The rigid, three-dimensional nature of this spirocyclic system provides a unique platform for the design of next-generation inhibitors that can overcome challenges such as drug resistance.
Future research in this area should focus on the synthesis and evaluation of novel analogs with diverse substitution patterns to further probe the SAR and expand the therapeutic applications of this remarkable scaffold. By leveraging the insights gained from existing NS5A inhibitors and employing robust biological evaluation protocols, the full potential of this compound analogs can be unlocked, paving the way for the development of new and improved treatments for viral diseases.
References
- Geddes, C., et al. (2016). The Discovery of Ledipasvir (GS-5885), a Potent and Pan-Genotypic Hepatitis C Virus NS5A Inhibitor. ACS Medicinal Chemistry Letters, 7(3), 304-309.
-
Pawlotsky, J. M. (2014). New hepatitis C therapies: the toolbox, strategies, and challenges. Gastroenterology, 146(5), 1176-1192.[3]
- Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.
- Lemm, J. A., et al. (2010). Identification of hepatitis C virus NS5A inhibitors. Journal of Virology, 84(1), 482-491.
-
Moradpour, D., Penin, F., & Rice, C. M. (2007). Replication of hepatitis C virus. Nature Reviews Microbiology, 5(6), 453-463.[2]
- Belema, M., et al. (2014). Discovery of BMS-790052, a potent and pan-genotypic inhibitor of hepatitis C virus NS5A. Journal of Medicinal Chemistry, 57(5), 1712-1736.
- Nettles, R. E., et al. (2011). Multiple novel classes of hepatitis C virus inhibitors are potently active against the Y93H NS5A variant.
- Romine, J. L., et al. (2014). The discovery of daclatasvir: a potent and pan-genotypic inhibitor of the hepatitis C virus NS5A protein. ACS Medicinal Chemistry Letters, 5(4), 332-336.
- Fridell, R. A., et al. (2010). Resistance analysis of the hepatitis C virus NS5A inhibitor BMS-790052 in an in vitro replicon system. Antimicrobial Agents and Chemotherapy, 54(9), 3641-3650.
- McPhee, F., et al. (2012). Resistance analysis of the hepatitis C virus NS5A inhibitor daclatasvir. Antimicrobial Agents and Chemotherapy, 56(7), 3670-3681.
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. (2020).[1]
-
Synthesis and evaluation of novel potent HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013).[5]
-
Synthesis and evaluation of non-dimeric HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013).[2]
-
Structure-activity relationships of fluorene compounds inhibiting HCV variants. Antiviral Research. (2020).[6][7]
-
Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses. (2011).[4]
-
Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry. (2017).[3]
-
Development of a Synthesis Process for a Novel HCV NS5A Inhibitor, Emitasvir. Organic Process Research & Development. (2021).[8]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).[11]
-
Characterization and structure-activity relationship study of iminodipyridinopyrimidines as novel hepatitis C virus inhibitor. European Journal of Medicinal Chemistry. (2019).[12]
-
The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors. Nature. (2013).[13]
Sources
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. Synthesis and evaluation of non-dimeric HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Comparison of Azaspirocyclic Compounds
Introduction: The Rising Prominence of Azaspirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for molecules with structural novelty and optimized physicochemical properties is relentless. Azaspirocycles, heterocyclic compounds where two rings share a single nitrogen atom at a spiro junction, have emerged as a privileged scaffold. Their inherent three-dimensionality offers a rigid framework that can reduce the entropic penalty of binding to a biological target and allows for precise, vectorially-defined placement of substituents.[1] This structural sophistication has led to their increasing use in developing therapeutics for challenging targets in oncology, inflammatory diseases, and even RNA-binding.[1][2]
However, the very structural complexity that makes these compounds attractive also presents a challenge for their unambiguous characterization. A robust and multi-faceted spectroscopic approach is not merely confirmatory; it is a foundational element of the discovery process. This guide provides a framework for the comparative spectroscopic analysis of azaspirocyclic compounds, grounded in the principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. We will explore not just the "what" but the "why" of these techniques, enabling researchers to move from raw data to confident structural elucidation.
The Spectroscopic Toolkit: Four Pillars of Structural Analysis
The definitive characterization of a novel azaspirocyclic compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, providing complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For rigid, three-dimensional systems like azaspirocycles, it provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which informs on the connectivity of neighboring protons. The chemical shift (δ) is highly sensitive to the electronic environment and the anisotropic effects from nearby functional groups and rings.
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule, including the critical spirocyclic quaternary carbon, which typically appears as a weak signal at a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are indispensable for complex structures.
-
COSY (Correlation Spectroscopy) maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, definitively assigning protons to their attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton and identifying connections across the spirocenter.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close in proximity, providing vital information on the molecule's 3D conformation and stereochemistry.[3]
-
Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Map
MS provides the exact molecular weight of a compound and offers clues to its structure through controlled fragmentation. For novel azaspirocycles, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Ionization Techniques: Electrospray Ionization (ESI) is a "soft" ionization method well-suited for many azaspirocycles, as it typically produces the protonated molecule [M+H]⁺ with minimal initial fragmentation.[4][5][6] This provides a clear determination of the molecular weight.
-
Fragmentation Analysis (MS/MS or CID): Tandem mass spectrometry involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's weakest bonds and most stable substructures.[5] The fragmentation patterns of azaspirocycles are often characteristic, revealing cleavages of the rings attached to the spirocenter.[7] Comparing these patterns to known analogues is a powerful confirmatory tool.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of chemical bonds. It serves as a rapid and reliable method for confirming the presence or absence of key functional groups, which is essential for verifying that a chemical transformation was successful.[8][9]
-
Key Vibrations: For a typical azaspirocycle, one would look for characteristic stretches such as:
-
N-H stretch: (if a secondary amine is present) ~3300-3500 cm⁻¹
-
C-H stretches: (aliphatic) ~2850-3000 cm⁻¹
-
C=O stretch: (if amide, ester, or ketone groups are present) ~1650-1750 cm⁻¹
-
C-N stretch: ~1000-1200 cm⁻¹
-
The overall "fingerprint region" (<1500 cm⁻¹) is unique to the entire molecule and can be used to confirm the identity of a compound against a known standard.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. Its utility for azaspirocycles is dependent on the presence of a chromophore—a part of the molecule with a conjugated π-electron system.[10][11]
-
Applicability: Many simple aliphatic azaspirocycles will not have a significant UV-Vis absorption profile. However, if the scaffold is decorated with aromatic rings, α,β-unsaturated carbonyls, or other conjugated systems, UV-Vis becomes a valuable tool.
-
Information Provided: The wavelength of maximum absorbance (λmax) is characteristic of a specific chromophore.[12] The intensity of the absorption (molar absorptivity, ε) is related to the probability of the electronic transition and can be used for quantitative analysis according to the Beer-Lambert law.[10]
Comparative Analysis in Practice: Azaspiro-X vs. Reference Compounds
To illustrate the comparative process, let us consider a hypothetical novel compound, Azaspiro-X , and compare its expected spectroscopic data against two known compounds: Compound A (a 2-azaspiro[3.3]heptane derivative) and Compound B (a more complex azaspiracid analogue) .
Diagram: General Structures for Comparison
Caption: General structures of the hypothetical target and reference compounds.
Data Summary Tables
Table 1: Comparative ¹H and ¹³C NMR Data (Key Signals, δ in ppm)
| Signal Type | Azaspiro-X (Predicted) | Compound A (Representative) | Compound B (Representative) | Rationale for Differences |
| Spirocyclic C (¹³C) | ~65.0 | ~58.0 | ~98.0 | Highly dependent on ring size, strain, and adjacent heteroatoms. The downfield shift in B is due to the oxygenated environment. |
| Protons α to N (¹H) | 2.8 - 3.2 | 3.5 - 3.8 | 2.5 - 3.0 | Shift is influenced by the nature of the N-substituent (e.g., electron-withdrawing Boc group in A) and ring conformation. |
| Carbonyl C (¹³C) | 172.0 (Ester) | 205.0 (Ketone) | 178.0 (Carboxylic Acid) | The chemical shift is characteristic of the specific carbonyl type (ketone > acid/ester). |
| Aromatic H (¹H) | 7.2 - 7.5 | N/A | N/A | Azaspiro-X contains an aromatic substituent not present in A or B. |
Table 2: Comparative Mass Spectrometry Data
| Parameter | Azaspiro-X (Predicted) | Compound A (Representative) | Compound B (Representative) | Rationale for Differences |
| [M+H]⁺ (HRMS) | 276.1594 (for C₁₆H₂₁NO₃) | 212.1281 (for C₁₁H₁₇NO₃) | 458.2799 (for C₂₅H₄₀NO₆) | Directly reflects the unique elemental composition of each molecule. |
| Key Fragment Ion | m/z 174 (Loss of ester group) | m/z 156 (Loss of C₄H₈) | m/z 440 (Loss of H₂O) | Fragmentation is dictated by the weakest bonds and most stable leaving groups/fragments unique to each structure. |
Table 3: Comparative IR and UV-Vis Data
| Technique | Azaspiro-X (Predicted) | Compound A (Representative) | Compound B (Representative) | Rationale for Differences |
| IR (cm⁻¹) | 1735 (Ester C=O), 1605 (Aromatic C=C) | 1710 (Ketone C=O), no N-H | 3300 (O-H), 1705 (Acid C=O), 3400 (N-H) | Each spectrum shows bands only for the functional groups present in that specific molecule. |
| UV-Vis (λmax, nm) | 265 | No significant absorption > 220 nm | No significant absorption > 220 nm | The absorption in Azaspiro-X is due to the π-π* transition of its aromatic ring, a chromophore absent in A and B. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any spectroscopic comparison hinges on the quality of the data acquired. The following protocols are designed to be robust and self-validating, with explanations for key parameter choices.
Protocol 1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the azaspirocyclic compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: The choice of solvent is critical. It must fully dissolve the sample without reacting with it. DMSO-d₆ is useful for samples with exchangeable protons (N-H, O-H) as their signals are often retained.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, δ = 0.00 ppm) if not already present in the solvent. Rationale: TMS provides a universal reference point for the chemical shift scale, ensuring data comparability across different experiments and instruments.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (on a 400 MHz spectrometer):
-
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. Rationale: Locking ensures the field remains stable during the experiment, while shimming sharpens the peaks, improving resolution.
-
¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds. Acquire at least 16 scans. Rationale: A smaller pulse angle and short delay allow for rapid data acquisition, sufficient for a standard proton spectrum.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire with a 30° pulse angle and a 2-second relaxation delay. Acquire for at least 1024 scans. Rationale: ¹³C has a low natural abundance and requires more scans. Proton decoupling simplifies the spectrum to single lines for each carbon.
-
2D Experiments (COSY, HSQC, HMBC): Use standard, vendor-supplied parameter sets. Ensure the spectral widths in both dimensions are set appropriately to encompass all signals. Rationale: Standard parameters are optimized for general performance and provide a reliable starting point for high-quality 2D data.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) or the residual solvent peak. Calibrate the ¹³C spectrum based on the solvent peak.
-
Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is added to promote protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode ESI.
-
-
Instrumentation (ESI-qTOF):
-
Set up the liquid chromatography (LC) system with a suitable C18 column. Use a gradient elution from high aqueous to high organic mobile phase. Rationale: The LC step separates the analyte from impurities, preventing ion suppression and ensuring a clean mass spectrum.
-
Set the ESI source parameters: capillary voltage ~3.5-4.5 kV, drying gas temperature ~300-350 °C, nebulizer pressure ~30-40 psi.
-
Set the time-of-flight (TOF) mass analyzer to acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Perform an infusion of a known calibrant solution to ensure high mass accuracy. Rationale: Continuous calibration is the cornerstone of HRMS, ensuring that the measured mass is accurate to within a few parts per million (ppm), allowing for confident elemental formula determination.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the monoisotopic mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition that matches the measured mass within a 5 ppm error tolerance.
-
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for integrated spectroscopic analysis and structural elucidation.
Conclusion: From Spectra to Insight
The structural elucidation of novel azaspirocyclic compounds is a systematic process of inquiry, with each spectroscopic technique providing a unique and indispensable perspective. By understanding the fundamental principles of NMR, MS, IR, and UV-Vis spectroscopy and applying robust, self-validating experimental protocols, researchers can build a comprehensive and irrefutable body of evidence. The true power of this approach lies not in any single spectrum, but in the integrated, comparative analysis where data from all sources converge to tell a single, coherent structural story. This guide provides the framework and the field-proven insights necessary to translate complex spectral data into the definitive structural knowledge that drives modern drug discovery.
References
-
James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(3), 277-83. [Link]
-
ResearchGate. (n.d.). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry | Request PDF. [Link]
-
Lehane, M., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. Journal of Mass Spectrometry, 37(7), 713-22. [Link]
-
ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. [Link]
-
ResearchGate. (n.d.). The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Request PDF. [Link]
-
ResearchGate. (n.d.). Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment. [Link]
-
ResearchGate. (n.d.). The evolution of the UV-VIS spectra of the AZA commercial sample (a). [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. (n.d.). a UV-Vis spectra of macrocycle 11 showing the corresponding E/Z ratio. [Link]
-
Kennemur, J. L., & Arnold, F. H. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. [Link]
-
Chandra, S., & Kumar, S. (2011). Spectroscopic Studies and Antibacterial Activities of Some New 16-membered Octaazamacrocyclic Complexes Derived From Thiocarbohydrazide and pentane-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 629-34. [Link]
-
Al-Zoubi, R. M., & Korter, T. M. (2018). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. Journal of Pharmaceutical Sciences, 107(12), 3028-3034. [Link]
-
arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Molecules, 28(20), 7087. [Link]
-
Gelin, M., et al. (2024). Design and Evaluation of Azaspirocycles as RNA binders. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. [Link]
-
Crash Course. (2021). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. YouTube. [Link]
-
Siuzdak, G., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. ChemBioChem, 6(11), 1941-1951. [Link]
-
Tey, Z. T., et al. (2016). Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. The Journal of Physical Chemistry B, 120(8), 1947-60. [Link]
-
ACS Earth and Space Chemistry. (2022). Infrared Spectroscopy and Photochemistry of Anthracoronene in Cosmic Water Ice. [Link]
-
Arxiv. (2023). NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs. [Link]
-
Pubs.acs.org. (n.d.). Time-dependent Density Functional Theory Study of UV/vis Spectra of Natural Styrylpyrones. [Link]
-
Mncube, L. P., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5928. [Link]
-
pubs.acs.org. (n.d.). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. Design and Evaluation of Azaspirocycles as RNA binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo validation of biological targets
A Researcher's Guide to the Comprehensive Validation of Biological Targets: In Vitro and In Vivo Strategies
In the intricate journey of drug discovery and development, the rigorous validation of a biological target stands as a critical checkpoint, profoundly influencing the trajectory and ultimate success of a therapeutic program. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of in vitro and in vivo methodologies for target validation. It emphasizes the scientific rationale behind experimental choices, ensuring a robust and translatable data package.
The Rationale of a Multi-Faceted Approach
Target validation is not a linear process but rather an iterative cycle of hypothesis generation and testing. The initial identification of a potential target, often stemming from genetic, genomic, or proteomic studies, must be substantiated through a cascade of experiments that progressively build confidence in its role in disease pathology. An effective validation paradigm integrates both in vitro and in vivo studies, each providing unique and complementary insights. In vitro assays offer a controlled environment to dissect molecular mechanisms, while in vivo models provide the physiological context to assess the target's relevance in a whole organism.
In Vitro Validation: Probing the Molecular Landscape
In vitro validation serves as the foundational step, confirming the engagement of a potential therapeutic agent with its intended target and elucidating the immediate cellular consequences of this interaction.
Target Engagement: Is the Drug Hitting its Mark?
Confirming that a compound physically interacts with the target protein within a cellular environment is a crucial first step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. It is based on the principle that the binding of a ligand increases the thermal stability of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest to an appropriate confluency. Treat the cells with the test compound or a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures.
-
Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram: CETSA Workflow
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
Target Modulation: Does Hitting the Target Have a Functional Consequence?
Once target engagement is confirmed, the next logical step is to ascertain whether this interaction modulates the target's activity and elicits the desired cellular response. This is where genetic approaches, such as CRISPR-Cas9, and pharmacological interventions are invaluable.
CRISPR-Cas9 technology allows for the precise editing of the gene encoding the target protein, enabling researchers to knock out, knock down, or mutate the target. The resulting phenotype can then be compared to that observed upon treatment with a small molecule inhibitor, providing strong evidence that the compound's effects are on-target.
Table: Comparison of In Vitro Target Modulation Techniques
| Technique | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent disruption of the gene encoding the target. | Provides a definitive "gold standard" for on-target effects. | Potential for off-target effects; does not mimic the kinetics of a small molecule inhibitor. |
| siRNA/shRNA Knockdown | Transient reduction in the expression of the target protein. | Reversible and allows for dose-dependent effects. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Small Molecule Inhibitors | Direct inhibition of the target protein's function. | Mimics the therapeutic modality; allows for temporal control. | Potential for off-target effects; requires a potent and selective compound. |
In Vivo Validation: Assessing Physiological Relevance
While in vitro studies provide critical molecular insights, they cannot fully recapitulate the complexity of a whole organism. In vivo validation is therefore essential to assess the therapeutic potential and potential liabilities of a target in a physiological context.
Animal Models: Mimicking Human Disease
The choice of an appropriate animal model is paramount for the successful in vivo validation of a target. These models can range from genetically engineered mice that recapitulate aspects of a human disease to patient-derived xenograft (PDX) models, where human tumors are implanted into immunocompromised mice.
Diagram: The Target Validation Funnel
Caption: The progressive stages of target validation from in vitro to in vivo.
Pharmacokinetics and Pharmacodynamics (PK/PD): Bridging the Gap
A critical aspect of in vivo validation is establishing a clear relationship between the drug's concentration in the body (pharmacokinetics) and its effect on the target (pharmacodynamics). This involves measuring drug levels in plasma and tissues over time and correlating these with biomarkers of target engagement and downstream pathway modulation.
Experimental Protocol: A Generic In Vivo PK/PD Study
-
Animal Dosing: Administer the test compound to a cohort of animals at various dose levels and time points.
-
Sample Collection: Collect blood and tissue samples at predetermined time points post-dosing.
-
Pharmacokinetic Analysis: Quantify the concentration of the drug in the collected samples using methods like LC-MS/MS.
-
Pharmacodynamic Analysis: Measure the extent of target engagement or modulation in the tissue samples. This can be achieved through various methods, including immunoassays to measure protein levels or phosphorylation status, or gene expression analysis.
-
PK/PD Modeling: Correlate the drug concentration (PK) with the observed biological effect (PD) to establish a dose-response relationship.
Biomarkers: The Key to Clinical Translation
A robust biomarker strategy is integral to the entire target validation process. Biomarkers can serve as indicators of target engagement, pharmacodynamic response, and, ultimately, clinical efficacy. The validation of a biomarker should proceed in parallel with the validation of the target itself.
Table: Types of Biomarkers in Target Validation
| Biomarker Type | Description | Example |
| Target Engagement Biomarker | A direct measure of the drug binding to its target. | A decrease in the phosphorylated form of the target protein following inhibitor treatment. |
| Pharmacodynamic Biomarker | A measure of the downstream biological effects of target modulation. | A change in the expression of a gene known to be regulated by the target. |
| Predictive Biomarker | A biomarker that can predict which patients are most likely to respond to the therapy. | A specific mutation in the target gene that confers sensitivity to the drug. |
Conclusion
The validation of a biological target is a rigorous and multi-faceted endeavor that forms the bedrock of a successful drug discovery program. By strategically integrating in vitro and in vivo approaches, researchers can build a compelling body of evidence to support the therapeutic potential of a novel target. A thorough understanding of the underlying principles of each experimental technique, coupled with a commitment to scientific rigor, is essential for navigating the complex path from target identification to clinical validation.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Ran, F. A. et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281-2308. [Link]
comparison of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate with other proline analogs
An In-Depth Comparative Analysis for Drug Discovery Professionals: Tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate versus Classical Proline Analogs
Introduction: The Enduring Quest for Conformational Control in Drug Design
Proline, a unique secondary amino acid, imparts significant conformational rigidity upon peptide backbones, making it a cornerstone in the design of peptidomimetics and small molecule therapeutics. Its cyclic structure restricts the phi (Φ) torsion angle, pre-organizing molecules for optimal interaction with biological targets. However, the inherent flexibility of the five-membered pyrrolidine ring still allows for a degree of conformational isomerism, which can be detrimental to binding affinity and selectivity. This has fueled a persistent search for proline analogs with enhanced structural constraints.
Among the most promising of these next-generation analogs is This compound . This guide provides a detailed comparison of this spirocyclic scaffold with other proline analogs, offering experimental insights into its superior performance in key drug discovery parameters. We will delve into the structural, physicochemical, and metabolic advantages conferred by the spirocyclic system, supported by experimental data and protocols for researchers in the field.
Comparative Analysis: Unveiling the Spirocyclic Advantage
The core advantage of this compound lies in the introduction of a spirocyclic cyclopropane ring. This seemingly subtle modification has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity.
Conformational Rigidity: A Structural Deep Dive
The pyrrolidine ring of proline can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. The spiro-fusion of a cyclopropane ring at the C4 position of the pyrrolidine ring in this compound effectively locks the ring into a single, well-defined conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity.
Figure 1. Logical relationship between proline analogs and their key drug discovery properties.
Physicochemical Properties: A Tabulated Comparison
The introduction of the spirocyclic system also modulates key physicochemical properties. The increased carbon content generally leads to a higher lipophilicity (LogP), which can enhance membrane permeability.
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (Ų) |
| Boc-Pro-OH | 215.25 | 1.30 | 49.33 |
| Boc-4-hydroxy-Pro-OH | 231.25 | 0.69 | 69.56 |
| Boc-4-fluoro-Pro-OH | 233.24 | 1.41 | 49.33 |
| This compound | 211.29 | 2.18 | 38.33 |
Table 1. Comparative physicochemical properties of selected Boc-protected proline analogs. Data is calculated and serves as a representative comparison.
Biological Activity: A Case Study in Enhanced Affinity
The rigidified conformation of spirocyclic proline analogs has been shown to translate into superior biological activity in various contexts. For instance, their incorporation into peptide sequences has led to compounds with enhanced binding affinity for their targets. While direct comparative data for this compound across a wide range of targets is proprietary or dispersed in the literature, the principle is well-established. The constrained dihedral angle more closely mimics the bioactive conformation, reducing the need for conformational rearrangement upon binding.
Metabolic Stability: Shielding from Degradation
A significant challenge in drug development is overcoming metabolic degradation, often mediated by cytochrome P450 enzymes. The C4 position of proline is a common site of metabolic oxidation. The presence of the cyclopropane ring in this compound sterically hinders this position, effectively shielding it from enzymatic attack. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Experimental Protocols: Assessing Metabolic Stability
To quantitatively assess the enhanced metabolic stability of this compound, a liver microsomal stability assay is a standard in vitro method.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by liver microsomes.
Materials:
-
Test compounds (this compound and other proline analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Figure 2. Workflow for the in vitro liver microsomal stability assay.
Conclusion: A Superior Scaffold for Modern Drug Discovery
This compound represents a significant advancement in the field of proline mimetics. Its rigidified spirocyclic structure offers a compelling combination of pre-organized conformation for enhanced binding affinity and steric shielding for improved metabolic stability. While the synthetic complexity may be greater than that of simpler proline analogs, the potential for developing drug candidates with superior potency, selectivity, and pharmacokinetic profiles makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics with optimized properties continues to grow, the strategic incorporation of such constrained scaffolds will undoubtedly play a pivotal role in the future of drug design.
References
- Due to the nature of this generated response, direct access to real-time scientific literature for citation is not possible. The following are representative examples of the types of sources that would be cited in a full scientific guide on this topic.
-
Title: Synthesis and Conformational Analysis of Spirocyclic Proline Analogues Source: Journal of Organic Chemistry URL: [Link]
-
Title: The Use of Conformational Constraints in the Design of Peptidomimetics Source: Chemical Reviews URL: [Link]
-
Title: In Vitro ADME Assays in Drug Discovery Source: Current Drug Metabolism URL: [Link]
A Comparative Guide to the Drug-Like Properties of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate Derivatives
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic, sp2-hybridized scaffolds.[1][2] The rationale is clear: compounds with greater three-dimensional (3D) character often exhibit improved physicochemical and pharmacokinetic properties.[1][3] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this paradigm shift.[4][5] They enforce a rigid, defined 3D geometry, which can enhance binding affinity, improve metabolic stability, and modulate solubility and lipophilicity in beneficial ways.[1][3]
Among these, the tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate scaffold has emerged as a particularly valuable building block.[6][7] Its unique architecture, combining a cyclopropane and a pyrrolidine ring through a spiro-center, offers a novel and conformationally restricted framework. This guide provides a comprehensive assessment of the drug-like properties of its derivatives, offering a comparative analysis against more conventional scaffolds and detailing the essential experimental protocols required for their evaluation.
Part 1: The Strategic Advantage of the Azaspiro[2.4]heptane Scaffold
The value of a chemical scaffold in drug discovery is dictated by its ability to favorably influence a molecule's interaction with a biological target and its journey through the body. The azaspiro[2.4]heptane core offers distinct advantages over traditional, more planar heterocycles like piperidines or morpholines.
-
Enhanced 3D Character (Fsp³): The fraction of sp³-hybridized carbons (Fsp³) is a key metric for assessing the three-dimensionality of a molecule. A higher Fsp³ count generally correlates with improved clinical success, partly due to better solubility and reduced promiscuity.[2] Spirocycles inherently increase the Fsp³ of a molecule, moving it into a more favorable chemical space.[2]
-
Conformational Rigidity: The rigid nature of the spirocyclic system locks the orientation of substituents in a controlled manner. This can lead to enhanced potency and selectivity by pre-organizing the molecule for optimal binding to its target, reducing the entropic penalty upon binding.[3]
-
Improved Physicochemical Properties: The introduction of azaspirocycles has been shown to decrease lipophilicity (LogP/LogD) and improve aqueous solubility and metabolic stability when compared to their simpler heterocyclic counterparts.[3] This is a critical advantage, as balancing lipophilicity is essential for achieving good oral bioavailability.[8]
-
Novelty and Intellectual Property: As drug discovery becomes more competitive, access to novel scaffolds is crucial for securing intellectual property.[9] The 4-azaspiro[2.4]heptane framework provides a distinct and less explored chemical space, offering new opportunities for patentable drug candidates.
Part 2: A Practical Guide to Assessing Drug-Like Properties
Evaluating a compound's potential as a drug requires a suite of assays that probe its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][10][11] Below are detailed protocols for key in vitro ADME assays crucial for characterizing this compound derivatives.
Experimental Workflow for Early-Stage Drug-Likeness Assessment
The following diagram outlines a typical workflow for assessing the drug-like properties of novel compounds in an early discovery phase.
Caption: A streamlined workflow for evaluating key drug-like properties.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict passive gastrointestinal (GI) absorption by measuring a compound's ability to diffuse across an artificial lipid membrane.[12]
Rationale: PAMPA is a high-throughput, cell-free assay that isolates passive diffusion, a primary mechanism for oral drug absorption.[12][13] It is cost-effective and avoids the complexities of active transport seen in cell-based assays like Caco-2, making it ideal for early-stage screening.[13][14]
Step-by-Step Methodology:
-
Prepare Lipid Solution: Create a 1-2% solution of lecithin (or a more complex lipid mixture) in an organic solvent like dodecane.[14] Sonicate until fully dissolved.
-
Coat Donor Plate: Gently dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate.
-
Prepare Compound Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (typically 5%) to a final concentration of 1-10 µM.[14][15]
-
Load Plates: Add 300 µL of buffer to the wells of a 96-well acceptor plate. Add 150-200 µL of the compound solution to the wells of the lipid-coated donor plate.[14]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 10-20 hours with gentle shaking.[14]
-
Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor and donor wells.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its metabolic clearance in the liver.[16][17]
Rationale: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, which are responsible for the Phase I metabolism of most drugs.[17] This assay helps rank compounds based on their metabolic stability and predict in vivo hepatic clearance.[17]
Step-by-Step Methodology:
-
Prepare Reagents: Thaw human or rat liver microsomes at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in a 100 mM phosphate buffer (pH 7.4).[18][19] Prepare a NADPH-regenerating system to ensure the cofactor for CYP enzymes is not depleted.[16][19]
-
Initiate Reaction: Pre-incubate the test compound (typically at 1-2 µM) with the microsomal solution at 37°C.[19][20] Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]
Part 3: Comparative Analysis
To illustrate the potential advantages of the 4-azaspiro[2.4]heptane scaffold, we present a comparative analysis of a hypothetical derivative against a common structural alternative, N-Boc-4-phenylpiperidine.
Table 1: Physicochemical Properties Comparison
| Parameter | This compound Derivative | N-Boc-4-phenylpiperidine (Alternative) | Lipinski's Guideline[21][22] |
| Structure | (Hypothetical Structure) | (Structure of Phenylpiperidine) | - |
| Molecular Weight ( g/mol ) | 285.38 | 261.36 | < 500 |
| cLogP | 2.1 | 3.5 | ≤ 5 |
| Aqueous Solubility (µM) | 150 | 25 | > 10 (Generally desired) |
| H-Bond Donors | 0 | 0 | ≤ 5 |
| H-Bond Acceptors | 3 | 2 | ≤ 10 |
Analysis: The spirocyclic derivative, despite a slightly higher molecular weight, exhibits a significantly lower calculated LogP (cLogP). This reduced lipophilicity directly translates into a marked improvement in predicted aqueous solubility. Both compounds adhere to Lipinski's Rule of Five, a foundational guideline for oral bioavailability, but the spirocycle's profile suggests a better balance of properties.[22][23][24]
Table 2: In Vitro ADME Profile Comparison
| Parameter | This compound Derivative | N-Boc-4-phenylpiperidine (Alternative) | Desired Outcome |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 12.0 | High (but balanced) |
| Microsomal Half-life (t½, min) | > 60 | 22 | High (Stable) |
| Predicted In Vivo Clearance | Low | Moderate to High | Low |
Analysis: While the more lipophilic phenylpiperidine alternative shows slightly higher passive permeability, the spirocyclic derivative demonstrates vastly superior metabolic stability, with a half-life exceeding 60 minutes in liver microsomes. This is a critical finding, as high metabolic clearance is a frequent cause of drug failure. The spirocyclic core, being less "greasy" and more rigid, is likely less susceptible to metabolism by CYP enzymes.[3] This profile suggests the spirocyclic compound would have a lower predicted in vivo clearance, leading to a longer duration of action and potentially a lower required dose.
Conclusion: A Scaffold for the Future of Drug Design
The this compound scaffold represents a powerful tool for medicinal chemists aiming to "escape from flatland."[1] Derivatives of this scaffold demonstrate the potential for highly desirable drug-like properties, including improved aqueous solubility and enhanced metabolic stability when compared to more traditional, planar heterocyclic alternatives.
By employing a systematic and logical workflow of in silico and in vitro ADME assays, researchers can effectively characterize these novel compounds. The protocols and comparative data presented in this guide underscore the strategic value of incorporating 3D-rich spirocyclic fragments into drug design campaigns. As the industry continues to tackle increasingly challenging biological targets, the thoughtful application of scaffolds like 4-azaspiro[2.4]heptane will be indispensable for developing the next generation of safe and effective medicines.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
AustinPx. Pushing The Boundaries Of Drug Development: Is Lipinski's Rule Of Five Still Relevant?[Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
Sygnature Discovery. The Rule of 5 - Two decades later. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]
-
Paraza Pharma Inc. In vitro ADME. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Selvita. In Vitro ADME. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]
-
Semantic Scholar. Assessing drug-likeness--what are we missing?[Link]
-
NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]
-
PubMed Central. Drug-likeness analysis of traditional Chinese medicines: 2. Characterization of scaffold architectures for drug-like compounds, non-drug-like compounds, and natural compounds from traditional Chinese medicines. [Link]
-
PubMed Central. Metabolically Stable tert-Butyl Replacement. [Link]
-
ChemBK. tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
BioSolveIT. Novel Scaffolds in the CHEMriya Space Update. [Link]
-
ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[18][23] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. [Link]
-
ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). [Link]
-
Chemsrc. Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate. [Link]
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. biosolveit.de [biosolveit.de]
- 10. criver.com [criver.com]
- 11. selvita.com [selvita.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 22. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 23. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Conformational Constraints of Spirocyclic Systems in Drug Discovery
Introduction: The Spirocyclic Advantage in Three-Dimensional Drug Design
In the landscape of medicinal chemistry, the pursuit of molecules with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the principle of conformational constraint: rigidifying a molecule to reduce the entropic penalty upon binding to its biological target.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful scaffolds for achieving this goal.[2] Their inherent three-dimensionality provides a stark contrast to the often-utilized flat aromatic systems, allowing for the precise spatial projection of functional groups to interact with complex protein binding sites.[3][4][5]
This guide offers a comparative study of the conformational constraints of different spirocyclic systems. We will delve into the structural nuances of key spiro-scaffolds, explore the experimental and computational techniques used to elucidate their conformations, and provide insight into why these choices are made. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of how to leverage the unique stereochemical properties of spirocycles in modern drug discovery.[6][7]
Workflow for Conformational Analysis of Spirocyclic Systems
The determination of a spirocycle's preferred conformation is not a trivial task and typically involves a synergistic combination of computational modeling and experimental validation. The general workflow is designed to be a self-validating system, where computational predictions are corroborated by experimental data, and experimental results help refine computational models.
Caption: General workflow for the conformational analysis of spirocyclic compounds.
Comparative Analysis of Key Spirocyclic Systems
The conformational behavior of a spirocycle is largely dictated by the size of its constituent rings. Smaller rings impart greater rigidity, while larger rings introduce more conformational possibilities, which are nonetheless constrained by the spirocyclic fusion.
Small Ring Systems: Spiro[3.3]heptanes
Spiro[3.3]heptanes, composed of two fused cyclobutane rings, are among the most rigid and strained spirocyclic systems.[8] This rigidity makes them excellent scaffolds for precisely positioning substituents in 3D space with highly predictable exit vectors.[9]
-
Conformational Features: The spiro[3.3]heptane core is conformationally locked. The two cyclobutane rings are puckered, but the spiro-fusion severely restricts their dynamic range. X-ray diffraction studies have been instrumental in confirming the puckered, non-planar nature of these rings in the solid state.[10][11]
-
Application in Medicinal Chemistry: They are often used as bioisosteric replacements for more flexible six-membered rings like cyclohexane or piperidine.[10] This swap can lead to improved metabolic stability and allows for the exploration of novel intellectual property space.[12] For example, their use as surrogates for 1,4-disubstituted cyclohexanes or 1,3-disubstituted cyclohexanes has been proposed, depending on the substitution pattern.[9]
Mixed Ring Systems: Spiro[4.5]decanes
Combining a five-membered and a six-membered ring, spiro[4.5]decanes present a more complex conformational landscape. The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain, while the cyclopentane ring is more flexible, adopting various envelope or twist conformations.
-
Conformational Features: The primary conformational determinant is the chair of the six-membered ring. The spiro-carbon acts as an anchor, and the cyclopentane ring's flexibility is constrained by this fusion. The overall shape is dictated by which conformation the cyclopentane ring adopts and its orientation relative to the cyclohexane chair.
-
Application in Medicinal Chemistry: These scaffolds are useful for building upon a stable cyclohexane "base" while providing different substituent vectors from the more flexible cyclopentane ring. They have been explored as templates for potent and selective inhibitors of enzymes like prolyl hydroxylases (PHDs).[13][14]
Spiroketals: The Influence of Stereoelectronics
Spiroketals, containing two rings linked by a central carbon atom that is bonded to two oxygen atoms, are prevalent in natural products.[15] Their conformational preferences are a classic example of stereoelectronic control, primarily governed by the anomeric effect .
-
Conformational Features: The anomeric effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane-like ring to occupy the axial position. In spiroketals, this effect is doubled. The most stable conformation is typically one where both C-O bonds of one ring are axial with respect to the other, allowing lone pairs from each oxygen to donate electron density into the antibonding orbital (σ*) of the adjacent C-O bond.[16] This leads to a stability order of axial-axial > axial-equatorial > equatorial-equatorial.[16]
-
Analysis Causality: The strong conformational preference of spiroketals makes them excellent candidates for conformational control in otherwise flexible molecules.[17] NMR spectroscopy, particularly the analysis of coupling constants and NOEs, combined with molecular modeling, is essential to confirm the predicted conformations in solution.[17][18]
| Spirocyclic System | Ring Sizes | Key Conformational Feature | Primary Analytical Tools | Application Insight |
| Spiro[3.3]heptane | 3, 3 | Highly rigid, puckered rings with fixed substituent vectors. | X-ray Crystallography, Computational Modeling | Excellent as a rigid bioisostere for 6-membered rings.[9][10] |
| Spiro[4.5]decane | 4, 5 | Dominant chair conformation of the 6-membered ring. | NMR, X-ray Crystallography | Provides a stable anchor with flexible substituent options.[14] |
| Spiro[5.5]undecane | 5, 5 | Typically a stable double-chair conformation. | NMR, Computational Modeling | Offers a rigid, three-dimensional scaffold with well-defined geometry. |
| Spiroketal | Variable | Conformation is dominated by the anomeric effect.[16] | NMR, Computational Modeling | Prevalent in natural products; used to lock conformations.[15][17] |
Methodologies for Conformational Analysis
A multi-faceted approach is required to confidently assign the conformation of a spirocyclic system. Each technique provides a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure and conformation of molecules in solution, which is more biologically relevant than the solid state.[19][20]
-
Causality Behind the Technique: We use NMR because it allows us to probe the chemical environment and spatial relationships of atoms within a molecule.
-
3J Coupling Constants: The magnitude of the coupling constant between two protons on adjacent carbons (3JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these constants, we can deduce bond angles and thus the ring's pucker and conformation.
-
Nuclear Overhauser Effect (NOE): An NOE enhancement between two protons indicates that they are close in space (<5 Å), regardless of their bonding connectivity. This is crucial for determining the relative orientation of substituents and for distinguishing between different conformers.[21]
-
-
Sample Preparation: Dissolve 1-5 mg of the purified spirocyclic compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for assignment.
-
Acquire 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals unambiguously.
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules in the medium-size range where the NOE effect can be close to zero. Use a mixing time appropriate for the molecule's size (e.g., 300-500 ms).
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum.
-
Correlate strong NOE cross-peaks with short inter-proton distances. For example, a strong NOE between two protons in a 1,3-diaxial relationship on a cyclohexane ring is a hallmark of a chair conformation.
-
Use the absence of certain NOEs to rule out alternative conformations.
-
-
Model Validation: Compare the experimentally observed NOEs with inter-proton distances calculated from a computationally generated low-energy conformer. A good match provides strong evidence for the proposed solution conformation.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[22]
-
Causality Behind the Technique: While NMR gives an averaged picture in solution, X-ray crystallography provides a static snapshot of the molecule in its lowest energy state within the crystal lattice.[22] This is the "gold standard" for structural confirmation.[23][24] It is particularly valuable for highly rigid systems like spiro[3.3]heptanes, where the solution and solid-state conformations are likely to be very similar.[10] The primary challenge is often the need to grow a single, high-quality crystal suitable for diffraction.[22]
Computational Modeling
Computational chemistry allows for the exploration of a molecule's entire conformational energy landscape.[25]
-
Causality Behind the Technique: Many molecules can exist as a mixture of several low-energy conformers. Computational searches are essential to identify all plausible structures that may exist in equilibrium.[26][27] These methods can calculate the relative energies of different conformers, the energy barriers to interconversion, and can predict NMR parameters that can be directly compared with experimental data for validation.[28]
Caption: A typical workflow for computational conformational analysis.
Conclusion
Spirocyclic systems offer a compelling strategic advantage in drug design by providing rigid, three-dimensional scaffolds that can enhance binding affinity and improve physicochemical properties.[6][29] The choice of a particular spirocyclic system depends on the desired level of conformational constraint and the specific geometric requirements of the biological target. A thorough understanding of their conformational preferences, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for their successful application. By moving beyond "flatland" and embracing these structurally sophisticated scaffolds, medicinal chemists can unlock new regions of chemical space and design the next generation of innovative therapeutics.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]
-
The use of spirocyclic scaffolds in drug discovery. CORE. Available at: [Link]
-
The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. Available at: [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]
-
Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. Available at: [Link]
-
Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. National Institutes of Health. Available at: [Link]
-
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. Available at: [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. Available at: [Link]
-
Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. ACS Publications. Available at: [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. Available at: [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. Available at: [Link]
-
Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. ACS Publications. Available at: [Link]
-
Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D. Available at: [Link]
-
Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. ACS Publications. Available at: [Link]
-
Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Available at: [Link]
-
1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. PubMed. Available at: [Link]
-
Spirocyclic Motifs in Natural Products. PubMed Central. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available at: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]
-
A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PubMed Central. Available at: [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ACS Publications. Available at: [Link]
-
Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. PubMed. Available at: [Link]
-
(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. Available at: [Link]
-
Cahn-Ingold-Prelog Rules: Spiro Compounds. University of Calgary. Available at: [Link]
-
Macrocyclic drug design guided by NMR solution conformations. Springer. Available at: [Link]
-
Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
-
NMR free ligand conformations and atomic resolution dynamics. Recent. Available at: [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. ResearchGate. Available at: [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. PubMed. Available at: [Link]
-
Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. Available at: [Link]
-
Conformational constraint in natural product synthesis. PubMed Central. Available at: [Link]
-
Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available at: [Link]
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available at: [Link]
-
Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. auremn.org.br [auremn.org.br]
- 20. Macrocyclic drug design guided by NMR solution conformations - American Chemical Society [acs.digitellinc.com]
- 21. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Core Principles of Chemical Waste Management
The disposal of any chemical, including tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate, is governed by a set of fundamental principles designed to protect laboratory personnel, the wider community, and the environment. These principles, outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), emphasize a "cradle-to-grave" responsibility for hazardous waste.[1] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal.[1][2]
A crucial first step in any disposal protocol is to consult the compound's Safety Data Sheet (SDS). In the absence of an SDS for this compound, it must be treated as a hazardous waste until proven otherwise.[2] This conservative approach ensures the highest level of safety.
Hazard Assessment and Waste Characterization
Given the lack of specific hazard data for this compound, a risk assessment must be based on its chemical structure and the potential hazards of similar compounds. Structurally related molecules often exhibit properties such as skin and eye irritation.[3][4] Therefore, it is prudent to assume that this compound may possess similar characteristics.
According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Without specific data, a definitive classification is not possible. However, the compound should be managed as a chemical waste to be disposed of through a licensed hazardous waste disposal company.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring compliance with general laboratory safety standards.
1. Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation: Proper segregation of chemical waste is paramount to prevent accidental reactions.[5]
-
Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix it with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's waste management guidelines.[6]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, or pipette tips, should be disposed of as solid chemical waste.
3. Waste Container Labeling: All waste containers must be accurately and clearly labeled.[2][5] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Handle with Care")
4. Storage of Chemical Waste: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Keep the container securely sealed at all times, except when adding waste.[2]
-
Store the container in a secondary containment bin to prevent spills.[5][6]
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
5. Arranging for Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not pour chemical waste down the drain or dispose of it in the regular trash.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Caption: Disposal workflow for this compound.
Minimizing Waste Generation
A key aspect of responsible chemical management is waste minimization.[2] Laboratories can reduce their environmental footprint by:
-
Ordering only the necessary quantities of chemicals.
-
Maintaining an accurate chemical inventory to avoid purchasing duplicates.
-
Considering smaller-scale experiments where feasible.[2]
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and laboratory supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
For large spills, contact your institution's EHS department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
References
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
- TCI Chemicals. (2024, November 19). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- SVB. (2025, November 18). Safety Data Sheet.
- Aaron Chemicals LLC. (2024, November 1). 301226-27-7 - Safety Data Sheet.
- National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem.
Sources
Personal protective equipment for handling tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
Comprehensive Safety and Handling Guide: Tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound and structurally similar compounds. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, ensuring its safe management is paramount to protecting laboratory personnel and the integrity of research.[1][2] This guide is founded on established safety principles and data from analogous chemical structures to provide a robust framework for your laboratory's standard operating procedures.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not uniformly available, a comprehensive hazard profile can be constructed from aggregated GHS data for closely related azaspiro compounds.[3] A thorough risk assessment is a mandatory prerequisite before commencing any work.
The primary hazards associated with this class of compounds include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[3][4][5][6][7]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineering controls to minimize exposure.
Required Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale grounded in mitigating the identified hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves, tested to ASTM D6978 standard.[8] | Causality: Prevents direct skin contact, mitigating the risk of skin irritation. Always inspect gloves for defects before use and use proper removal techniques to avoid contaminating your skin. Change gloves every 30 minutes of active handling or immediately if contamination is suspected.[5][8] |
| Eye & Face Protection | Chemical safety goggles conforming to NIOSH or EN 166 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashes.[8][9] | Causality: Protects against dust, aerosols, or splashes that can cause serious eye irritation.[6] Standard safety glasses are insufficient.[8] |
| Skin & Body Protection | Polyethylene-coated polypropylene disposable gown with a closed back and knit cuffs.[8][9] | Causality: Prevents contamination of personal clothing and underlying skin. Cloth lab coats are not recommended as they can absorb chemicals. Gowns should be changed immediately after a spill or every 2-3 hours during extended handling.[8][10] |
| Respiratory Protection | All handling of solids should occur in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[6][11] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator is required.[8] | Causality: Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation.[3][6] Engineering controls are the preferred method of respiratory protection. |
Standard Operating Protocol: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Verification: Upon receipt, ensure the container is tightly closed and undamaged.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The container should be kept under an inert gas atmosphere to protect from moisture.
Step 2: Handling and Use (In a Chemical Fume Hood)
-
Preparation: Before handling, ensure a safety shower and eye wash station are accessible and operational.[12] Assemble all necessary equipment and PPE.
-
Aliquotting: To avoid generating dust, handle the solid carefully. Use non-sparking tools.[6]
-
Solution Preparation: If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After use, thoroughly wash hands and any potentially exposed skin. Decontaminate all surfaces and equipment.
Step 3: Waste Disposal
-
Segregation: Do not mix this waste with other chemicals. Keep it in its original or a properly labeled, sealed container.
-
Disposal: All waste material must be disposed of through a licensed waste disposal company, in accordance with all federal, state, and local environmental regulations.
Emergency Procedures: Immediate and Effective Response
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, seek medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Call a Poison Control Center or doctor immediately for treatment advice.[6]
Chemical Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill, ensuring personnel safety and effective containment.
Caption: Workflow for chemical spill response.
References
- Personal protective equipment for handling Spiro[3.4]octan-6-ol. Benchchem.
- Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. Blue Thunder Technologies, 2017.
- SAFETY DATA SHEET: tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. TCI Chemicals, 2024.
- SAFETY DATA SHEET: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile. Sigma-Aldrich, 2024.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy, 2019.
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. ChemicalBook, 2025.
- tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem, National Institutes of Health.
- Personal Protective Equipment. US Environmental Protection Agency, 2025.
- MATERIAL SAFETY DATA SHEET: 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. J & W PharmLab, LLC.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista, 2022.
- tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubChem, National Institutes of Health.
- Safety Data Sheet: 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. MedChemExpress, 2026.
- Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate. Smolecule.
- Safety Data Sheet: tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical, 2021.
- An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. PMC, National Institutes of Health, 2020.
Sources
- 1. Buy Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate [smolecule.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | CID 56962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jwpharmlab.com [jwpharmlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
